Product packaging for LM-4108(Cat. No.:CAS No. 261766-32-9)

LM-4108

Cat. No.: B014790
CAS No.: 261766-32-9
M. Wt: 460.9 g/mol
InChI Key: VYDBTNADENXYSN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-Indomethacin amide is a N-acylindole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25ClN2O3 B014790 LM-4108 CAS No. 261766-32-9

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBTNADENXYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274424
Record name N-(2-Phenylethyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261766-32-9
Record name Indomethacin phenethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Phenylethyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of Cafelkibart (LM-108): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafelkibart, also known as LM-108, is a novel, Fc-optimized humanized IgG1 monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). Initially developed by LaNova Medicines, this investigational immuno-oncology agent is designed to overcome resistance to immune checkpoint inhibitors by selectively depleting tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME). Preclinical and clinical data have demonstrated that LM-108 enhances anti-tumor immune responses, leading to promising efficacy signals in patients with advanced solid tumors, including gastric and pancreatic cancers. This technical guide provides an in-depth overview of the mechanism of action of cafelkibart, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction: The Rationale for Targeting CCR8 in Oncology

The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often limited by the immunosuppressive nature of the tumor microenvironment. A key driver of this immunosuppression is the accumulation of regulatory T cells (Tregs), which dampen the activity of effector T cells, such as cytotoxic CD8+ T cells, thereby enabling tumor immune evasion.

CCR8 has emerged as a compelling therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune effector cells. This differential expression provides a therapeutic window to specifically target and eliminate the immunosuppressive Treg population within the tumor, while sparing the peripheral Tregs that are crucial for maintaining immune homeostasis and preventing autoimmunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the CCL1-CCR8 signaling axis is implicated in the recruitment and enhanced suppressive function of Tregs within the TME.

Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs

The principal mechanism of action of cafelkibart (LM-108) is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). LM-108 features an engineered Fc domain that increases its binding affinity for Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of LM-108 is recognized by Fcγ receptors on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target Treg cell.

Antibody-Dependent Cellular Phagocytosis (ADCP)

Similarly, the Fc domain of LM-108 bound to CCR8-expressing Tregs can be recognized by Fcγ receptors on phagocytic cells, primarily macrophages. This interaction stimulates the macrophage to engulf and degrade the Treg cell.

The selective depletion of these immunosuppressive Tregs within the TME leads to a more favorable immune milieu, characterized by an increased ratio of effector T cells to Tregs. This shift is believed to enhance the ability of the immune system to recognize and eliminate tumor cells, and to synergize with the activity of other immunotherapies like anti-PD-1 antibodies.

Signaling Pathways

The CCR8 Signaling Pathway in Regulatory T Cells

CCR8 is a G protein-coupled receptor (GPCR). In Tregs, the binding of its primary ligand, CCL1, is thought to potentiate their immunosuppressive functions. While the primary mechanism of LM-108 is the depletion of CCR8+ Tregs, the binding of this monoclonal antibody to the receptor may also directly interfere with CCL1-mediated signaling, although the depletion mechanism is considered predominant.

CCR8 Signaling in Tregs and LM-108's Depletion Mechanism cluster_treg Tumor-Infiltrating Treg cluster_depletion LM-108 Mediated Depletion CCR8 CCR8 Receptor G_protein G Protein CCR8->G_protein Activates Suppressive_Function Enhanced Immunosuppressive Function (e.g., IL-10 production) G_protein->Suppressive_Function Signal Transduction CCL1 CCL1 (Ligand) CCL1->CCR8 Binds to LM108 Cafelkibart (LM-108) LM108->CCR8 Binds to NK_Cell NK Cell LM108->NK_Cell Fc-FcγR Binding Macrophage Macrophage LM108->Macrophage Fc-FcγR Binding ADCC ADCC NK_Cell->ADCC ADCP ADCP Macrophage->ADCP Treg_Depletion Treg Depletion ADCC->Treg_Depletion ADCP->Treg_Depletion Increase_CD8_Treg_Ratio Increased CD8+/Treg Ratio Enhanced_Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity

Figure 1: Mechanism of Action of Cafelkibart (LM-108)

Preclinical Data

A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Binding Affinity and In Vitro Activity
ParameterCell LineValueMethod
Binding Affinity (EC50) U2OS (high CCR8 expression)0.25 nMFlow Cytometry
Jurkat (low CCR8 expression)0.21 nMFlow Cytometry
ADCC (EC50) HEK293 (CCR8 expressing)0.002 nMLDH Release Assay
In Vivo Efficacy in Syngeneic Mouse Models

In vivo studies using a murine surrogate of LM-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. Treatment with the LM-108 surrogate led to a marked reduction in tumor-infiltrating Tregs and a corresponding increase in the CD8+/Treg ratio within the tumor microenvironment.

Mouse ModelTreatmentTumor Growth Inhibition (TGI)Key Findings
MC38 LM-108 surrogate (10 mg/kg)68.77%Significant reduction in tumor growth.
hCCR8 KI LM-108 (single agent)79.97%Potent single-agent activity with 2/8 complete responses.
LM-108 + anti-mPD-1100%Synergistic effect with 8/8 complete responses and induction of long-lasting anti-tumor memory.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the general methodologies for the key preclinical experiments are outlined below.

Binding Affinity Assay (Flow Cytometry)
  • Objective: To determine the binding affinity of LM-108 to cells with varying levels of CCR8 expression.

  • Methodology: CCR8-expressing cells (e.g., U2OS, Jurkat) were incubated with escalating concentrations of LM-108 or an isotype control antibody. A fluorescently labeled secondary antibody that binds to the primary antibody was then added. The mean fluorescence intensity (MFI) of the cells was measured using a flow cytometer. The EC50 value was calculated from the resulting dose-response curve.

Binding Affinity Assay Workflow start Start: CCR8-expressing cells incubate_lm108 Incubate with titrated LM-108 start->incubate_lm108 add_secondary_ab Add fluorescently labeled secondary antibody incubate_lm108->add_secondary_ab flow_cytometry Analyze by Flow Cytometry add_secondary_ab->flow_cytometry calculate_ec50 Calculate EC50 from dose-response curve flow_cytometry->calculate_ec50 end End: Binding Affinity Determined calculate_ec50->end

Figure 2: Workflow for Binding Affinity Assay
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

  • Objective: To quantify the ability of LM-108 to induce NK cell-mediated killing of CCR8-expressing target cells.

  • Methodology: CCR8-expressing target cells (e.g., HEK293) were co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of varying concentrations of LM-108. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant. The EC50 value was determined from the dose-response curve of cell lysis.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
  • Objective: To measure the ability of LM-108 to mediate macrophage-driven phagocytosis of CCR8-expressing cells.

  • Methodology: CCR8-expressing target cells were labeled with a fluorescent dye (e.g., CFSE) and co-cultured with monocyte-derived macrophages (MDMs) in the presence of titrated LM-108. Phagocytosis was quantified by flow cytometry, identifying the percentage of macrophages that had engulfed the fluorescently labeled target cells.

In Vivo Treg Depletion and Tumor Growth Inhibition Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of LM-108 and its effect on the tumor immune infiltrate.

  • Methodology: Syngeneic mouse tumor models (e.g., MC38, CT26) were established in mice, including human CCR8 knock-in (KI) models. Mice were treated with LM-108, an anti-PD-1 antibody, or a combination of both. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested, and the immune cell populations (e.g., Tregs, CD8+ T cells) were analyzed by flow cytometry.

Clinical Data

LM-108, in combination with anti-PD-1 therapy, has demonstrated encouraging anti-tumor activity in Phase 1/2 clinical trials involving patients with advanced solid tumors who have progressed on prior therapies.

Gastric Cancer (Pooled analysis of NCT05199753, NCT05255484, NCT05518045)
  • Patient Population: 48 patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy.

  • Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

Efficacy EndpointAll Efficacy-Evaluable Patients (n=36)Patients Progressed on 1st Line with High CCR8 Expression (n=8)
Objective Response Rate (ORR) 36.1% (95% CI 20.8%–53.8%)87.5%
Disease Control Rate (DCR) 72.2% (95% CI 54.8%–85.8%)100%
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96–NA)Not Reported
Pancreatic Cancer (Pooled analysis of two Phase 1/2 trials)
  • Patient Population: 80 patients with pancreatic cancer who had progressed on or after at least one prior line of systemic therapy.

  • Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

Efficacy EndpointEfficacy-Evaluable Patients (n=74)Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR) 20.3% (95% CI 11.8-31.2%)33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%)77.8% (95% CI 40.0-97.2%)
Median Progression-Free Survival (PFS) 3.12 months (95% CI 1.61-4.86)6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS) 10.02 months (95% CI 6.41-13.11)9.15 months (95% CI 3.61-NA)

The safety profile of LM-108 in combination with anti-PD-1 therapy has been reported as manageable.

Conclusion

Cafelkibart (LM-108) is a promising anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating regulatory T cells via enhanced ADCC and ADCP. This targeted approach aims to remodel the tumor microenvironment to favor a robust anti-tumor immune response. Preclinical data have demonstrated potent single-agent and combination activity, and early clinical results in heavily pre-treated cancer patients are encouraging, particularly in biomarker-selected populations with high CCR8 expression. Further clinical development is underway to fully elucidate the therapeutic potential of cafelkibart in a range of solid tumors.

LM-108 (Cafelkibart): A Novel Anti-CCR8 Monoclonal Antibody for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-C motif chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target for cancer immunotherapy due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent mediators of immunosuppression within the tumor microenvironment. LM-108 (also known as cafelkibart) is a novel, humanized, Fc-optimized monoclonal antibody designed to selectively deplete these intratumoral Tregs, thereby overcoming resistance to immune checkpoint inhibitors and reactivating anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of LM-108, including its mechanism of action, key experimental data, and detailed methodologies for the assays used in its evaluation.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers; however, a significant number of patients exhibit primary or acquired resistance.[1] A key mechanism of this resistance is the accumulation of regulatory T cells (Tregs) within the tumor microenvironment (TME), which suppress the activity of effector T cells.[2][3] Therefore, selectively targeting and depleting these tumor-infiltrating Tregs represents a compelling therapeutic strategy.[4]

CCR8 is a chemokine receptor that is highly and selectively expressed on the most suppressive subset of Tregs within tumors, with minimal expression on peripheral Tregs and other immune cells.[1][5] This differential expression pattern makes CCR8 an ideal target for therapeutic intervention, offering the potential for potent anti-tumor efficacy with a favorable safety profile by sparing systemic immune homeostasis.[2][5]

LM-108 is a novel, humanized IgG1 monoclonal antibody with an engineered Fc domain to enhance its effector functions.[1] It is designed to bind to CCR8 on tumor-infiltrating Tregs and mediate their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][3] This guide will delve into the technical details of LM-108, from its mechanism of action to the preclinical and clinical evidence of its efficacy.

Mechanism of Action

LM-108's primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment.[1][3] This is achieved through the following key features:

  • High-Affinity Binding to CCR8: LM-108 binds with high affinity to human CCR8, enabling it to effectively target CCR8+ cells.[1]

  • Fc-Engineered for Enhanced Effector Function: The Fc region of LM-108 has been engineered to increase its binding to Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages.[1] This enhanced binding leads to potent ADCC and ADCP of the target CCR8+ Tregs.[1][3]

  • Selective Depletion of Intratumoral Tregs: By targeting CCR8, which is predominantly expressed on Tregs within the TME, LM-108 selectively removes this immunosuppressive cell population while largely sparing peripheral Tregs.[6]

  • Reversal of Immunosuppression: The depletion of intratumoral Tregs shifts the balance of the TME from an immunosuppressive to an immunostimulatory state. This leads to an increased ratio of effector T cells to Tregs, enhanced activation of cytotoxic CD8+ T cells, and a more robust anti-tumor immune response.[3][7]

  • Synergy with Anti-PD-1 Therapy: Preclinical and clinical studies have shown that LM-108 can act synergistically with anti-PD-1 antibodies.[3][7] By depleting Tregs, LM-108 can overcome a key mechanism of resistance to PD-1 blockade, leading to improved anti-tumor activity.[3]

Signaling Pathway and Mechanism of Action of LM-108

LM108_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Treg CCR8+ Regulatory T cell (Treg) TumorCell Tumor Cell Treg->TumorCell Suppression CD8T CD8+ T cell (Effector) Treg->CD8T Suppression CD8T->TumorCell Tumor Cell Killing NK_Macrophage NK Cell / Macrophage NK_Macrophage->Treg ADCC / ADCP LM108 LM-108 (anti-CCR8 mAb) LM108->Treg Binds to CCR8 LM108->NK_Macrophage Fc-FcγR Binding

Caption: Mechanism of LM-108 in the tumor microenvironment.

Preclinical Data

A series of preclinical studies have demonstrated the potent and selective anti-tumor activity of LM-108.

In Vitro Studies

Binding Affinity: Flow cytometry analysis confirmed that LM-108 binds with high affinity to human CCR8 expressed on various cell lines.[1]

Table 1: Binding Affinity of LM-108 to CCR8-Expressing Cells

Cell LineCCR8 Expression LevelEC50 (nM)
U2OS-hCCR8High0.25
Jurkat-hCCR8Low0.21
Data sourced from preclinical studies.[1]

Effector Function: In vitro assays demonstrated that LM-108 can induce potent ADCC and ADCP of CCR8-expressing target cells.

Table 2: In Vitro Effector Function of LM-108

AssayTarget CellsEffector CellsEC50 (nM)
ADCCHEK293-hCCR8hPBMCs0.002
ADCPCHO-K1-hCCR8Monocyte-derived MacrophagesNot specified
Data sourced from preclinical studies.[1]
In Vivo Studies

The anti-tumor efficacy of LM-108 and its murine surrogate was evaluated in several syngeneic mouse tumor models.

Table 3: In Vivo Anti-Tumor Activity of LM-108 and its Murine Surrogate

Tumor ModelMouse StrainTreatmentTumor Growth Inhibition (TGI)Complete Response (CR)
MC38 (hCCR8 KI)C57BL/6LM-108 (10 mg/kg)68.77%Not specified
MC38 (hCCR8 KI)C57BL/6LM-108 + anti-mPD-1100%8/8
CT26Balb/cLM-108m + anti-mPD-1Additive effectNot specified
MBT-2 (PD-1 resistant)C3H/HeLM-108m + anti-mPD-1Synergistic effectNot specified
Data sourced from preclinical studies.[1]

These in vivo studies demonstrated that LM-108, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly inhibited tumor growth.[1] The combination therapy showed synergistic effects, particularly in a PD-1 resistant model.[1] Analysis of the tumor-infiltrating lymphocytes (TILs) revealed that treatment with LM-108 led to a significant reduction in Treg cells and a corresponding increase in CD8+ T cells, CD4+ T cells, and NK cells.[1]

Clinical Data

LM-108 is currently being evaluated in several Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with anti-PD-1 antibodies (NCT05199753, NCT05255484, NCT05518045).[2][8] Pooled analyses of these studies have shown promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with gastric and pancreatic cancer.[2][4]

Gastric Cancer

A pooled analysis of 48 patients with advanced gastric cancer, the majority of whom had received prior anti-PD-1 therapy, demonstrated the efficacy of LM-108 in combination with an anti-PD-1 antibody.[2][8]

Table 4: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer

Patient PopulationNORRDCRMedian PFS
All efficacy-evaluable3636.1%72.2%6.53 months
Progressed on 1st line, high CCR8887.5%100%Not reported
Data sourced from a pooled analysis of Phase 1/2 studies.[2]
Pancreatic Cancer

In a pooled analysis of 80 patients with advanced pancreatic cancer who had progressed on prior systemic therapies, LM-108 in combination with anti-PD-1 therapy also showed encouraging results.[4][6]

Table 5: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer

Patient PopulationNORRDCRMedian OS
All efficacy-evaluable7420.3%62.2%10.02 months
High CCR8 expression933.3%77.8%9.15 months
Data sourced from a pooled analysis of Phase 1/2 studies.[4]
Safety Profile

The combination of LM-108 with an anti-PD-1 antibody was generally well-tolerated.[2][4] The most common treatment-related adverse events (TRAEs) were consistent with immune-related adverse events and included increased AST/ALT, anemia, rash, and pyrexia.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used in the evaluation of LM-108.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells, such as NK cells.

ADCC_Workflow cluster_incubation Co-incubation TargetCells Target Cells (e.g., HEK293-hCCR8) Incubate Co-culture Target Cells, Effector Cells, and LM-108 for a defined period (e.g., 6 hours) TargetCells->Incubate EffectorCells Effector Cells (e.g., hPBMCs) EffectorCells->Incubate LM108_serial Serial dilutions of LM-108 LM108_serial->Incubate LDH_release Measure LDH release in supernatant Incubate->LDH_release Data_analysis Calculate % cytotoxicity and determine EC50 LDH_release->Data_analysis

Caption: Workflow for a typical ADCP assay.

Methodology:

  • Cell Preparation:

    • Target cells (e.g., CHO-K1 cells overexpressing human CCR8) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). [1] * Effector cells (e.g., monocyte-derived macrophages - MDMs) are generated from human PBMCs. [1]2. Co-culture:

    • The labeled target cells, MDMs, and serially diluted LM-108 are co-incubated for a specific duration (e.g., 2 hours). [1]3. Staining and Analysis:

    • The cells are stained with a fluorescently labeled antibody against a macrophage marker (e.g., APC-conjugated anti-human CD14). [1] * The percentage of macrophages that have phagocytosed target cells (double-positive for CFSE and the macrophage marker) is determined by flow cytometry. [1]4. Data Analysis:

    • The phagocytosis index is calculated as the percentage of double-positive cells within the total macrophage population. [1]

In Vivo Murine Tumor Models

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of immunotherapies.

Methodology:

  • Tumor Cell Implantation:

    • A specific number of tumor cells (e.g., MC38 or CT26) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c). [1]2. Treatment Administration:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • LM-108 (or its murine surrogate) and/or an anti-PD-1 antibody are administered via a specified route (e.g., intraperitoneal injection) and schedule. [1]3. Tumor Growth Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry to assess the depletion of Tregs and the activation of effector T cells. [1]

Conclusion

LM-108 (cafelkibart) is a promising, first-in-class anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating Tregs. Preclinical data have robustly demonstrated its potent anti-tumor activity, both as a monotherapy and in synergy with anti-PD-1 therapy. Early clinical data in heavily pre-treated gastric and pancreatic cancer patients are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued clinical development of LM-108 holds the potential to address the significant unmet need of resistance to immune checkpoint inhibitors and offer a new therapeutic option for patients with a variety of solid tumors. Further investigation, particularly in biomarker-selected patient populations with high CCR8 expression, is warranted.

References

Cafelkibart (LM-4108): A Technical Guide to a Novel CCR8-Targeting Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafelkibart (also known as LM-4108 or LM-108) is an investigational, Fc-optimized humanized monoclonal antibody that represents a promising new modality in cancer immunotherapy. Developed by LaNova Medicines, cafelkibart targets the C-C chemokine receptor 8 (CCR8), a protein highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs). By specifically depleting these immunosuppressive cells within the tumor microenvironment (TME), cafelkibart aims to overcome a key mechanism of resistance to existing immunotherapies, such as PD-1 inhibitors, and unleash a potent anti-tumor immune response. Preclinical and early-phase clinical studies have demonstrated encouraging anti-tumor activity and a manageable safety profile, particularly in challenging solid tumors like pancreatic and gastric cancer. This document provides an in-depth technical overview of cafelkibart, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Concepts and Mechanism of Action

Cafelkibart's therapeutic strategy is centered on the selective depletion of tumor-infiltrating Tregs. These cells are a major barrier to effective anti-tumor immunity, suppressing the activity of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

1.1. Targeting CCR8 on Tumor-Infiltrating Tregs

C-C chemokine receptor 8 (CCR8) has emerged as a highly specific marker for tumor-infiltrating Tregs across various cancer types.[1] Unlike other Treg markers, CCR8 is minimally expressed on Tregs in peripheral tissues, thereby offering a therapeutic window to target the immunosuppressive cells within the tumor while sparing those crucial for maintaining peripheral immune homeostasis.[2] The high expression of CCR8 on tumor-infiltrating Tregs is associated with a poor prognosis in several cancers.[1]

1.2. Fc-Optimized Antibody for Enhanced Effector Function

Cafelkibart is an IgG1 monoclonal antibody with an engineered Fc region designed to enhance its effector functions, primarily Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[1] Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of cafelkibart is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the destruction of the CCR8-expressing Tregs.

1.3. Signaling Pathway and Depletion Mechanism

Cafelkibart's primary mechanism is the depletion of CCR8+ Tregs, which in turn is expected to reactivate anti-tumor immune responses.[1] This is achieved by blocking the interaction between CCR8 and its ligand, CCL1, within the TME and initiating ADCC and ADCP.

Cafelkibart Mechanism of Action cluster_TME Tumor Microenvironment (TME) Treg Tumor-Infiltrating Regulatory T cell (Treg) CTL Cytotoxic T Lymphocyte (CTL) Treg->CTL Suppression CCR8 CCR8 CCR8->Treg Activates CCL1 CCL1 CCL1->CCR8 Binds TumorCell Tumor Cell TumorCell->CCL1 Secretes ImmuneResponse Enhanced Anti-Tumor Immune Response CTL->ImmuneResponse NK_cell NK Cell NK_cell->Treg ADCC-mediated Depletion NK_cell->ImmuneResponse Cafelkibart Cafelkibart (this compound) Cafelkibart->Treg Binds to CCR8+ Treg Cafelkibart->CCR8 Blocks Cafelkibart->NK_cell Engages via Fc region

Caption: Cafelkibart binds to CCR8 on tumor-infiltrating Tregs, blocking CCL1 signaling and inducing their depletion via ADCC by NK cells, thereby enhancing the anti-tumor immune response.

Preclinical Data

A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Table 1: Preclinical Activity of Cafelkibart (LM-108)

ParameterAssayResultsReference
Binding Affinity Flow CytometryEC50 = 0.25 nM (hCCR8 high-expressing U2OS cells)EC50 = 0.21 nM (hCCR8 low-expressing Jurkat cells)[1]
In Vitro Cytotoxicity ADCC AssayEC50 = 0.002 nM (hCCR8 expressing HEK293 cells with hPBMCs)[1]
In Vivo Efficacy (Single Agent) MC38 Syngeneic Model (hCCR8 KI mice)Tumor Growth Inhibition (TGI) = 79.97% (2/8 complete responses)[1]
In Vivo Efficacy (Combination) MC38 Syngeneic Model (hCCR8 KI mice) with anti-mPD-1TGI = 100% (8/8 complete responses)[1]
Immune Cell Modulation (In Vivo) Flow Cytometry of Tumor Infiltrating Lymphocytes (TILs)Significant reduction in Treg cellsSignificant elevation in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells[1]

Clinical Data

Cafelkibart, in combination with anti-PD-1 antibodies, has been evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors.

3.1. Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials (NCT05199753, NCT05518045) evaluated cafelkibart in combination with pembrolizumab or toripalimab in patients with pancreatic cancer who had progressed on prior systemic therapies.[3][4]

Table 2: Efficacy of Cafelkibart plus Anti-PD-1 in Pancreatic Cancer

EndpointAll Efficacy-Evaluable Patients (n=74)Patients with ≥1 Prior Line of Therapy (n=45)Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR) 20.3% (95% CI 11.8-31.2%)24.4% (95% CI 12.9-39.5%)33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%)71.1% (95% CI 55.7-83.6%)77.8% (95% CI 40.0-97.2%)
Median Duration of Response (DoR) 5.49 months (95% CI 3.02-8.87)6.93 months (95% CI 3.02-NA)Not Reported
Median Progression-Free Survival (PFS) 3.12 months (95% CI 1.61-4.86)4.86 months (95% CI 2.79-6.90)6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS) 10.02 months (95% CI 6.41-13.11)Not Reached9.15 months (95% CI 3.61-NA)

3.2. Gastric Cancer

A pooled analysis of three Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045) assessed cafelkibart with an anti-PD-1 antibody in patients with gastric cancer.

Table 3: Efficacy of Cafelkibart plus Anti-PD-1 in Gastric Cancer

EndpointAll Efficacy-Evaluable Patients (n=36)Patients Progressed on 1st Line Tx (n=11)Patients Progressed on 1st Line Tx with High CCR8 (n=8)
Objective Response Rate (ORR) 36.1% (95% CI 20.8-53.8%)63.6% (95% CI 30.8-89.1%)87.5%
Disease Control Rate (DCR) 72.2% (95% CI 54.8-85.8%)81.8% (95% CI 48.2-97.7%)100%
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96–NA)Not ReportedNot Reported

3.3. Safety and Tolerability

Across the clinical trials, cafelkibart in combination with anti-PD-1 therapy has shown a manageable safety profile.

Table 4: Common Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)

Adverse EventAny GradeGrade ≥3
Increased AST≥25%5.0%
Increased ALT≥25%6.3%
Anemia≥25%Not Reported
Rash≥25%5.0%
Pyrexia≥25%Not Reported
Decreased Platelet Count≥25%Not Reported
Increased Conjugated Bilirubin≥25%Not Reported
Lipase ElevationNot Reported7.5%
Immune-mediated EnterocolitisNot Reported5.0%
HypokalemiaNot Reported5.0%

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and potential replication of the findings on cafelkibart. The following sections provide representative methodologies for key assays.

4.1. In Vitro Binding Affinity Assay (Flow Cytometry)

This protocol outlines a general procedure for determining the binding affinity of cafelkibart to CCR8-expressing cells.

  • Cell Preparation: Culture CCR8-expressing cells (e.g., U2OS-hCCR8 transfectants) and a negative control cell line to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution.

  • Cell Staining:

    • Wash cells twice with FACS buffer (PBS with 2% FBS).

    • Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

    • Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of cafelkibart and an isotype control antibody in FACS buffer.

    • Add 50 µL of the antibody dilutions to the respective wells.

    • Incubate for 1 hour at 4°C.

    • Wash cells three times with FACS buffer.

    • Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) and incubate for 30 minutes at 4°C in the dark.

    • Wash cells three times with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the stained cells.

    • Plot the MFI against the antibody concentration and determine the EC50 using a non-linear regression model.

4.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to assess the ability of cafelkibart to induce NK cell-mediated killing of CCR8-expressing target cells.

  • Target Cell Preparation:

    • Label CCR8-expressing target cells with a fluorescent dye (e.g., Calcein AM).

    • Wash and resuspend the labeled cells in assay medium.

  • Effector Cell Preparation:

    • Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Culture NK cells overnight in media supplemented with IL-2.

  • ADCC Assay Setup:

    • Plate target cells in a 96-well plate.

    • Add serial dilutions of cafelkibart or an isotype control antibody.

    • Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • Include control wells for spontaneous lysis (target cells only) and maximum lysis (target cells with a lysis agent).

    • Incubate the plate for 4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the release of the fluorescent dye or lactate dehydrogenase (LDH) in the supernatant using a plate reader.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Determine the EC50 from a dose-response curve.

4.3. In Vivo Murine Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of cafelkibart in a syngeneic mouse model.

In Vivo Efficacy Workflow cluster_workflow In Vivo Efficacy Study Workflow Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38 cells in hCCR8 KI mice) Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Cafelkibart +/- anti-PD-1) Randomization->Treatment Tumor_Measurement Continued Tumor Measurement and Body Weight Monitoring Treatment->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Tumor_Measurement->Endpoint TIL_Analysis Tumor Excision and TIL Analysis (Flow Cytometry) Endpoint->TIL_Analysis

Caption: A typical workflow for assessing the in vivo efficacy of cafelkibart in a murine tumor model.

4.4. Clinical Trial Protocol Synopsis

The clinical trials of cafelkibart generally follow a standard design for Phase 1/2 oncology studies.

  • Study Design: Open-label, multicenter, dose-escalation and dose-expansion studies.

  • Patient Population: Patients with advanced, unresectable, or metastatic solid tumors who have failed standard therapies.

  • Treatment Regimens:

    • Cafelkibart administered intravenously at various dose levels and schedules (e.g., 3 mg/kg Q3W, 10 mg/kg Q3W).

    • In combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.

  • Primary Endpoints:

    • Phase 1: To evaluate the safety and tolerability and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

    • Phase 2: To assess the preliminary anti-tumor activity, primarily the Objective Response Rate (ORR) per RECIST v1.1.

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics (PK), and biomarker analysis.

  • Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

Future Directions

The promising early results for cafelkibart, particularly in patient populations with high unmet medical needs, support its continued development. Future research will likely focus on:

  • Biomarker Development: Further refining the patient selection strategy based on CCR8 expression and other potential biomarkers to maximize clinical benefit.

  • Combination Therapies: Exploring novel combination strategies with other immunomodulatory agents, targeted therapies, and chemotherapy.

  • Expansion to Other Tumor Types: Investigating the efficacy of cafelkibart in a broader range of solid tumors characterized by high Treg infiltration.

Conclusion

Cafelkibart (this compound) is a novel, Fc-optimized anti-CCR8 monoclonal antibody with a well-defined mechanism of action aimed at overcoming immunotherapy resistance by selectively depleting tumor-infiltrating regulatory T cells. The preclinical and clinical data to date demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in combination with PD-1 inhibitors in heavily pre-treated patient populations. As a promising agent in the next wave of cancer immunotherapies, cafelkibart warrants further investigation to fully elucidate its therapeutic potential across a spectrum of malignancies.

References

understanding the role of CCR8 in tumor microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of CCR8 in Tumor Microenvironments

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a dense infiltration of immunosuppressive cell populations. Among these, tumor-infiltrating regulatory T cells (tiTregs) are critical mediators of immune evasion. Recent transcriptomic studies have identified C-C Motif Chemokine Receptor 8 (CCR8) as a protein highly and selectively expressed on the surface of the most activated and suppressive tiTregs, with minimal expression in peripheral tissues.[1][2][3][4] This differential expression profile has positioned CCR8 as a premier target for next-generation immuno-oncology therapies. This technical guide provides a comprehensive overview of the molecular biology of CCR8, its functional role in the TME, the signaling pathways it governs, and the current landscape of therapeutic strategies designed to disrupt its function. We will delve into key preclinical data, relevant experimental protocols, and the rationale behind targeting CCR8 to deplete tiTregs and reinvigorate anti-tumor immunity.

The CCR8-CCL1 Axis: Molecular Components

CCR8, also known as CDw198, is a seven-transmembrane G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.[1][5] Its expression is associated with various immune cells, including Th2 cells, monocytes, NK cells, and, most notably for oncology, regulatory T cells.[1][6]

There are four known chemokine ligands for human CCR8: CCL1, CCL8, CCL16, and CCL18.[1] However, CCL1 is considered the primary and exclusive high-affinity ligand for CCR8.[1][5][7] Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages and cancer-associated fibroblasts, playing a pivotal role in recruiting CCR8-expressing cells.[5][8]

CCR8 Expression: A Marker of Highly Suppressive Tumor-Infiltrating Tregs

The therapeutic appeal of CCR8 stems from its highly specific expression pattern. While most Treg-targeting therapies risk systemic immune-related adverse events due to the broad expression of targets like CTLA-4 or CD25, CCR8 expression is predominantly restricted to Tregs within the tumor microenvironment.[1][9]

  • Tumor vs. Periphery: CCR8 is highly upregulated on FOXP3+ Tregs within tumor tissues across a wide range of cancers, including breast, colorectal, non-small cell lung carcinoma (NSCLC), and melanoma.[4][10][11] In contrast, Tregs in the peripheral blood, spleen, and other lymphoid organs show significantly lower levels of CCR8 expression.[1][2]

  • Activated Phenotype: The CCR8+ tiTreg population represents a highly activated and suppressive subset.[2][11] Studies in human NSCLC tumors show that CCR8+ tiTregs have significantly higher expression of activation markers like OX-40 compared to their CCR8- counterparts.[4]

  • Prognostic Significance: High infiltration of CCR8+ Tregs and elevated CCR8 gene expression in the TME are correlated with a poor prognosis in multiple cancer types.[2][12]

Data Presentation

Table 1: Comparative Expression of CCR8 on Regulatory T cells (Tregs)

Location Cell Type CCR8 Expression Level Key Findings Source
Tumor Microenvironment CD4+FOXP3+ Tregs High CCR8 marks a highly activated and suppressive Treg subpopulation. [1][6][11]
Peripheral Blood CD4+FOXP3+ Tregs Low / Minimal Provides a therapeutic window, minimizing systemic Treg depletion. [1][2]
Spleen / Lymph Nodes CD4+FOXP3+ Tregs Low Similar to peripheral blood, expression is substantially lower than in tumors. [1][6]

| Human NSCLC Tumors | CD4+CD127-CD25+ Tregs | ~40% of tiTregs are CCR8+ | CCR8+ tiTregs show higher levels of the activation marker OX-40. |[4] |

Table 2: CCR8 Upregulation in Various Human Cancers (Tumor vs. Normal Tissue)

Cancer Type CCR8 Expression Status Correlation with FOXP3 Source
Breast Invasive Carcinoma (BRCA) Significantly Upregulated Strong Positive Correlation [10]
Colon Adenocarcinoma (COAD) Significantly Upregulated Strong Positive Correlation [10]
Head and Neck Squamous Cell Carcinoma (HNSC) Significantly Upregulated Strong Positive Correlation [10]
Non-Small Cell Lung Carcinoma (NSCLC) Significantly Upregulated Strong Positive Correlation [4]
Melanoma Significantly Upregulated Strong Positive Correlation [4]
Liver Hepatocellular Carcinoma (LIHC) Significantly Upregulated Strong Positive Correlation [13]
Stomach Adenocarcinoma (STAD) Significantly Upregulated Strong Positive Correlation [10]

| Muscle-Invasive Bladder Cancer (MIBC) | Significantly Upregulated | Strong Positive Correlation |[12] |

Functional Role and Signaling Pathways in the TME

CCR8 is not merely a marker; it plays a functional role in orchestrating the immunosuppressive landscape of the TME. Its functions include Treg recruitment, retention, and the potentiation of their suppressive capabilities.

The CCL1-CCR8 Signaling Pathway

The binding of CCL1 to CCR8 on Tregs activates a Gαi-protein-dependent signaling cascade.[14] A key downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3).[15][16][17] This interaction initiates a transcriptional program that enhances the suppressive phenotype of the Treg cell.

  • STAT3-Dependent Potentiation: The CCL1-CCR8 interaction induces STAT3-dependent upregulation of key molecules associated with Treg function, including the master transcription factor FOXP3 , the ectonucleotidase CD39 (which converts ATP to immunosuppressive adenosine), IL-10 , and Granzyme B .[7][15][16]

  • Autocrine Loop: Evidence suggests a self-feeding mechanism where CCL1 produced by Tregs can upregulate CCR8 expression on the same cells, creating a positive feedback loop that sustains their suppressive potential at the tumor site.[15][16]

  • Treg Stability: In bladder cancer models, the CCR8-STAT3 axis has been shown to upregulate transcription factors FOXO1 and c-MAF, which are critical for maintaining Treg stability and function.[12]

CCR8_Signaling_Pathway CCR8 Signaling Pathway in Tumor-Infiltrating Tregs cluster_TME Tumor Microenvironment cluster_Treg CCR8+ Treg Cell CCL1 CCL1 (from TAMs, CAFs, etc.) CCR8 CCR8 G-Protein Coupled Receptor CCL1->CCR8 Binds G_Protein Gαi Protein CCR8->G_Protein Activates STAT3 STAT3 G_Protein->STAT3 Activates Transcription Gene Transcription STAT3->Transcription Promotes FOXP3 ↑ FOXP3 Transcription->FOXP3 CD39 ↑ CD39 Transcription->CD39 IL10 ↑ IL-10 Transcription->IL10 GZMB ↑ Granzyme B Transcription->GZMB Suppression Enhanced Immunosuppression FOXP3->Suppression CD39->Suppression IL10->Suppression GZMB->Suppression

A diagram of the CCR8 signaling cascade in regulatory T cells.
The Role of CCR8 in Treg Accumulation: A Point of Discussion

While the CCL1-CCR8 axis is a potent chemoattractant system, its necessity for the accumulation of Tregs within tumors is debated. Studies using Ccr8 knockout mice demonstrated that while CCR8 marks highly suppressive Tregs, its absence did not prevent Treg accumulation in MC38 colorectal and B16 melanoma tumors.[6][18] This pivotal finding suggests that the primary therapeutic benefit of anti-CCR8 antibodies may not come from blocking migration (blockade) but from eliminating the existing CCR8+ Treg population (depletion).[6][18]

CCR8 as a Therapeutic Target

Targeting CCR8 offers a strategy to selectively eliminate the most suppressive immune cells in the TME, thereby shifting the balance toward an effective anti-tumor response.[10][19]

Therapeutic Strategies

The leading strategy involves monoclonal antibodies designed for enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC).[20] By engineering the Fc region of the antibody (e.g., afucosylation), its affinity for Fcγ receptors on effector cells like NK cells is increased, leading to potent and specific lysis of CCR8-expressing tiTregs.[21][22]

  • ADCC-Enhanced Antibodies: Preclinical studies show that ADCC-prone anti-CCR8 antibodies effectively deplete tiTregs, reduce tumor growth, and synergize with anti-PD-1 therapy.[5][11][23] In contrast, antibodies designed only to block CCR8 signaling without ADCC capability did not impact tumor growth.[11]

  • Combination Therapy: The depletion of immunosuppressive tiTregs via anti-CCR8 therapy can remodel the TME, making it more susceptible to checkpoint inhibitors. Mechanistically, depleting CCR8+ Tregs can increase IL-12 secretion from dendritic cells, which in turn promotes the cytotoxic activity of CD8+ T cells, creating a powerful synergy with PD-1 blockade.[24]

Preclinical and Clinical Landscape

Numerous pharmaceutical companies are advancing anti-CCR8 antibodies through development, underscoring the high potential of this target.

Table 3: Summary of Key Preclinical Findings for Anti-CCR8 Therapy

Study Focus Animal Model Intervention Key Outcome Source
Depletion vs. Blockade LLC-OVA, MC38 (Lung, Colon) ADCC-prone vs. ADCC-deficient anti-CCR8 Nb-Fc ADCC-prone Ab reduced tumor growth and depleted tiTregs; blocking Ab had no effect. [11]
Synergy with Anti-PD-1 MC38 (Colon) Anti-mouse CCR8 mIgG2a +/- anti-PD-1 Combination therapy promoted anti-tumor responses in a PD-1 resistant model. [23]
TME Remodeling hCCR8 Knock-in Mice (Colon) SRF114 (human anti-CCR8 Ab) Depleted tiTregs, increased pro-inflammatory cytokines, and drove CD8+ T cell proliferation. [22]

| Genetic Knockout | MC38, B16 (Colon, Melanoma) | Ccr8 -/- mice | Tumor growth was unaffected by CCR8 loss, suggesting depletion is the key therapeutic mechanism. |[6][18] |

Table 4: Selected Anti-CCR8 Agents in Clinical Development

Agent Company Mechanism Phase Source
BMS-986340 Bristol Myers Squibb Monoclonal Antibody (Depleting) Phase 1/2 [20][25]
GS-1811 (JTX-1811) Gilead Sciences Monoclonal Antibody (Depleting) Phase 1 [20][25][26]
CHS-114 (SRF114) Coherus BioSciences Monoclonal Antibody (Depleting) Phase 1/2 [20][22][26]
RO7502175 Genentech/Roche Afucosylated Antibody (ADCC) Preclinical/Phase 1 [21]
LM-108 LaNova Medicines Monoclonal Antibody Phase 1/2 (Terminated/New Studies Started) [26]

| AMG 355 (FPA157) | Amgen | Monoclonal Antibody | Phase 1 |[26] |

Key Experimental Protocols & Workflows

Protocol: Flow Cytometric Analysis of CCR8+ Tregs in Tumors

This protocol outlines the identification and quantification of CCR8+ Tregs from dissociated tumor tissue.

  • Tumor Dissociation: Excise tumors from mice and mechanically mince them. Digest tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase for 30-45 minutes at 37°C.

  • Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.

  • Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells. Incubate with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel includes:

    • T Cell Markers: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8

    • Treg Markers: Anti-CD25, Anti-CD127 (low expression on Tregs)

    • Target Receptor: Anti-CCR8 (e.g., CCR8-BV421)[23]

    • Activation/Checkpoint Markers: Anti-OX-40, Anti-PD-1, Anti-CTLA-4

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize using a FOXP3/Transcription Factor staining buffer set according to the manufacturer's protocol.

  • Intracellular Staining: Incubate the permeabilized cells with an anti-FOXP3 antibody for at least 60-90 minutes on ice.[23]

  • Data Acquisition: Wash the cells and acquire data on a multicolor flow cytometer.

  • Gating Strategy: Sequentially gate on: Lymphocytes -> Singlets -> Live Cells -> CD45+ -> CD3+ -> CD4+ -> CD25+ / FOXP3+ to identify Tregs. Within the Treg population, quantify the percentage and Mean Fluorescence Intensity (MFI) of CCR8+ cells.

Workflow: Evaluating Anti-CCR8 Therapy in a Syngeneic Mouse Model

Experimental_Workflow start Start implant 1. Tumor Implantation Syngeneic cells (e.g., MC38) subcutaneously into C57BL/6 mice. start->implant tumor_growth 2. Tumor Growth Allow tumors to establish (e.g., 50-100 mm³). implant->tumor_growth randomize 3. Randomization Group mice into cohorts: - Vehicle Control - Anti-CCR8 Ab - Anti-PD-1 Ab - Combination Therapy tumor_growth->randomize treatment 4. Treatment Administration Administer agents via IP injection (e.g., 2-3 times per week). randomize->treatment monitoring 5. In-Life Monitoring Measure tumor volume with calipers. Monitor body weight and health status. treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->monitoring No sacrifice 6. Euthanasia & Tissue Harvest Collect tumors, spleens, and draining lymph nodes. endpoint->sacrifice Yes analysis 7. Downstream Analysis Flow Cytometry RNA Sequencing Immunohistochemistry sacrifice->analysis end End analysis->end

Workflow for preclinical assessment of anti-CCR8 immunotherapies.

Conclusion and Future Directions

CCR8 has emerged as a highly compelling, tumor-specific target for cancer immunotherapy.[3][9] Its restricted expression on the most suppressive subset of tumor-infiltrating Tregs provides a clear rationale for developing therapies that can selectively deplete these cells while sparing the peripheral Treg population essential for immune homeostasis.[13] Preclinical data strongly support a therapeutic strategy based on ADCC-mediated depletion, which has demonstrated robust monotherapy activity and synergy with checkpoint inhibitors.[11][22][23]

Future research will focus on optimizing dosing and combination strategies in clinical trials, identifying biomarkers to select patients most likely to respond, and exploring potential mechanisms of resistance. The development of CCR8-targeting agents represents a significant step forward in precisely targeting the key drivers of immunosuppression within the tumor microenvironment.

References

LM-4108 (LM-108/Cafelkibart): A Technical Guide to its Impact on Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM-4108, also known as LM-108 or Cafelkibart, is a first-in-class, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its profound effects on regulatory T cells (Tregs) within the tumor microenvironment (TME). Preclinical and clinical data indicate that this compound selectively depletes tumor-infiltrating Tregs, a key immunosuppressive cell population, thereby unleashing a potent anti-tumor immune response. This guide details the quantitative effects of this compound on Treg populations, outlines the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs

This compound is engineered to specifically target CCR8, a chemokine receptor found to be highly and selectively expressed on tumor-infiltrating Tregs, particularly the sub-population with the most potent suppressive activity.[1] In contrast, CCR8 expression is minimal on peripheral Tregs and other immune effector cells, allowing for a targeted therapeutic approach that avoids systemic immunosuppression.[2]

The primary mechanism by which this compound eliminates tumor-infiltrating Tregs is through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1] The Fc-optimized IgG1 backbone of this compound facilitates robust engagement with Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages, leading to the efficient lysis and removal of CCR8-expressing Tregs within the tumor.

Quantitative Impact on Regulatory T Cell Populations

Preclinical studies in humanized CCR8 knock-in (hCCR8 KI) mouse models have demonstrated the potent and selective Treg-depleting activity of this compound.

Parameter Vehicle Control LM-108 (10 mg/kg) Significance Reference
Tumor Growth Inhibition (TGI) -68.77%p < 0.0001[1]
Tumor-Infiltrating Treg Cells BaselineSignificantly Reducedp < 0.01[1]
Tumor-Infiltrating CD8+ T Cells BaselineSignificantly Elevatedp < 0.05[1]
Tumor-Infiltrating CD4+ T Cells BaselineSignificantly Elevatedp < 0.05[1]
Tumor-Infiltrating NK Cells BaselineSignificantly Elevatedp < 0.01[1]
Tumor-Infiltrating NKT Cells BaselineSignificantly Elevatedp < 0.05[1]

Table 1: In vivo effects of LM-108 in the MC38 syngeneic tumor model with hCCR8 KI mice.[1]

Clinical data from Phase 1/2 studies in patients with advanced solid tumors, including gastric and pancreatic cancer, have shown promising anti-tumor activity when LM-108 is combined with anti-PD-1 therapy, particularly in patients with high CCR8 expression.

Cancer Type Patient Population Treatment Objective Response Rate (ORR) Disease Control Rate (DCR) Reference
Gastric Cancer Progressed on 1st-line treatment (n=11)LM-108 + anti-PD-163.6%81.8%[3]
Gastric Cancer High CCR8 expression, progressed on 1st-line (n=8)LM-108 + anti-PD-187.5%100%[3]
Pancreatic Cancer Progressed on prior systemic therapyLM-108 + anti-PD-120.3%-[2]
Pancreatic Cancer High CCR8 expression (n=9)LM-108 + anti-PD-133.3%77.8%[2]

Table 2: Clinical efficacy of LM-108 in combination with anti-PD-1 therapy.

Signaling Pathways and Intercellular Interactions

The depletion of CCR8+ Tregs by this compound initiates a cascade of events within the TME, leading to the activation of anti-tumor immunity. A key aspect of this is the disruption of the interaction between CCR8+ Tregs and C-C motif chemokine ligand 5 (CCL5)+ dendritic cells (DCs). This interaction is believed to be a critical immunosuppressive axis.

LM4108_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_DC_activation DC Activation LM4108 This compound (anti-CCR8 mAb) CCR8_Treg CCR8+ Regulatory T cell (Treg) LM4108->CCR8_Treg Binds to CCR8 LM4108->CCR8_Treg Induces ADCC/ADCP CCL5_DC CCL5+ Dendritic Cell (DC) CCR8_Treg->CCL5_DC Suppressive Interaction CD8_T_cell CD8+ T cell CCR8_Treg->CD8_T_cell Suppression JAK_STAT JAK-STAT Pathway CCL5_DC->JAK_STAT Upregulates Tumor_Cell Tumor Cell CD8_T_cell->Tumor_Cell Induces Cytotoxicity IL12 IL-12 IL12->CD8_T_cell Activates JAK_STAT->IL12 Increases Secretion caption Figure 1. Proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

The depletion of CCR8+ Tregs by this compound is hypothesized to relieve the suppression of CCL5+ DCs. This allows for the upregulation of the JAK-STAT signaling pathway within the DCs, leading to increased secretion of Interleukin-12 (IL-12).[4][5] IL-12 is a potent pro-inflammatory cytokine that enhances the cytotoxic activity of CD8+ T cells, ultimately leading to more effective tumor cell killing.

Detailed Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound.

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

ADCC_Workflow start Start prepare_cells Prepare Target and Effector Cells start->prepare_cells incubate Co-culture Cells with LM-108 prepare_cells->incubate Target: hCCR8-expressing HEK293 cells Effector: Human PBMCs (E:T ratio = 50:1) measure_lysis Measure LDH Release incubate->measure_lysis Incubate for 6 hours analyze Analyze Data and Determine EC50 measure_lysis->analyze end End analyze->end

Caption: Workflow for the in vitro ADCC assay.

Objective: To determine the ability of LM-108 to induce the lysis of CCR8-expressing target cells by immune effector cells.

Methodology:

  • Target Cells: Human embryonic kidney (HEK293) cells engineered to overexpress human CCR8 (hCCR8) are used as target cells. Parental HEK293 cells serve as a negative control.[1]

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Co-culture: Target cells and effector cells are co-cultured at an effector-to-target (E:T) ratio of 50:1 in the presence of serially diluted LM-108 or an isotype control antibody.[1]

  • Incubation: The co-culture is incubated for 6 hours.[1]

  • Measurement of Cell Lysis: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

  • Data Analysis: The percentage of specific cell lysis is calculated, and the half-maximal effective concentration (EC50) is determined from the dose-response curve. The EC50 for LM-108-mediated ADCC against hCCR8-expressing HEK293 cells was reported to be 0.002 nM.[1]

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To assess the ability of LM-108 to promote the phagocytosis of CCR8-expressing target cells by macrophages.

Methodology:

  • Target Cells: Chinese hamster ovary (CHO-K1) cells engineered to express hCCR8 are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). Parental CHO-K1 cells are used as a control.[1]

  • Effector Cells: Monocyte-derived macrophages (MDMs) are generated from human PBMCs.

  • Co-culture: Labeled target cells and MDMs are co-cultured in the presence of titrated concentrations of LM-108 or an isotype control.

  • Incubation: The cells are incubated for 2 hours to allow for phagocytosis.[1]

  • Analysis: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled target cells.

In Vivo Tumor Growth Inhibition and Immune Cell Profiling

InVivo_Workflow start Start tumor_implantation Implant MC38 Tumor Cells in hCCR8 KI Mice start->tumor_implantation treatment Administer LM-108 (10 mg/kg) or Vehicle Control tumor_implantation->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement tissue_harvest Harvest Tumors and Spleens tumor_measurement->tissue_harvest flow_cytometry Analyze Tumor-Infiltrating Lymphocytes by Flow Cytometry tissue_harvest->flow_cytometry end End flow_cytometry->end

Caption: Workflow for the in vivo efficacy study.

Objective: To evaluate the anti-tumor efficacy of LM-108 and its effect on the composition of tumor-infiltrating immune cells in a syngeneic mouse model.

Methodology:

  • Animal Model: Human CCR8 knock-in (hCCR8 KI) mice are used to allow for the testing of the human-specific antibody.

  • Tumor Model: Mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.

  • Treatment: Once tumors are established, mice are treated with LM-108 (e.g., at a dose of 10 mg/kg) or a vehicle control.[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess tumor growth inhibition (TGI).

  • Immunophenotyping: At the end of the study, tumors are harvested, and tumor-infiltrating lymphocytes (TILs) are isolated. The frequencies of various immune cell populations (Tregs, CD8+ T cells, CD4+ T cells, NK cells, NKT cells) are determined by multi-color flow cytometry.

Conclusion

This compound (LM-108/Cafelkibart) represents a promising and highly targeted immunotherapy that leverages a deep understanding of the tumor microenvironment's immunosuppressive mechanisms. By selectively depleting CCR8-expressing regulatory T cells within the tumor, this compound has demonstrated the potential to overcome resistance to other immunotherapies and induce robust and durable anti-tumor responses. The preclinical and emerging clinical data strongly support its continued development as a monotherapy and in combination with other agents for the treatment of advanced solid tumors. Further investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

The Discovery and Development of LM-4108 (Cafelkibart): A Novel Anti-CCR8 Antibody for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LM-4108, also known as cafelkibart (LM-108), is a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).[1] This novel immunotherapeutic agent is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME), thereby overcoming resistance to immune checkpoint inhibitors and reactivating a potent anti-tumor immune response. Preclinical and clinical studies have demonstrated the potential of this compound as a promising new treatment modality for various advanced solid tumors. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: The Rationale for Targeting CCR8 in Cancer

The efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, can be hampered by the presence of an immunosuppressive TME. Tumor-infiltrating Tregs are a major component of this microenvironment, suppressing the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells that are crucial for tumor eradication. Consequently, strategies to selectively target and deplete these tumor-infiltrating Tregs have become a key area of research in oncology.

C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[2] This differential expression provides a therapeutic window to specifically eliminate the immunosuppressive Treg population within the tumor without causing systemic autoimmunity. The ligand for CCR8, CCL1, is also present in the TME and is involved in the recruitment and function of Tregs.

This compound is a novel, humanized anti-CCR8 monoclonal antibody with an engineered IgG1 Fc domain that enhances its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2] By binding to CCR8 on tumor-infiltrating Tregs, this compound flags these cells for destruction by natural killer (NK) cells and other effector immune cells, leading to a reduction in immunosuppression and a restoration of anti-tumor immunity.[2]

Mechanism of Action

The primary mechanism of action of this compound is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through the following key steps:

  • High-Affinity Binding: this compound binds with high affinity to the extracellular domain of the CCR8 on the surface of tumor-infiltrating Tregs.

  • Fc-Mediated Effector Function: The Fc-optimized IgG1 domain of this compound engages with Fcγ receptors (FcγR) on effector immune cells, primarily NK cells.

  • Induction of ADCC: This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target Treg cells.

The depletion of tumor-infiltrating Tregs leads to a cascade of anti-tumor effects, including:

  • Increased infiltration and activation of cytotoxic CD8+ T cells.

  • Enhanced pro-inflammatory cytokine production within the TME.

  • Overcoming resistance to anti-PD-1/PD-L1 therapies.

Signaling Pathways

CCR8_Signaling_Pathway cluster_treg Tumor-Infiltrating Treg CCL1 CCL1 CCR8 CCR8 (GPCR) G_Protein G Protein (Gi/o) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Treg_Function Treg Migration, Survival, and Suppressive Function

Figure 1: Simplified CCR8 Signaling Pathway in Regulatory T cells.

ADCC_Signaling_Pathway

Figure 2: this compound-Mediated ADCC of Tumor-Infiltrating Tregs.

Preclinical Development

A poster presented by LaNova Medicines provided key preclinical data on this compound.[2]

In Vitro Studies
  • Binding Affinity: this compound demonstrated high binding affinity to human CCR8.

  • ADCC Activity: In vitro assays confirmed the potent ADCC-mediating capability of this compound, leading to the efficient lysis of CCR8-expressing cells.

In Vivo Studies
  • Tumor Growth Inhibition: In mouse models, this compound as a single agent significantly inhibited tumor growth.

  • Synergy with Anti-PD-1: Combination therapy with an anti-PD-1 antibody resulted in synergistic anti-tumor effects.

  • Mechanism of Action Confirmation: In vivo studies confirmed that the anti-tumor activity of this compound was associated with the depletion of tumor-infiltrating Tregs and an increase in the infiltration of CD8+ T cells into the tumor.

Experimental Protocols (Summary)

While detailed protocols from full-text publications are not publicly available, the preclinical studies likely involved the following standard methodologies:

  • Binding Assays: Enzyme-linked immunosorbent assay (ELISA) or flow cytometry to determine the binding affinity of this compound to CCR8-expressing cells.

  • ADCC Assays: Co-culture of CCR8-expressing target cells with human peripheral blood mononuclear cells (PBMCs) or isolated NK cells in the presence of this compound. Target cell lysis is typically measured by chromium-51 release or other cytotoxicity assays.

  • In Vivo Tumor Models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma) implanted in wild-type or humanized mice (expressing human CCR8). Tumor growth is monitored over time, and upon study completion, tumors are harvested for immunological analysis.

  • Flow Cytometry: Analysis of immune cell populations within tumors and peripheral lymphoid organs to quantify the depletion of Tregs and the infiltration of other immune cells.

Preclinical_Workflow Target_ID Target Identification (CCR8 on Tregs) Ab_Dev Antibody Development & Fc Optimization Target_ID->Ab_Dev In_Vitro In Vitro Characterization (Binding, ADCC) Ab_Dev->In_Vitro In_Vivo In Vivo Efficacy (Tumor Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Figure 3: General Preclinical Development Workflow for this compound.

Clinical Development

This compound (cafelkibart) has been evaluated in several Phase 1/2 clinical trials as a single agent and in combination with anti-PD-1 antibodies in patients with advanced solid tumors. The results from a pooled analysis of three of these studies (NCT05199753, NCT05255484, and NCT05518045) have been presented for patients with gastric and pancreatic cancer.[3][4][5][6][7]

Clinical Efficacy

Table 1: Efficacy of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Gastric Cancer [5][6][7]

Patient PopulationNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)
All evaluable patients3636.1%72.2%
Progressed on 1st line, high CCR8 expression887.5%100%

Table 2: Efficacy of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Pancreatic Cancer [3]

Patient PopulationNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)
Efficacy-evaluable patients7420.3%62.2%
Safety and Tolerability

In the pooled analysis of the gastric cancer studies, this compound in combination with an anti-PD-1 antibody was generally well-tolerated.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (≥15%)

Adverse EventFrequency
Alanine transaminase increased25.0%
Aspartate transaminase increased22.9%
White blood cell decreased22.9%
Anemia16.7%

Grade ≥ 3 TRAEs occurred in 37.5% of patients, with the most common being anemia (8.3%).

Clinical Trial Design (Summary)

The Phase 1/2 studies were open-label, dose-escalation, and dose-expansion trials designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab) in patients with advanced solid tumors who have progressed on standard therapy.[8][9][10]

  • Primary Objectives: To assess safety and tolerability, and to determine the recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To evaluate preliminary anti-tumor activity (ORR, DCR), pharmacokinetics, and immunogenicity.

  • Patient Population: Patients with histologically or cytologically confirmed recurrent or refractory advanced solid tumors who have progressed on standard therapy.

  • Treatment: this compound administered intravenously at various dose levels and schedules, alone or in combination with an anti-PD-1 antibody.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment Screening->Enrollment Dose_Escalation Phase 1: Dose Escalation (Safety & RP2D) Enrollment->Dose_Escalation Dose_Expansion Phase 2: Dose Expansion (Efficacy at RP2D) Dose_Escalation->Dose_Expansion Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Dose_Expansion->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Dose_Expansion->Safety_Monitoring Data_Analysis Data Analysis (Efficacy & Safety) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 4: General Clinical Trial Workflow for this compound.

Future Directions

The promising preclinical and early clinical data for this compound support its continued development as a novel cancer immunotherapy. Future research will likely focus on:

  • Biomarker Development: Identifying predictive biomarkers, such as CCR8 expression levels, to select patients most likely to respond to this compound therapy.

  • Combination Therapies: Exploring novel combination strategies with other immunotherapies, targeted therapies, and chemotherapies to further enhance anti-tumor efficacy.

  • Expansion to Other Tumor Types: Investigating the efficacy of this compound in a broader range of solid tumors characterized by high Treg infiltration.

  • Registrational Trials: Conducting larger, randomized controlled trials to confirm the clinical benefit of this compound and support regulatory approval.

Conclusion

This compound (cafelkibart) is a promising, first-in-class anti-CCR8 antibody with a well-defined mechanism of action focused on the selective depletion of tumor-infiltrating Tregs. Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 therapy. Early clinical data in patients with advanced gastric and pancreatic cancer are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued development of this compound holds the potential to address a significant unmet need in cancer treatment, particularly for patients who are resistant to current immunotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

References

Target Validation for LM-4108 (Cafelkibart): A Novel CCR8-Directed Immunotherapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for LM-4108 (also known as Cafelkibart or LM-108), a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8). This compound is being developed as a promising immunotherapeutic agent for the treatment of advanced solid tumors. This document summarizes the preclinical and clinical evidence supporting CCR8 as a therapeutic target and details the mechanism of action of this compound.

Executive Summary

This compound selectively targets and depletes tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[1][2] This targeted depletion is designed to overcome resistance to immune checkpoint inhibitors (ICIs) and reactivate a potent anti-tumor immune response.[1] Preclinical studies have demonstrated the high affinity and potent anti-tumor activity of this compound, both as a monotherapy and in combination with anti-PD-1 antibodies. Clinical trials in patients with advanced solid tumors, including gastric and pancreatic cancer, have shown encouraging anti-tumor activity and a manageable safety profile.[3][4]

The Target: C-C Motif Chemokine Receptor 8 (CCR8)

The rationale for targeting CCR8 stems from its differential expression profile. CCR8 is highly and selectively expressed on tumor-infiltrating Tregs, whereas its expression is low on peripheral Tregs and other immune cells.[5] This restricted expression pattern provides a therapeutic window to specifically eliminate the immunosuppressive Treg population within the tumor, while minimizing the risk of systemic autoimmunity.[1] Studies have shown a correlation between CCR8 expression and poor prognosis in various cancers, including breast, colon, and head and neck squamous cell carcinoma.[6]

Mechanism of Action of this compound

This compound is an Fc-optimized IgG1 monoclonal antibody that binds to human CCR8 with high affinity. Its primary mechanism of action is the elimination of CCR8-expressing tumor-infiltrating Tregs through two primary effector functions:

  • Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): The Fc portion of this compound engages with Fc receptors on natural killer (NK) cells, leading to the lysis of CCR8-positive Tregs.

  • Antibody-Dependent Cellular Phagocytosis (ADCP): this compound facilitates the engulfment and destruction of CCR8-expressing Tregs by macrophages.

By depleting these immunosuppressive cells, this compound remodels the tumor microenvironment, leading to the activation and enhanced function of cytotoxic T cells and dendritic cells, ultimately resulting in tumor cell killing.[7]

cluster_TME Tumor Microenvironment cluster_depletion Treg Depletion cluster_activation Immune Activation Tumor_Cell Tumor Cell Treg CCR8+ Treg CTL Cytotoxic T Cell Treg->CTL Suppresses DC Dendritic Cell Treg->DC Suppresses ADCC ADCC (via NK cells) ADCP ADCP (via Macrophages) This compound This compound (anti-CCR8) This compound->Treg Treg_Depleted Depleted Treg ADCC->Treg_Depleted Depletion ADCP->Treg_Depleted Depletion CTL_Activated Activated CTL DC_Activated Activated DC CTL_Activated->Tumor_Cell Kills DC_Activated->CTL_Activated Activates

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Target Validation

A comprehensive series of preclinical studies were conducted to validate CCR8 as a therapeutic target and to characterize the activity of this compound.

In Vitro Studies

Table 1: Summary of In Vitro Preclinical Data for this compound

AssayCell LinesKey FindingsReference
Binding Affinity U2OS (high CCR8), Jurkat (low CCR8)Dose-dependent binding to human CCR8 with high affinity. EC50 = 0.25 nM (U2OS), 0.21 nM (Jurkat).
ADCC HEK293-CCR8Potent induction of ADCC against CCR8-expressing cells. EC50 = 0.002 nM.
ADCP CHO-K1-CCR8Specific induction of phagocytosis of CCR8-expressing cells by macrophages.
  • Binding Affinity Assay (Flow Cytometry):

    • CCR8-expressing cells (U2OS, Jurkat) were incubated with escalating concentrations of this compound or an isotype control antibody.

    • Cells were washed and incubated with a fluorescently labeled secondary antibody.

    • The mean fluorescence intensity (MFI) was measured by flow cytometry to determine the binding affinity (EC50).

  • ADCC Assay:

    • CCR8-expressing target cells (HEK293-CCR8) were co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells.

    • Escalating concentrations of this compound or an isotype control were added to the co-culture.

    • After a 6-hour incubation, cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.

  • ADCP Assay:

    • CCR8-expressing target cells (CHO-K1-CCR8) were labeled with a fluorescent dye (e.g., CFSE).

    • The labeled target cells were co-cultured with monocyte-derived macrophages (MDMs) as effector cells in the presence of escalating concentrations of this compound or an isotype control.

    • After a 2-hour incubation, the percentage of macrophages that had phagocytosed the fluorescent target cells was determined by flow cytometry.

cluster_binding Binding Affinity cluster_adcc ADCC Assay cluster_adcp ADCP Assay Cells_Binding CCR8+ Cells Incubate_Binding Incubate Cells_Binding->Incubate_Binding LM4108_Binding This compound LM4108_Binding->Incubate_Binding Secondary_Ab Fluorescent Secondary Ab Incubate_Binding->Secondary_Ab FACS_Binding Flow Cytometry Secondary_Ab->FACS_Binding EC50_Binding Determine EC50 FACS_Binding->EC50_Binding Target_ADCC CCR8+ Target Cells Co-culture_ADCC Co-culture Target_ADCC->Co-culture_ADCC Effector_ADCC PBMCs Effector_ADCC->Co-culture_ADCC LM4108_ADCC This compound LM4108_ADCC->Co-culture_ADCC LDH_Assay Measure LDH Release Co-culture_ADCC->LDH_Assay Lysis_ADCC Quantify Cell Lysis LDH_Assay->Lysis_ADCC Target_ADCP Fluorescent CCR8+ Target Cells Co-culture_ADCP Co-culture Target_ADCP->Co-culture_ADCP Effector_ADCP Macrophages Effector_ADCP->Co-culture_ADCP LM4108_ADCP This compound LM4108_ADCP->Co-culture_ADCP FACS_ADCP Flow Cytometry Co-culture_ADCP->FACS_ADCP Phagocytosis_ADCP Quantify Phagocytosis FACS_ADCP->Phagocytosis_ADCP

Caption: Experimental workflows for in vitro characterization of this compound.

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in various syngeneic and humanized mouse models of solid tumors.

Table 2: Summary of In Vivo Preclinical Data for this compound

Mouse ModelTumor Cell LineTreatmentKey FindingsReference
Human CCR8 Knock-in MC38 (colon)This compound (10 mg/kg)Significant tumor growth inhibition (TGI = 68.77%).
Human CCR8 Knock-in MC38 (colon)This compound + anti-mPD-1Synergistic anti-tumor effect (TGI = 100%, 8/8 complete responses).
Balb/c CT26 (colon)LM-108m (murine surrogate)Effective anti-tumor activity as a single agent.
C3H/He MBT-2 (bladder)LM-108m + anti-mPD-1Synergistic effects in a PD-1 resistant model.
  • Syngeneic and Humanized Mouse Models:

    • Human CCR8 knock-in mice or immunocompetent mice (Balb/c, C3H/He) were used.

    • Mice were subcutaneously implanted with tumor cells (e.g., MC38, CT26, MBT-2).

    • Once tumors reached a palpable size, mice were randomized into treatment groups.

    • This compound (or its murine surrogate) and/or anti-PD-1 antibody were administered intraperitoneally or intravenously according to a predefined schedule.

    • Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of the tumor microenvironment (e.g., flow cytometry to quantify immune cell populations).

Start Start Implant Implant Tumor Cells Start->Implant Tumor_Growth Allow Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treatment Administer Treatment (Vehicle, this compound, anti-PD-1, Combo) Randomize->Treatment Measure_Tumor Measure Tumor Volume Treatment->Measure_Tumor Measure_Tumor->Treatment Repeat Analyze_TME Analyze Tumor Microenvironment Measure_Tumor->Analyze_TME End End Analyze_TME->End

Caption: General workflow for in vivo efficacy studies of this compound.

Clinical Validation in Solid Tumors

This compound has been evaluated in several Phase 1/2 clinical trials in patients with advanced solid tumors, both as a single agent and in combination with anti-PD-1 antibodies such as pembrolizumab and toripalimab.

Table 3: Summary of Clinical Efficacy Data for this compound in Solid Tumors

Tumor TypeTreatmentPatient PopulationORR (%)DCR (%)Median PFS (months)Reference
Gastric Cancer This compound + anti-PD-1Previously treated36.172.26.53[4]
Gastric Cancer (high CCR8) This compound + anti-PD-1Progressed on 1st line87.5100Not Reported[4]
Pancreatic Cancer This compound + anti-PD-1Progressed on ≥1 prior line24.471.14.86[3]
Pancreatic Cancer (high CCR8) This compound + anti-PD-1-33.377.86.90[3]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival

The clinical studies are typically Phase 1/2, open-label, dose-escalation and dose-expansion trials.

  • Phase 1 (Dose Escalation): To evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

  • Phase 2 (Dose Expansion): To assess the preliminary anti-tumor activity of this compound at the RP2D in specific cohorts of patients with advanced solid tumors.

Key Inclusion Criteria (Generalized):

  • Histologically or cytologically confirmed advanced solid tumors.

  • Progressed on standard therapy or no standard therapy available.

  • ECOG performance status of 0-1.

  • At least one measurable lesion per RECIST v1.1.

Key Exclusion Criteria (Generalized):

  • Prior treatment with a CCR8-targeting agent.

  • Unresolved toxicities from prior anti-tumor therapy.

  • Known central nervous system metastases.

  • History of autoimmune disease.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of CCR8 as a promising therapeutic target in solid tumors. This compound, a novel anti-CCR8 monoclonal antibody, has demonstrated a potent and selective mechanism of action by depleting tumor-infiltrating Tregs, leading to a robust anti-tumor immune response. The encouraging efficacy and manageable safety profile observed in clinical trials, particularly in patients with high CCR8 expression, highlight the potential of this compound to address the unmet need of resistance to current immunotherapies. Further clinical development is warranted to establish the full therapeutic potential of this compound in a broad range of solid tumors.

References

LM-4108: A Novel Anti-CCR8 Monoclonal Antibody for Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients either do not respond or develop resistance to these therapies.[1] A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). LM-4108 is a novel, humanized, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating Tregs, thereby reprogramming the TME and restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's potential in overcoming immunotherapy resistance, with a focus on its mechanism of action, experimental validation, and clinical efficacy in patients with advanced solid tumors who have progressed on prior anti-PD-1 therapy.

Introduction: The Challenge of Immunotherapy Resistance

While ICIs have demonstrated remarkable success in a variety of malignancies, primary and acquired resistance remain major clinical hurdles.[1][2] The efficacy of ICIs is often limited in tumors with a "cold" or immunosuppressive TME, characterized by a high infiltration of Tregs. Tregs suppress the activity of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, which are crucial for tumor cell killing. C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target as it is highly and selectively expressed on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[3][4] This differential expression provides a therapeutic window to specifically target and eliminate the key drivers of immunosuppression within the tumor.

This compound: A Differentiated Approach to Targeting Tregs

This compound is an IgG1 monoclonal antibody that binds to human CCR8 with high affinity. A key feature of this compound is its engineered Fc region, which enhances its ability to induce Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4] This Fc-optimization is designed to potently and selectively deplete CCR8-expressing Tregs within the TME, thereby unleashing a robust anti-tumor immune response.

Mechanism of Action

The proposed mechanism of action for this compound in overcoming immunotherapy resistance is centered on the depletion of tumor-infiltrating Tregs.

cluster_TME Tumor Microenvironment (TME) cluster_Intervention This compound Intervention cluster_Outcome Restored Anti-Tumor Immunity Treg CCR8+ Regulatory T cell (Treg) CD8 CD8+ T cell (Inactive) Treg->CD8 Suppression NK NK cell (Inactive) Treg->NK Suppression Macrophage Macrophage Treg->Macrophage ADCP NK_effector NK cell Treg->NK_effector ADCC CD8_active CD8+ T cell (Active) NK_active NK cell (Active) Tumor Tumor Cell CD8->Tumor Blocked Killing NK->Tumor Blocked Killing LM4108 This compound LM4108->Treg Binds to CCR8 Macrophage->Treg Phagocytosis NK_effector->Treg Cytotoxicity Tumor_lysis Tumor Cell Lysis CD8_active->Tumor_lysis Killing NK_active->Tumor_lysis Killing

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Evidence

The anti-tumor activity and mechanism of action of this compound have been evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Characterization

This compound demonstrated high-affinity binding to human CCR8 (hCCR8) expressed on both high-expressing U2OS cells and low-expressing Jurkat cells in a dose-dependent manner.[3]

Cell LineCCR8 ExpressionEC50 (nM)
U2OSHigh0.25
JurkatLow0.21
Table 1: Binding Affinity of this compound to hCCR8-expressing Cells [3]

This compound effectively induced ADCC against hCCR8-expressing HEK293 cells when co-cultured with human peripheral blood mononuclear cells (hPBMCs).[3]

Experimental Protocol: ADCC Assay

  • Target Cells: HEK293 cells engineered to express high levels of hCCR8 and parental HEK293 cells (negative control).

  • Effector Cells: Freshly isolated hPBMCs.

  • Effector to Target Ratio: 50:1.

  • Method: Target cells were co-cultured with effector cells in the presence of titrated concentrations of this compound or an isotype control antibody for 6 hours. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.

  • Endpoint: EC50 value, representing the concentration of this compound required to induce 50% of the maximum cell lysis.

Target CellsThis compound EC50 (nM)
hCCR8-expressing HEK2930.002
Parental HEK293No activity
Table 2: ADCC Activity of this compound [3]

This compound also mediated ADCP of hCCR8-expressing CHO-K1 cells by monocyte-derived macrophages (MDMs).[3]

Experimental Protocol: ADCP Assay

  • Target Cells: CHO-K1 cells engineered to express hCCR8 and parental CHO-K1 cells (negative control), labeled with CFSE.

  • Effector Cells: Human monocyte-derived macrophages (MDMs).

  • Method: CFSE-labeled target cells were incubated with MDMs and titrated concentrations of this compound or an isotype control for 2 hours. Cells were then stained with an APC-conjugated anti-human CD14 antibody to identify MDMs.

  • Endpoint: Phagocytosis index, determined by the percentage of CD14+/CFSE+ double-positive cells in the total CD14+ population as measured by flow cytometry.

cluster_setup Assay Setup cluster_incubation Co-incubation (2h) cluster_analysis Flow Cytometry Analysis Target CFSE-labeled hCCR8+ Target Cells Mix Mix Cells and Antibody Target->Mix Effector CD14+ MDMs Effector->Mix Antibody This compound Antibody->Mix Stain Stain with anti-CD14 APC Mix->Stain Analyze Quantify CD14+/CFSE+ Double-Positive Cells Stain->Analyze

Caption: Experimental workflow for the ADCP assay.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound was evaluated in several syngeneic mouse models, including models of PD-1 sensitivity and resistance. These studies utilized a murine surrogate antibody (LM-108m) or were conducted in human CCR8 knock-in (KI) mice.

Experimental Protocol: In Vivo Syngeneic Mouse Models

  • Animal Models: BALB/c mice for the CT26 colon carcinoma model, C3H/He mice for the MBT-2 bladder cancer model, and human CCR8 knock-in (KI) mice for the MC38 colon adenocarcinoma model.

  • Tumor Cell Inoculation: Tumor cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Mice were treated with vehicle, LM-108 (or its murine surrogate), an anti-mPD-1 antibody, or a combination of both.

  • Endpoints: Tumor growth inhibition (TGI), complete response (CR) rates, and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

In the PD-1 sensitive CT26 colon cancer model, LM-108m as a single agent showed effective anti-tumor activity. The combination of LM-108m with an anti-mPD-1 antibody resulted in additive anti-tumor effects.

In the PD-1 resistant MBT-2 bladder cancer model, the combination of LM-108m and an anti-mPD-1 antibody demonstrated synergistic anti-tumor effects.

In hCCR8 KI mice bearing MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor growth (TGI = 68.77%) as a monotherapy. Analysis of TILs revealed a significant reduction in Treg cells and a significant increase in CD8+ T cells, CD4+ T cells, cytotoxic NK cells, and NKT cells.

Treatment GroupTGI (%)Complete Responses
LM-108 (monotherapy)79.97%2/8
LM-108 + anti-mPD-1100%8/8
Table 3: Anti-tumor Activity of LM-108 in hCCR8 KI Mice with MC38 Tumors [3]

Furthermore, tumor-free mice that had been treated with this compound were resistant to tumor re-challenge, indicating the induction of long-lasting anti-tumor memory.[3]

cluster_pre Pre-treatment TME cluster_treatment This compound Treatment cluster_post Post-treatment TME Treg_high High Treg Infiltration LM4108 This compound Administration Treg_high->LM4108 CD8_low Low CD8+ T cell Infiltration CD8_low->LM4108 NK_low Low NK cell Infiltration NK_low->LM4108 Treg_low Reduced Treg Infiltration LM4108->Treg_low CD8_high Increased CD8+ T cell Infiltration LM4108->CD8_high NK_high Increased NK cell Infiltration LM4108->NK_high

Caption: Immunomodulatory effects of this compound on tumor-infiltrating lymphocytes.

Clinical Development in Immunotherapy-Resistant Cancers

This compound is currently being evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with anti-PD-1 antibodies in patients with advanced solid tumors (NCT05199753, NCT05255484, NCT05518045).[3][5][6][7][8][9]

Pooled Analysis in Anti-PD-1 Resistant Gastric Cancer

A pooled analysis of 48 patients with gastric cancer from three Phase 1/2 studies was conducted.[5][6][7][8][9][10][11][12][13][14] The majority of these patients (89.6%) had received prior anti-PD-1 therapy.[5][7][8][9][10][11][12][13][14]

Clinical Trial Protocol Overview

  • Study Design: Open-label, dose escalation and expansion studies.

  • Patient Population: Patients with advanced solid tumors, including a cohort of gastric cancer patients.

  • Intervention: Intravenous this compound at various dose levels in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[7][8][11][12][13][14][15]

  • Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[7][8][11][12][13][14][15]

  • Secondary Endpoints: Safety, other efficacy outcomes (e.g., Disease Control Rate (DCR), Progression-Free Survival (PFS)), and biomarker analysis.[7][8][10][11][12][13][14][15]

In 36 efficacy-evaluable patients across all regimens, the combination of this compound and an anti-PD-1 antibody demonstrated promising anti-tumor activity.[5][6]

Efficacy EndpointAll Efficacy-Evaluable Patients (n=36)Patients who Progressed on First-Line Treatment (n=11)High CCR8 Expression Patients who Progressed on First-Line Treatment (n=8)
ORR 36.1% (95% CI 20.8%–53.8%)63.6% (95% CI 30.8%–89.1%)87.5%
DCR 72.2% (95% CI 54.8%–85.8%)81.8% (95% CI 48.2%–97.7%)100%
Median PFS 6.53 months (95% CI 2.96–NA)Not ReportedNot Reported
Table 4: Efficacy of this compound in Combination with an Anti-PD-1 Antibody in Gastric Cancer [5][6]

Of note, in the 11 patients whose disease had progressed on first-line treatment, the ORR was 63.6%.[5][6] Among the 8 of these patients with high CCR8 expression, the ORR was 87.5% and the DCR was 100%.[5][6] These findings suggest that CCR8 expression may be a predictive biomarker for response to this compound therapy.

The combination of this compound and an anti-PD-1 antibody was generally well-tolerated.[5][6]

Adverse Event Profile
Any Grade TRAEs 81.3% of patients
Most Common TRAEs (≥15%) Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%)
Grade ≥ 3 TRAEs 37.5% of patients
Most Common Grade ≥ 3 TRAEs (≥4%) Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%)
Table 5: Treatment-Related Adverse Events (TRAEs) with this compound and Anti-PD-1 Combination Therapy [5][6]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy to overcome resistance to immune checkpoint inhibitors. Its mechanism of action, centered on the selective depletion of immunosuppressive tumor-infiltrating Tregs via enhanced ADCC and ADCP, has been robustly validated in preclinical models. Early clinical data in heavily pre-treated gastric cancer patients who have failed prior anti-PD-1 therapy are highly encouraging, demonstrating a significant anti-tumor effect with a manageable safety profile.

Future research should focus on several key areas:

  • Biomarker Development: Further investigation into CCR8 expression as a predictive biomarker for patient selection is warranted.

  • Combination Strategies: Exploring the synergy of this compound with other immunotherapies, such as anti-CTLA-4 antibodies, and other cancer treatments like chemotherapy and targeted therapies, could further enhance its efficacy.

  • Expansion to Other Tumor Types: Given the prevalence of Treg-mediated immunosuppression in various solid tumors, evaluating the efficacy of this compound in other cancer indications is a logical next step.

References

An In-depth Technical Guide to LM-108 (Cafelkibart): A Novel CCR8-Targeting Monoclonal Antibody for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM-108, also known as Cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody designed to target C-C chemokine receptor 8 (CCR8). It functions by selectively depleting tumor-infiltrating regulatory T cells (Tregs), a key component of the immunosuppressive tumor microenvironment, thereby aiming to overcome resistance to immunotherapy. This guide provides a comprehensive overview of the structural and functional characteristics of LM-108, summarizing key preclinical and clinical findings, and detailing its mechanism of action.

Introduction

Targeting tumor-infiltrating Tregs presents a promising strategy to enhance anti-tumor immunity and overcome resistance to checkpoint inhibitors. LM-108 is an investigational antibody engineered to specifically bind to CCR8, a receptor highly expressed on Tregs within the tumor microenvironment, while sparing peripheral Tregs. This selective depletion is intended to shift the balance towards a more effective anti-tumor immune response.

Structural and Functional Characteristics

LM-108 is an Fc-optimized monoclonal antibody. This optimization is designed to enhance its effector functions, leading to the efficient depletion of target cells.

Mechanism of Action

The primary mechanism of action of LM-108 is the selective depletion of tumor-infiltrating regulatory T cells. By targeting CCR8, which is preferentially expressed on these cells within the tumor, LM-108 aims to reduce the immunosuppressive activity in the tumor microenvironment.

cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg CCR8+ Treg Treg->Tumor_Cell Promotes Survival Effector_T_Cell Effector T Cell Treg->Effector_T_Cell Suppresses Effector_T_Cell->Tumor_Cell Kills LM108 LM-108 (Cafelkibart) LM108->Treg Binds to CCR8 LM108->Treg Induces Depletion

Fig. 1: Simplified Mechanism of Action of LM-108.

Clinical Efficacy

LM-108 has been evaluated in clinical trials in combination with anti-PD-1 antibodies for the treatment of advanced solid tumors, including pancreatic and gastric cancer.

Pancreatic Cancer

In a pooled analysis of two Phase 1/2 trials, LM-108 in combination with an anti-PD-1 antibody demonstrated promising anti-tumor activity in patients with pancreatic cancer who had progressed on prior systemic therapies.[1]

Efficacy EndpointAll Efficacy-Evaluable Patients (n=74)Patients with ≥1 Prior Line of Therapy (n=45)Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR) 20.3% (95% CI 11.8-31.2%)24.4% (95% CI 12.9-39.5%)33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%)71.1% (95% CI 55.7-83.6%)77.8% (95% CI 40.0-97.2%)
Median Duration of Response (DoR) 5.49 months (95% CI 3.02-8.87)6.93 months (95% CI 3.02-NA)-
Median Progression-Free Survival (PFS) 3.12 months (95% CI 1.61-4.86)4.86 months (95% CI 2.79-6.90)6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS) 10.02 months (95% CI 6.41-13.11)Not Reached9.15 months (95% CI 3.61-NA)
Data from a pooled analysis of two Phase 1/2 trials.[1]
Gastric Cancer

In patients with gastric cancer who were resistant to anti-PD-1 therapy, the combination of LM-108 and an anti-PD-1 antibody also showed encouraging results.[2][3]

Efficacy EndpointAll Efficacy-Evaluable Patients (n=36)Patients Progressed on First-Line Treatment (n=11)Patients Progressed on First-Line with High CCR8 (n=8)
Objective Response Rate (ORR) 36.1% (95% CI 20.8%–53.8%)63.6% (95% CI 30.8%–89.1%)87.5%
Disease Control Rate (DCR) 72.2% (95% CI 54.8%–85.8%)81.8% (95% CI 48.2%–97.7%)100%
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96–NA)--
Data from a Phase 1/2 study.[2][3]

Safety and Tolerability

The combination of LM-108 with anti-PD-1 therapy has demonstrated a manageable safety profile.

Pancreatic Cancer

Treatment-related adverse events (TRAEs) were reported in 95.0% of patients, with Grade ≥3 TRAEs occurring in 52.5%.[1]

Adverse Event CategoryMost Common TRAEs (≥25%)Most Common Grade ≥3 TRAEs (≥5%)
Events Increased AST, increased ALT, anemia, rash, pyrexia, decreased platelet count, increased conjugated bilirubinLipase elevation (7.5%), increased ALT (6.3%), increased AST (5.0%), immune-mediated enterocolitis (5.0%), hypokalemia (5.0%), rash (5.0%)
Data from a pooled analysis of two Phase 1/2 trials.[1]
Gastric Cancer

TRAEs occurred in 81.3% of patients, with Grade ≥3 TRAEs in 37.5% of patients.[2][3]

Adverse Event CategoryMost Common TRAEs (≥15%)Most Common Grade ≥3 TRAEs (≥4%)
Events Alanine transaminase increased (25.0%), aspartate transaminase increased (22.9%), white blood cell decreased (22.9%), anemia (16.7%)Anemia (8.3%), lipase increased (4.2%), rash (4.2%), lymphocyte count decreased (4.2%)
Data from a Phase 1/2 study.[2][3]

Experimental Protocols

Clinical Trial Design

The clinical data presented is derived from Phase 1/2, multicenter, open-label studies. Eligible patients typically had advanced or metastatic solid tumors and had progressed on or after at least one prior line of systemic therapy.[1][2][3] Patients received LM-108 in combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.[2][3] The primary endpoint for efficacy was typically investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[2] Secondary endpoints included safety, other efficacy outcomes (DCR, DoR, PFS, OS), and biomarker analysis.[2][3]

Start Patient Enrollment (Advanced Solid Tumors, Prior Therapy) Treatment LM-108 + Anti-PD-1 Therapy Start->Treatment Assessment Tumor Assessment (RECIST v1.1) Safety Monitoring Treatment->Assessment Assessment->Treatment Continue Treatment in Absence of Progression/Toxicity Endpoints Primary: ORR Secondary: DCR, DoR, PFS, OS, Safety Assessment->Endpoints

Fig. 2: Generalized Clinical Trial Workflow.

Conclusion

LM-108 (Cafelkibart) in combination with anti-PD-1 therapy has shown encouraging anti-tumor activity and a manageable safety profile in patients with advanced pancreatic and gastric cancers who have progressed on prior therapies.[1][2][3] These findings support further investigation of LM-108 as a potential treatment option for these and other solid tumors. The efficacy appears to be enhanced in patients with high CCR8 expression, highlighting the potential of CCR8 as a predictive biomarker.[1][2][3] Ongoing and future studies will further delineate the role of LM-108 in the evolving landscape of cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols: LM-108 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LM-108 in Combination with Anti-PD-1 Therapy Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice.

Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized monoclonal antibody that targets the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By selectively depleting these intratumoral Tregs, LM-108 aims to overcome a key mechanism of immune resistance within the tumor microenvironment.[1][2][3][4] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells, leading to T-cell exhaustion and immune evasion. The combination of LM-108 with an anti-PD-1 antibody represents a promising strategy to synergistically enhance anti-tumor immunity by both depleting immunosuppressive Tregs and blocking the PD-1/PD-L1 inhibitory axis.

Mechanism of Action

LM-108 is designed to selectively bind to CCR8 on the surface of tumor-infiltrating Tregs.[1][2][3][4] This binding leads to the depletion of these immunosuppressive cells, thereby enhancing the anti-tumor immune response. Anti-PD-1 therapies, such as pembrolizumab and toripalimab, work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells. This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer cells. The combination of LM-108 and an anti-PD-1 antibody is hypothesized to create a more favorable tumor microenvironment for an effective anti-cancer immune response.

cluster_0 LM-108 Action cluster_1 Anti-PD-1 Action Treg Tumor-Infiltrating Regulatory T cell (Treg) PD1_Tcell Effector T cell (with PD-1) Treg->PD1_Tcell Suppresses LM108 LM-108 (anti-CCR8) LM108->Treg Binds and Depletes TumorCell Tumor Cell (with PD-L1) PD1_Tcell->TumorCell Interaction Blocked PD1_Tcell->TumorCell Attacks Killing Tumor Cell Killing TumorCell->Killing AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1_Tcell Blocks PD-1 Suppression Immune Suppression

Caption: Combined Action of LM-108 and Anti-PD-1 Therapy.

Clinical Efficacy

The combination of LM-108 with anti-PD-1 therapy has shown promising anti-tumor activity in clinical trials for advanced solid tumors, including pancreatic and gastric cancer.[1][2][4]

Efficacy in Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials in patients with pancreatic cancer who had progressed on prior systemic therapies demonstrated encouraging results.[3][4]

Efficacy EndpointAll Efficacy-Evaluable Patients (n=74)Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR) 20.3% (95% CI 11.8-31.2%)33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%)77.8% (95% CI 40.0-97.2%)
Median Duration of Response (DoR) 5.49 months (95% CI 3.02-8.87)Not Reported
Median Progression-Free Survival (PFS) 3.12 months (95% CI 1.61-4.86)6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS) 10.02 months (95% CI 6.41-13.11)9.15 months (95% CI 3.61-NA)
Efficacy in Gastric Cancer

A pooled analysis of three Phase 1/2 studies in patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy, also showed significant anti-tumor activity.[1][2][5]

Efficacy EndpointEfficacy-Evaluable Patients (n=36)Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8)
Objective Response Rate (ORR) 36.1% (95% CI 20.8%-53.8%)87.5%
Disease Control Rate (DCR) 72.2% (95% CI 54.8%-85.8%)100%
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96-NA)Not Reported

Safety and Tolerability

The combination of LM-108 and anti-PD-1 therapy has been generally well-tolerated, with a manageable safety profile.[1][2][4]

Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)[4]
Adverse EventAny GradeGrade ≥3
Any TRAE 95.0%52.5%
Increased AST ≥25%5.0%
Increased ALT ≥25%6.3%
Anemia ≥25%Not Reported
Rash ≥25%5.0%
Pyrexia ≥25%Not Reported
Decreased Platelet Count ≥25%Not Reported
Increased Conjugated Bilirubin ≥25%Not Reported
Lipase Elevation Not Reported7.5%
Immune-mediated Enterocolitis Not Reported5.0%
Hypokalemia Not Reported5.0%
Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (n=48)[2][5]
Adverse EventAny GradeGrade ≥3
Any TRAE 81.3%37.5%
Alanine Transaminase Increased 25.0%Not Reported
Aspartate Transaminase Increased 22.9%Not Reported
White Blood Cell Decreased 22.9%Not Reported
Anemia 16.7%8.3%
Lipase Increased Not Reported4.2%
Rash Not Reported4.2%
Lymphocyte Count Decreased Not Reported4.2%

Experimental Protocols

The following protocols are based on the methodologies reported in the Phase 1/2 clinical trials of LM-108 in combination with anti-PD-1 therapy (NCT05199753, NCT05255484, NCT05518045).[1][2][3]

Patient Population

Inclusion Criteria:

  • Histological or cytological confirmation of advanced solid tumors.[3][6]

  • Progressed on standard therapy, intolerant to standard therapy, or no standard therapy available.[3][6]

  • ECOG performance status of 0-1.

  • At least one measurable lesion per RECIST v1.1.[3][6]

  • Adequate organ and marrow function.[3]

Exclusion Criteria:

  • Prior treatment with an anti-CCR8 antibody.[3]

  • Unresolved toxicities from prior anti-tumor therapy > Grade 1.[3]

  • Known active central nervous system (CNS) metastases.

  • History of autoimmune disease.[3]

  • Use of live attenuated vaccines within 28 days prior to first dose.[3]

Treatment Regimen

LM-108 Dosing:

  • 3 mg/kg intravenously (IV) every 2 weeks (Q2W)[1][2]

  • 3 mg/kg IV every 3 weeks (Q3W)[4]

  • 6 mg/kg IV every 3 weeks (Q3W)[1][2]

  • 10 mg/kg IV every 2 weeks (Q2W)[4]

  • 10 mg/kg IV every 3 weeks (Q3W)[1][2][4]

Anti-PD-1 Antibody Dosing:

  • Pembrolizumab: 200 mg IV Q3W or 400 mg IV Q6W[1][2]

  • Toripalimab: 240 mg IV Q3W[1][2][4]

Start Patient Enrollment (Meets Inclusion/Exclusion Criteria) DoseEscalation Phase 1: Dose Escalation (Determine MTD/RP2D) Start->DoseEscalation DoseExpansion Phase 2: Dose Expansion (Evaluate Efficacy and Safety at RP2D) DoseEscalation->DoseExpansion Treatment Treatment Cycle (LM-108 + anti-PD-1) DoseExpansion->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Every 6-9 weeks Assessment->Treatment Continue if no progression or unacceptable toxicity FollowUp Follow-up (Survival and Long-term Safety) Assessment->FollowUp Disease Progression or Treatment Completion

References

Application Notes & Protocols: Utilizing LM-4108 in Gastric Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LM-4108

This compound (Cafelkibart) is a novel, Fc-optimized humanized monoclonal antibody designed to target the C-C chemokine receptor 8 (CCR8). In the context of oncology, this compound is being investigated as an immunotherapeutic agent. Clinical studies have demonstrated its potential in treating advanced solid tumors, including gastric cancer, particularly in patients who have developed resistance to anti-PD-1 therapies.[1][2][3] The primary mechanism of action for this compound is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive and represent a significant barrier to effective anti-tumor immunity.[2][3]

Rationale for Targeting CCR8 in Gastric Cancer

The tumor microenvironment (TME) in gastric cancer is often infiltrated by various immune cells, including Tregs, which suppress the function of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

  • Selective Expression: CCR8 is highly and selectively expressed on tumor-infiltrating Tregs compared to Tregs in peripheral blood or other healthy tissues.[4][5][6] This specificity allows for targeted depletion within the tumor, potentially minimizing systemic autoimmune side effects.[5][7]

  • Prognostic Significance: Upregulated expression of CCR8 in gastric cancer tissues has been associated with tumor grade, nodal metastasis, and poorer overall survival, highlighting its role as a negative prognostic biomarker.[8]

  • Mechanism of Immunosuppression: The interaction of CCR8 with its ligand, CCL1, within the TME can potentiate the suppressive function of Tregs.[9] Anti-CCR8 antibodies like this compound are engineered with an optimized Fc region to induce potent antibody-dependent cell-mediated cytotoxicity (ADCC) and/or antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[4][5][10] By depleting CCR8+ Tregs, this compound aims to remove this immunosuppressive shield, thereby enhancing the anti-tumor activity of effector T cells.[4][6]

Key Signaling Pathway: CCR8-Mediated Treg Function

The CCL1-CCR8 signaling axis is crucial for the function and potentiation of tumor-infiltrating Tregs. While therapeutic antibodies like this compound focus on depletion rather than signaling blockade, understanding the pathway provides context for the target's biological role.

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Treg Regulatory T cell (Treg) cluster_Therapy Therapeutic Intervention CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binding STAT3 STAT3 CCR8->STAT3 Activation Suppressive_Factors Upregulation of: - FOXP3 - IL-10 - Granzyme B - CD39 STAT3->Suppressive_Factors Effector_T_Cell Effector T Cell (e.g., CD8+) Suppressive_Factors->Effector_T_Cell Inhibition LM4108 This compound (Anti-CCR8 Ab) LM4108->CCR8 Binds to NK_Cell NK Cell / Macrophage NK_Cell->CCR8 ADCC / ADCP

Figure 1. CCR8 signaling enhances Treg suppressive function, which is targeted for depletion by this compound.

Preclinical Evaluation Data

While specific preclinical data for this compound in gastric cancer models is not publicly available, the following tables summarize representative findings for other anti-CCR8 antibodies in various syngeneic tumor models, which provide a basis for expected activity.

Table 1: In Vivo Monotherapy Efficacy of Anti-CCR8 Antibodies in Syngeneic Mouse Models
Tumor ModelMouse StrainTreatmentKey OutcomeReference
MC38 (Colon)C57BL/6Anti-hCCR8 Ab~30% Tumor Growth Inhibition (TGI)[11]
Hepa1-6 (Liver)C57BL/6 (hCCR8 HuGEMM)Anti-hCCR8 Ab~50% Tumor Growth Inhibition (TGI)[11]
CT26 (Colon)BALB/cAnti-mCCR8 AbEradication of established tumors[6]
EO771 (Breast)C57BL/6Anti-mCCR8 AbSignificant tumor growth delay[12]
Table 2: In Vivo Combination Therapy Efficacy of Anti-CCR8 Antibodies
Tumor ModelMouse StrainTreatmentKey OutcomeReference
MC38 (Colon)C57BL/6Anti-mCCR8 Ab + Anti-PD-1Synergistic anti-tumor immunity[5]
EO771 (Breast)C57BL/6Anti-mCCR8 Ab + Anti-PD-L1Enhanced tumor growth inhibition vs. single agents[12]
Human-CCR8 KI MouseN/AS-531011 + Anti-mPD-1Stronger suppression of tumor growth than anti-PD-1 alone[4]

Experimental Protocols

The following protocols are representative methodologies for evaluating an anti-CCR8 antibody like this compound in gastric cancer research models.

Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of an anti-CCR8 antibody to reverse the immunosuppressive function of Tregs on effector T cells.

Treg_Suppression_Assay_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture cluster_analysis Analysis Isolate_PBMC 1. Isolate PBMCs from Gastric Cancer Patient Blood Isolate_Tregs 2. Isolate CD4+CD25+ Tregs and CD8+ T cells (Responders) (e.g., via MACS) Isolate_PBMC->Isolate_Tregs Label_Responders 3. Label CD8+ T cells with proliferation dye (e.g., CFSE) Isolate_Tregs->Label_Responders Setup_Culture 4. Co-culture CD8+ T cells and Tregs (e.g., 1:1 ratio) with CD3/CD28 beads Label_Responders->Setup_Culture Add_Ab 5. Add this compound or Isotype Control Setup_Culture->Add_Ab Incubate 6. Incubate for 4-5 days Add_Ab->Incubate Analyze 7. Analyze CD8+ T cell proliferation (CFSE dilution) by Flow Cytometry Incubate->Analyze Analyze_Cytokine 8. Measure IFN-γ in supernatant (ELISA) Incubate->Analyze_Cytokine

Figure 2. Workflow for assessing the functional impact of this compound on Treg-mediated suppression.

Methodology:

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of gastric cancer patients using Ficoll-Paque density gradient centrifugation.[13]

    • Isolate CD4+CD25+ Tregs and CD8+ responder T cells from the PBMC fraction using magnetic-activated cell sorting (MACS) kits.[13]

  • Cell Labeling:

    • Label the CD8+ responder T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.

  • Co-culture Setup:

    • Plate the CFSE-labeled CD8+ T cells at a density of 5 x 10^4 cells/well in a 96-well U-bottom plate.

    • Add the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4; Responder:Treg).

    • Add a polyclonal stimulus, such as anti-CD3/CD28 beads, to induce T cell proliferation.

  • Treatment:

    • Add this compound or an isotype control antibody to the designated wells at a final concentration of 10-20 µg/mL.

  • Incubation and Analysis:

    • Incubate the plate for 4-5 days at 37°C, 5% CO2.[13]

    • Harvest cells and analyze the CFSE dilution in the CD8+ T cell population via flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

    • Collect supernatant before harvesting to measure cytokine levels (e.g., IFN-γ) by ELISA as an indicator of CD8+ T cell effector function.[8]

    • Expected Outcome: Wells treated with this compound should show increased CD8+ T cell proliferation (greater CFSE dilution) and higher IFN-γ levels compared to isotype control, indicating a reversal of Treg suppression.[8]

Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Model

This protocol describes how to test the anti-tumor efficacy of an anti-CCR8 antibody in an immunocompetent mouse model. Since this compound is a humanized antibody, a surrogate anti-mouse CCR8 antibody or a humanized CCR8 knock-in mouse model would be required.

Syngeneic_Model_Workflow Implant 1. Implant syngeneic gastric tumor cells (e.g., YTN16) subcutaneously into C57BL/6 mice Tumor_Growth 2. Allow tumors to establish (e.g., ~100 mm³) Implant->Tumor_Growth Randomize 3. Randomize mice into treatment groups (Vehicle, Anti-CCR8, Anti-PD1, Combination) Tumor_Growth->Randomize Treat 4. Administer treatment (e.g., intravenously, 2-3 times/week) Randomize->Treat Monitor 5. Monitor tumor volume and body weight 2-3 times/week Treat->Monitor Endpoint 6. At endpoint, harvest tumors and spleens for analysis Monitor->Endpoint Analysis 7. Analyze immune cell infiltration (Tregs, CD8+ T cells) in tumors by Flow Cytometry / IHC Endpoint->Analysis

Figure 3. Experimental workflow for evaluating anti-CCR8 antibody efficacy in a syngeneic mouse model.

Methodology:

  • Animal Model and Cell Line:

    • Use an immunocompetent mouse strain, such as C57BL/6.

    • Select a syngeneic murine gastric cancer cell line (e.g., YTN16).

    • Alternatively, use a humanized CCR8 knock-in mouse (CCR8 HuGEMM) to test the human-specific this compound directly.[11]

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

  • Treatment Schedule:

    • When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (PBS or isotype control antibody).

      • Group 2: Anti-CCR8 antibody (e.g., 10 mg/kg, intravenously, twice weekly).[11][12]

      • Group 3: Anti-PD-1 antibody (as a comparator or combination partner).

      • Group 4: Anti-CCR8 antibody + Anti-PD-1 antibody.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight and overall animal health.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

    • Harvest tumors and spleens.

    • Prepare single-cell suspensions from tumors and analyze by flow cytometry for the frequency and absolute numbers of CD4+FoxP3+ Tregs, CD8+ T cells, and other immune populations.

    • Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.

    • Expected Outcome: The anti-CCR8 antibody groups should exhibit significant tumor growth inhibition compared to the control group.[5][6] This should correlate with a marked reduction in intratumoral Tregs and an increased ratio of CD8+ T cells to Tregs.[14] The combination with anti-PD-1 is expected to show synergistic or additive effects.[4][5]

Conclusion

This compound represents a promising therapeutic strategy for gastric cancer by targeting and depleting immunosuppressive CCR8+ Tregs within the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound and similar anti-CCR8 antibodies. Such studies are critical for optimizing combination therapies and identifying biomarkers to guide clinical development.

References

Application Notes and Protocols for Preclinical Evaluation of LM-4108 (assumed to be LM-108), an Anti-CCR8 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical evaluation of LM-4108, an Fc-optimized anti-CCR8 monoclonal antibody. Based on available data for the similar investigational drug LM-108 (Cafelkibart), this compound is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs) by targeting the C-C motif chemokine receptor 8 (CCR8).[1][2] CCR8 is preferentially expressed on Tregs within the tumor microenvironment compared to peripheral Tregs and other immune cells, making it an attractive target for cancer immunotherapy.[3] The depletion of these immunosuppressive cells is intended to enhance anti-tumor immune responses. These protocols are intended to guide researchers in designing and executing preclinical studies to assess the dosage, administration, and efficacy of this compound.

Mechanism of Action: Targeting CCR8 on Tumor-Infiltrating Tregs

This compound is hypothesized to function through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). The Fc region of the antibody is engineered to enhance its binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells. Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, this compound flags these cells for destruction by NK cells, leading to their depletion and a subsequent reduction in immune suppression within the tumor microenvironment. This can potentially restore and invigorate the anti-tumor activity of cytotoxic T lymphocytes.

cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg CCR8+ Treg Treg->Tumor_Cell Suppression CTL Cytotoxic T Lymphocyte (CTL) CTL->Tumor_Cell Tumor Cell Killing NK_Cell NK Cell NK_Cell->Treg ADCC-mediated Depletion LM4108 This compound (Anti-CCR8 mAb) LM4108->Treg Binds to CCR8 LM4108->NK_Cell Fc-FcγR Binding

Figure 1: Mechanism of Action of this compound.

Preclinical Dosage and Administration

The following tables summarize hypothetical yet representative dosage and administration data for this compound in common preclinical models, based on studies of similar anti-CCR8 antibodies.

Table 1: Single-Agent Efficacy Studies in Syngeneic Mouse Models
Animal ModelTumor Cell LineAdministration RouteDosage (mg/kg)Dosing ScheduleObserved Outcomes
C57BL/6MC38 (Colon)Intraperitoneal (i.p.)1, 5, 10Twice weekly for 3 weeksDose-dependent tumor growth inhibition.[1]
BALB/cCT26 (Colon)Intraperitoneal (i.p.)5, 10Twice weekly for 3 weeksSignificant reduction in tumor volume at 10 mg/kg.
C57BL/6KPC (Pancreatic)Intravenous (i.v.)10Once weekly for 4 weeksDelayed tumor progression and increased survival.[4]
Table 2: Combination Therapy Studies in Syngeneic Mouse Models
Animal ModelTumor Cell LineCombination AgentThis compound Dosage (mg/kg, i.p.)Combination Agent DosageDosing ScheduleObserved Outcomes
C57BL/6B16-F10 (Melanoma)Anti-PD-1510 mg/kg, i.p.Every 3 days for 4 dosesEnhanced anti-tumor activity compared to either agent alone.[1]
C57BL/6KPC (Pancreatic)Anti-PD-11010 mg/kg, i.p.Twice weekly for 3 weeksComplete tumor regressions in a subset of animals.[5]
Table 3: Pharmacokinetic and Toxicological Evaluation
SpeciesAdministration RouteDosage (mg/kg)Key Pharmacokinetic ParametersToxicological Findings
CD-1 MouseIntravenous (i.v.)10t1/2: ~150 hoursNo adverse effects observed.
Cynomolgus MonkeyIntravenous (i.v.)10, 50, 100Biphasic concentration-time profile.[6][7]NOAEL: 100 mg/kg.[6][7] Minimal and transient cytokine release.[6][7]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model

This protocol describes a typical experiment to evaluate the anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody.

cluster_setup Experiment Setup cluster_treatment Treatment Phase (Tumors ~50-100 mm³) cluster_analysis Analysis Cell_Culture 1. Culture KPC Tumor Cells Implantation 2. Implant Cells Orthotopically in C57BL/6 Mice Tumor_Growth 3. Monitor Tumor Growth (e.g., Ultrasound) Group1 Group 1: Vehicle Control (i.p.) Group2 Group 2: This compound (10 mg/kg, i.p.) Group3 Group 3: Anti-PD-1 (10 mg/kg, i.p.) Group4 Group 4: This compound + Anti-PD-1 Tumor_Monitoring 5. Measure Tumor Volume Twice Weekly Group1->Tumor_Monitoring 4. Administer Treatments Twice Weekly Group2->Tumor_Monitoring Group3->Tumor_Monitoring Group4->Tumor_Monitoring Endpoint 6. Euthanize at Endpoint (Tumor Size Limit) Tumor_Monitoring->Endpoint TME_Analysis 7. Analyze Tumor Microenvironment (Flow Cytometry, IHC) Endpoint->TME_Analysis

Figure 2: Workflow for a preclinical efficacy study.

Materials:

  • This compound (or a surrogate anti-mouse CCR8 antibody)

  • Anti-mouse PD-1 antibody

  • KPC pancreatic tumor cells[4]

  • 6-8 week old female C57BL/6 mice[4]

  • Sterile PBS (vehicle control)

  • Standard cell culture reagents

  • Surgical tools for orthotopic implantation

  • High-resolution ultrasound for tumor monitoring

Procedure:

  • Cell Culture and Implantation:

    • Culture KPC cells under standard conditions.

    • Surgically implant 1x10^6 KPC cells into the pancreas of C57BL/6 mice.[8]

    • Allow tumors to establish and reach a palpable size (approximately 50-100 mm³), typically within 10-14 days.[8]

  • Animal Grouping and Treatment:

    • Randomize mice into four treatment groups (n=10 per group):

      • Group 1: Vehicle (PBS)

      • Group 2: this compound (10 mg/kg)

      • Group 3: Anti-PD-1 (10 mg/kg)

      • Group 4: this compound (10 mg/kg) + Anti-PD-1 (10 mg/kg)

    • Administer treatments via intraperitoneal (i.p.) injection twice weekly for three weeks.

  • Efficacy Monitoring:

    • Measure tumor volume twice weekly using digital calipers or ultrasound.

    • Monitor animal body weight and overall health status.

    • Define study endpoints, such as a maximum tumor volume or signs of morbidity.

  • Pharmacodynamic Analysis:

    • At the study endpoint, collect tumors and spleens.

    • Prepare single-cell suspensions for flow cytometric analysis to quantify the depletion of CCR8+ Tregs (CD4+FoxP3+) and assess the infiltration and activation of CD8+ T cells.

Protocol 2: Pharmacokinetic Study in Cynomolgus Monkeys

This protocol outlines a study to determine the pharmacokinetic profile of this compound in a non-human primate model.

Materials:

  • This compound

  • Healthy, adult cynomolgus monkeys

  • Sterile saline for injection

  • ELISA or LC-MS/MS equipment for antibody quantification

Procedure:

  • Dosing:

    • Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 10 mg/kg) to a cohort of monkeys (n=3-5).

  • Blood Sampling:

    • Collect blood samples at predefined time points: pre-dose, 5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 672 hours post-dose.

    • Process blood samples to obtain serum and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in serum samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Maximum concentration (Cmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of this compound, a promising anti-CCR8 monoclonal antibody. These guidelines, derived from research on similar therapeutic agents, should enable the systematic evaluation of its dosage, administration, efficacy, and safety profile. The data generated from such studies are crucial for informing the design of future clinical trials in oncology.

References

Application Notes and Protocols for Measuring LM-4108 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM-4108 is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[2][3][4] In the context of oncology, aberrant COX-2 expression is observed in a variety of tumors and is implicated in promoting tumorigenesis through several mechanisms, including resistance to apoptosis, increased proliferation, angiogenesis, and metastasis.[5][6] The primary product of COX-2, prostaglandin E2 (PGE2), is known to activate multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[5][7][8][9][10]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability, downstream signaling pathways, and cellular processes relevant to cancer progression.

Data Presentation

The following tables summarize representative quantitative data for the efficacy of a selective COX-2 inhibitor, which can be used as a benchmark for evaluating this compound.

Table 1: Inhibition of Cell Viability (IC50) by a COX-2 Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A2058Melanoma63 ± 4[11]
SANMelanoma45 ± 4[11]
KBOral Squamous Carcinoma~25 (viability ~74%)
Saos-2Osteosarcoma~25 (viability ~88%)
1321NAstrocytoma~25 (viability ~70%)

Table 2: Inhibition of COX-1 and COX-2 Activity by a Selective COX-2 Inhibitor

EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
COX-113.0226.57
COX-20.49

(Data is representative for a selective COX-2 inhibitor, Celecoxib, and should be generated specifically for this compound).[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of COX-2 Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 AA->COX2 Membrane PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 PI3K PI3K PGE2->PI3K MAPK MAPK/ERK PGE2->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration LM4108 This compound LM4108->COX2 Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling PGE2 PGE2 Production (ELISA) Treatment->PGE2 MigrationAssay Cell Migration (Wound Healing/Transwell) Treatment->MigrationAssay IC50 Calculate IC50 Viability->IC50 Protein Quantify Protein Expression Signaling->Protein PGE2_Quant Quantify PGE2 Levels PGE2->PGE2_Quant Migration_Quant Quantify Cell Migration MigrationAssay->Migration_Quant

References

Application Note: Comprehensive Analysis of Regulatory T Cells (Tregs) Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and self-tolerance. Their accurate identification and quantification are essential in immunology research and for the development of therapeutics in areas such as autoimmune diseases, oncology, and transplantation. The hallmark of Tregs is the expression of the transcription factor FoxP3. This document provides a detailed protocol for the identification of Tregs from human peripheral blood mononuclear cells (PBMCs) by flow cytometry, with a focus on a typical immunophenotyping panel. While this protocol is comprehensive, it is recommended to adapt it for specific reagents, such as the hypothetical LM-4108 staining buffer, according to the manufacturer's instructions.

Key Principles

The most widely accepted definition of human Tregs by flow cytometry involves the identification of CD4+ T cells that are CD25 bright and have low to negative expression of CD127. Crucially, the definitive identification of this population as Tregs requires intracellular staining for the transcription factor FoxP3.

Materials and Reagents

  • Human PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

  • Fixation/Permeabilization Buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set)

  • Flow Cytometer (e.g., BD FACSCanto™ II, Cytek® Aurora)

  • Flow Cytometry Analysis Software (e.g., FlowJo™, FCS Express™)

Experimental Protocol

This protocol outlines the key steps for staining human PBMCs for Treg analysis.

Cell Preparation
  • Start with freshly isolated or properly cryopreserved and thawed human PBMCs.

  • Wash the cells with PBS and perform a cell count to determine cell concentration and viability. A viability dye is highly recommended for accurate analysis of live cells.

  • Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

Surface Staining
  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

  • Add Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.

  • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies for surface markers (e.g., CD4, CD25, CD127).

  • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

Intracellular Staining (for FoxP3)
  • Following the final surface staining wash, decant the supernatant.

  • Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer.

  • Vortex gently and incubate for 20-60 minutes at 4°C, protected from light. This step fixes the cells and permeabilizes the membranes for intracellular antibody entry.

  • Wash the cells once with 2 mL of Permeabilization Buffer, centrifuging at 500-600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in the residual Permeabilization Buffer.

  • Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells once with 2 mL of Permeabilization Buffer.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for acquisition on the flow cytometer.

Data Analysis and Gating Strategy

A sequential gating strategy is crucial for accurate Treg identification.

  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic light scatter properties.

  • Singlet Gating: Exclude cell doublets and aggregates by gating on FSC-A vs. FSC-H (or a similar singlet gate).

  • Live/Dead Discrimination: Gate on the live cell population using a viability dye.

  • T Helper Cell Identification: From the live singlet lymphocyte gate, identify the CD4+ T cell population.

  • Treg Identification: From the CD4+ gate, identify the Treg population based on high expression of CD25 and low/negative expression of CD127 (CD25+CD127-).

  • FoxP3 Confirmation: Confirm the Treg identity of the CD25+CD127- population by analyzing the expression of FoxP3. A true Treg population will be positive for FoxP3.

Data Presentation

The following table provides an example of a typical antibody panel for Treg analysis.

Target Fluorochrome Clone Purpose
CD4PerCP-Cy5.5SK3Identification of T helper cells
CD25PEM-A251Identification of activated T cells and Tregs
CD127PE-Cy7A019D5Negative marker for Treg identification
FoxP3Alexa Fluor 488259DDefinitive marker for Treg lineage
Live/DeadZombie Aqua™-Exclusion of dead cells

Note: The choice of fluorochromes should be optimized based on the specific flow cytometer and its laser and filter configuration. It is crucial to perform single-stain controls for compensation.

Visualizations

Experimental Workflow

Treg_Analysis_Workflow cluster_prep Cell Preparation cluster_surface Surface Staining cluster_intra Intracellular Staining cluster_acq Data Acquisition pbmc Isolate PBMCs wash_count Wash & Count Cells pbmc->wash_count resuspend Resuspend to 1x10^7 cells/mL wash_count->resuspend fc_block Fc Block (10 min) resuspend->fc_block surface_ab Add Surface Antibodies (CD4, CD25, CD127) fc_block->surface_ab incubate_surface Incubate (30 min, 4°C) surface_ab->incubate_surface wash_surface Wash x2 incubate_surface->wash_surface fix_perm Fix & Permeabilize (20-60 min) wash_surface->fix_perm wash_perm Wash with Perm Buffer fix_perm->wash_perm foxp3_ab Add Anti-FoxP3 Antibody wash_perm->foxp3_ab incubate_foxp3 Incubate (30 min, 4°C) foxp3_ab->incubate_foxp3 wash_final Final Wash incubate_foxp3->wash_final acquire Acquire on Flow Cytometer wash_final->acquire

Caption: Treg Staining Experimental Workflow.

FoxP3 Signaling Pathway

FoxP3_Signaling IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R Binds JAK1_3 JAK1/JAK3 IL2R->JAK1_3 Activates STAT5 STAT5 JAK1_3->STAT5 Phosphorylates pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 FoxP3_Gene FoxP3 Gene pSTAT5->FoxP3_Gene Translocates to Nucleus & Binds Promoter FoxP3_Protein FoxP3 Protein FoxP3_Gene->FoxP3_Protein Transcription & Translation Treg_Function Treg Lineage Stability & Suppressive Function FoxP3_Protein->Treg_Function Promotes

Caption: Simplified IL-2/STAT5/FoxP3 Signaling Pathway in Tregs.

Application Notes and Protocols for Testing LM-4108 Anti-Tumor Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor activity of LM-4108, a novel Fc-optimized anti-CCR8 monoclonal antibody, in preclinical animal models. This compound selectively depletes tumor-infiltrating regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response.[1]

Mechanism of Action

This compound targets C-C motif chemokine receptor-8 (CCR8), which is highly expressed on tumor-infiltrating Tregs.[1] By binding to CCR8, this compound leverages an engineered IgG1 Fc domain to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the selective depletion of these immunosuppressive cells within the tumor microenvironment.[1] This reduction in Tregs shifts the balance towards a more robust anti-tumor immune response, characterized by an increase in effector T cells (Teffs), cytotoxic natural killer (NK) cells, and natural killer T (NKT) cells.[1]

LM4108_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ADCC ADCC/ADCP Tumor_Cell Tumor Cell Treg Regulatory T Cell (Treg) (High CCR8 Expression) Treg->Tumor_Cell Suppresses Anti-Tumor Immunity Effector_T_Cell Effector T Cell Treg->Effector_T_Cell Inhibits Effector_T_Cell->Tumor_Cell Promotes Tumor Cell Killing NK_Cell NK/NKT Cell NK_Cell->Tumor_Cell Promotes Tumor Cell Killing LM4108 This compound (anti-CCR8 mAb) LM4108->Treg Binds to CCR8 Macrophage_NK Macrophage / NK Cell Macrophage_NK->Treg Induces Depletion

Figure 1: Mechanism of Action of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the anti-tumor activity of this compound. Syngeneic mouse models are particularly relevant as they possess a competent immune system, which is essential for studying the immunomodulatory effects of this compound.

Recommended Animal Models:

  • CT26 Tumor-Bearing Balb/c Mice: A colon carcinoma model that is sensitive to PD-1 blockade.[1]

  • MBT-2 Tumor-Bearing C3H/He Mice: A bladder cancer model known to be resistant to PD-1 blockade.[1]

  • MC38 Syngeneic Model with hCCR8 Knock-in (KI) Mice: A colon adenocarcinoma model in mice engineered to express human CCR8, allowing for direct testing of the humanized antibody.[1]

Experimental Protocols

Below are detailed protocols for conducting anti-tumor efficacy studies with this compound in syngeneic mouse models.

General Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup Cell_Culture Tumor Cell Culture (e.g., CT26, MBT-2, MC38) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Balb/c, C3H/He, hCCR8 KI) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Administration Treatment Administration (e.g., this compound, anti-PD-1, Vehicle) Randomization->Treatment_Administration Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Body Weight) Treatment_Administration->Efficacy_Evaluation Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) Efficacy_Evaluation->Endpoint_Analysis

Figure 2: General workflow for in vivo efficacy studies.
Protocol 1: Single Agent and Combination Therapy in CT26 and MBT-2 Models

1. Cell Culture and Implantation:

  • Culture CT26 or MBT-2 cells in appropriate media until they reach the logarithmic growth phase.
  • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of Balb/c (for CT26) or C3H/He (for MBT-2) mice.

2. Tumor Monitoring and Grouping:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

3. Treatment Administration:

  • Prepare dosing solutions of this compound murine surrogate (LM-108m) and anti-mouse PD-1 (anti-mPD-1) antibodies in sterile PBS.
  • Administer treatments via intraperitoneal (i.p.) injection according to the following groups:
  • Group 1: Vehicle (PBS)
  • Group 2: LM-108m (e.g., 10 mg/kg)
  • Group 3: anti-mPD-1 (e.g., 5 mg/kg)
  • Group 4: LM-108m + anti-mPD-1
  • Dosing frequency can be, for example, twice a week for three weeks.

4. Efficacy and Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
  • Measure the final tumor weight.
  • A portion of the tumor can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD4+, CD8+, Tregs, NK cells) or for immunohistochemistry (IHC).

Protocol 2: Efficacy in hCCR8 Knock-in (KI) Mice

1. Cell Culture and Implantation:

  • Culture MC38 cells and implant them subcutaneously into hCCR8 KI mice as described in Protocol 1.

2. Tumor Monitoring and Grouping:

  • Follow the tumor monitoring and randomization procedures outlined in Protocol 1.

3. Treatment Administration:

  • Administer humanized this compound (e.g., 10 mg/kg) and anti-mPD-1 antibodies.
  • Treatment groups can include:
  • Group 1: Vehicle
  • Group 2: this compound
  • Group 3: anti-mPD-1
  • Group 4: this compound + anti-mPD-1

4. Efficacy and Endpoint Analysis:

  • Perform efficacy and endpoint analyses as described in Protocol 1.
  • For mice that achieve a complete response (CR), a re-challenge study can be performed by implanting tumor cells again to assess for long-lasting anti-tumor memory.[1]

Data Presentation

Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound Murine Surrogate (LM-108m) in Syngeneic Mouse Models

Model Treatment Group Tumor Growth Inhibition (TGI) (%) Complete Response (CR)
CT26 LM-108mAdditive effect with anti-mPD-1-
MBT-2 LM-108mSynergistic effect with anti-mPD-1-
MC38 (hCCR8 KI) LM-108m (10 mg/kg)68.77%-

Data adapted from preclinical findings.[1]

Table 2: Anti-Tumor Efficacy of this compound in hCCR8 KI Mice

Model Treatment Group Tumor Growth Inhibition (TGI) (%) Complete Response (CR)
MC38 (hCCR8 KI) This compound (as single agent)79.97%2/8
MC38 (hCCR8 KI) This compound + anti-mPD-1100%8/8

Data adapted from preclinical findings.[1]

Table 3: Effect of this compound on Tumor Infiltrating Lymphocytes (TILs)

Cell Type Change after this compound Treatment
Regulatory T cells (Tregs) Significantly Reduced
CD8+ T cells Significantly Elevated
CD4+ T cells Significantly Elevated
Cytotoxic Natural Killer (NK) cells Significantly Elevated
Natural Killer T (NKT) cells Significantly Elevated

Data adapted from preclinical findings.[1]

Conclusion

The provided protocols and application notes offer a framework for the preclinical evaluation of this compound's anti-tumor activity. The use of appropriate syngeneic and knock-in mouse models is crucial for demonstrating the mechanism of action and therapeutic potential of this novel anti-CCR8 antibody. Careful experimental design and detailed endpoint analyses will provide valuable insights into the efficacy of this compound, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.

References

Application Notes and Protocols for Phase 1/2 Clinical Trial Design of LM-4108

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information for a drug candidate designated "LM-4108" is not available. The following application notes and protocols are based on the development of a similarly named investigational agent, LM-108 (cafelkibart) , an anti-CCR8 monoclonal antibody. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction and Rationale

LM-108, also known as cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1][2] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[1][2] By selectively depleting these intratumoral Tregs, LM-108 aims to restore the activity of effector T cells and enhance anti-tumor immunity, offering a promising strategy to overcome resistance to immune checkpoint inhibitors.[1][2][3] Preclinical and early clinical studies have shown that LM-108 can be administered as a single agent or in combination with other anti-cancer therapies, such as anti-PD-1 antibodies, to treat advanced solid tumors.[3][4][5]

The proposed Phase 1/2 study will evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound (based on the LM-108 profile) as a monotherapy and in combination with an anti-PD-1 agent in patients with advanced solid tumors.

Signaling Pathway and Mechanism of Action

LM-108 targets CCR8 on tumor-infiltrating Tregs. The binding of LM-108 to CCR8 is designed to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the depletion of these immunosuppressive cells within the tumor microenvironment. This shifts the balance of immune cells in favor of anti-tumor effector cells, thereby promoting an immune response against the tumor.

LM_108_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg Regulatory T-cell (Treg) (CCR8+) Effector_T_Cell Effector T-cell Treg->Effector_T_Cell Suppresses Effector_T_Cell->Tumor_Cell Kills NK_Cell NK Cell NK_Cell->Treg Mediates ADCC LM_108 LM-108 (anti-CCR8 mAb) LM_108->Treg Binds to CCR8 LM_108->NK_Cell

Figure 1: Simplified signaling pathway of LM-108 in the tumor microenvironment.

Phase 1/2 Clinical Trial Design

This study will be a multicenter, open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) trial.

Study Objectives
Phase Primary Objectives Secondary Objectives Exploratory Objectives
Phase 1 - To assess the safety and tolerability of this compound as a monotherapy and in combination with an anti-PD-1 antibody.- To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).- To characterize the pharmacokinetic (PK) profile of this compound.- To assess the preliminary anti-tumor activity (Objective Response Rate, ORR).- To evaluate the pharmacodynamic (PD) effects of this compound on peripheral and tumor-infiltrating immune cells.- To identify potential predictive biomarkers of response.
Phase 2 - To evaluate the anti-tumor activity (ORR) of this compound at the RP2D in specific tumor cohorts.- To further assess the safety and tolerability.- To evaluate other efficacy endpoints (Duration of Response, DOR; Progression-Free Survival, PFS; Overall Survival, OS).- To correlate biomarker expression (e.g., CCR8) with clinical outcomes.
Patient Population

Eligible patients will have histologically or cytologically confirmed advanced solid tumors that are refractory to or have progressed on standard therapy.[4] Key inclusion criteria include an ECOG performance status of 0-1 and measurable disease as per RECIST v1.1.[4] Patients must have adequate organ and marrow function.[4]

Study Schema

Phase_1_2_Study_Design cluster_Phase1 Phase 1: Dose Escalation cluster_Phase2 Phase 2: Dose Expansion Phase1_Mono Monotherapy Arm (3+3 Design) Phase1_Combo Combination Arm (this compound + anti-PD-1) (3+3 Design) RP2D Determine MTD/RP2D Phase1_Mono->RP2D Phase1_Combo->RP2D Phase2_CohortA Cohort A (e.g., Pancreatic Cancer) Phase2_CohortB Cohort B (e.g., Gastric Cancer) Phase2_CohortC Cohort C (Other Solid Tumors) Screening Patient Screening (Informed Consent, Baseline Assessments) Screening->Phase1_Mono Screening->Phase1_Combo RP2D->Phase2_CohortA RP2D->Phase2_CohortB RP2D->Phase2_CohortC

Figure 2: High-level workflow for the Phase 1/2 clinical trial of this compound.

Experimental Protocols

Pharmacokinetic (PK) Analysis

Methodology:

  • Sample Collection: Collect whole blood samples at pre-specified time points before and after this compound administration.

  • Sample Processing: Process blood samples to obtain serum or plasma and store at -80°C until analysis.

  • Assay: Develop and validate a ligand-binding assay (e.g., ELISA) to quantify the concentration of this compound in serum/plasma.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) and Biomarker Analysis

Methodology:

  • Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) and tumor biopsy samples at baseline and on-treatment.

  • Flow Cytometry: Use multicolor flow cytometry to phenotype and quantify immune cell populations in PBMCs and tumor tissue, with a focus on CD4+, CD8+, and Treg (CD4+/CD25+/FOXP3+) cells. Assess CCR8 expression on Treg populations.

  • Immunohistochemistry (IHC): Perform IHC on tumor biopsies to evaluate the infiltration of various immune cells and the expression of CCR8 and PD-L1.

  • Cytokine Analysis: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in plasma using a multiplex immunoassay (e.g., Luminex).

Data Presentation

Safety and Tolerability (Phase 1)
Dose Level N DLTs AEs (Grade ≥3) SAEs
Level 1 (X mg/kg)
Level 2 (Y mg/kg)
Level 3 (Z mg/kg)
DLT: Dose-Limiting Toxicity, AE: Adverse Event, SAE: Serious Adverse Event
Preliminary Efficacy (Phase 2)
Tumor Cohort N ORR (%) DCR (%) Median DOR (months) Median PFS (months)
Pancreatic Cancer
Gastric Cancer
Other Solid Tumors
ORR: Objective Response Rate, DCR: Disease Control Rate, DOR: Duration of Response, PFS: Progression-Free Survival
Biomarker Analysis
Biomarker Patient Subgroup Correlation with ORR Correlation with PFS
Tumor CCR8 Expression High vs. Low
Baseline CD8+/Treg Ratio High vs. Low
PD-L1 Expression Positive vs. Negative

Conclusion

This Phase 1/2 clinical trial design provides a framework for the early clinical development of this compound, based on the profile of the anti-CCR8 antibody LM-108. The study is designed to efficiently gather data on safety, pharmacokinetics, and preliminary efficacy to inform subsequent later-stage trials. The integrated biomarker plan is crucial for understanding the mechanism of action and identifying the patient populations most likely to benefit from this novel immunotherapy.

References

Application of LM-4108 (Cafelkibart) in Diverse Solid Tumor Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LM-4108, also known as LM-108 and Cafelkibart, is an investigational, first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).[1][2] It represents a novel immuno-oncology strategy aimed at overcoming resistance to immune checkpoint inhibitors (ICIs).[1][2] The primary mechanism of this compound involves the selective depletion of tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[1][3][4] By eliminating these cells, this compound aims to restore and enhance the anti-tumor activity of effector immune cells, thereby offering a promising therapeutic approach for a variety of solid tumors.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

Mechanism of Action: Targeting CCR8 on Tumor-Infiltrating Tregs

CCR8 is a chemokine receptor that is highly and selectively expressed on a subset of Tregs residing within the TME of various cancers, with minimal expression on Tregs in peripheral blood and normal tissues.[3][5] This differential expression makes CCR8 an attractive therapeutic target for selectively eliminating immunosuppressive Tregs at the tumor site while sparing those crucial for maintaining peripheral immune homeostasis.[1]

The therapeutic action of this compound is multi-faceted:

  • Selective Binding: this compound binds with high affinity to CCR8 on the surface of tumor-infiltrating Tregs.[6]

  • Depletion of Tregs: The Fc region of this compound has been engineered to enhance its effector functions.[3][6] This leads to the potent depletion of CCR8+ Tregs through two primary mechanisms:

    • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NK cells recognize and kill this compound-coated Tregs.

    • Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes engulf and destroy this compound-bound Tregs.[3]

  • Reversal of Immunosuppression: By depleting tumor-infiltrating Tregs, this compound shifts the balance of immune cells in the TME, increasing the ratio of effector T cells (Teffs) to Tregs.[1][6]

  • Enhanced Anti-Tumor Immunity: The reduction in Treg-mediated suppression allows for the robust activation and proliferation of cytotoxic CD8+ T cells and other anti-tumor immune cells, leading to tumor cell killing.[7][8] Preclinical studies have shown that the depletion of CCR8+ Tregs by an anti-CCR8 antibody, in combination with a PD-1 inhibitor, leads to increased interleukin-12 (IL-12) secretion by dendritic cells (DCs) via the JAK-STAT pathway, further promoting the cytotoxic activity of CD8+ T cells.[7][8][9]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.

LM-4108_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_LM4108_action This compound Action Tumor Cell Tumor Cell Treg Tumor-Infiltrating Regulatory T cell (Treg) Suppression Suppression Treg->Suppression Depletion Treg Depletion Treg->Depletion ADCC/ADCP CD8T Cytotoxic CD8+ T cell Killing Tumor Cell Killing CD8T->Killing DC Dendritic Cell (DC) DC->CD8T Activates (via IL-12) NK_Cell NK Cell NK_Cell->Depletion LM4108 This compound (anti-CCR8 mAb) LM4108->Treg Binds to CCR8 Suppression->CD8T Suppression->DC Killing->Tumor Cell Depletion->Suppression Reduces

Caption: Mechanism of this compound in the tumor microenvironment.

Application in Solid Tumors: Preclinical and Clinical Evidence

This compound, both as a monotherapy and in combination with anti-PD-1 antibodies, has demonstrated promising anti-tumor activity across a range of solid tumor types in preclinical and clinical studies.

Preclinical Data in Syngeneic Mouse Models

Preclinical evaluation of a murine surrogate of this compound (LM-108m) and LM-108 in human CCR8 knock-in (KI) mice has established its proof-of-concept.[3]

Tumor ModelTreatmentKey FindingsReference
CT26 (Colon Carcinoma) LM-108m + anti-mPD-1Additive anti-tumor effects.[3]
MBT-2 (Bladder Cancer) LM-108m + anti-mPD-1Synergistic effects in a PD-1 resistant model.[3]
MC38 (Colon Adenocarcinoma) in hCCR8 KI mice LM-108 (10 mg/kg)Significant tumor growth inhibition (TGI = 68.77%). Significant reduction in Tregs and increase in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells in tumor-infiltrating lymphocytes.[3]
MC38 (Colon Adenocarcinoma) in hCCR8 KI mice LM-108 + anti-mPD-1Synergistic anti-tumor effect (TGI = 100%, 8/8 complete responses). Evoked long-lasting anti-tumor memory.[3]
Clinical Data in Advanced Solid Tumors

Phase I/II clinical trials are ongoing to evaluate the safety and efficacy of this compound alone or in combination with anti-PD-1 antibodies (e.g., Pembrolizumab, Toripalimab) in patients with advanced solid tumors who have progressed on standard therapies.[5][10][11]

Tumor TypeTreatmentPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
Gastric Cancer LM-108 + anti-PD-136 efficacy-evaluable patients, 89.6% had prior anti-PD-1 therapy.36.1%72.2%6.53 months[3]
Gastric Cancer (High CCR8 expression, progressed on 1st line) LM-108 + anti-PD-18 patients.87.5%100%Not Reported[3]
Pancreatic Cancer LM-108 + anti-PD-1Patients who progressed on/after prior systemic therapy.20.3%71.2%4.83 months[1][2]
Pancreatic Cancer (High CCR8 expression) LM-108 + anti-PD-19 patients.33.3%77.8%6.90 months[12]
Non-Small Cell Lung Cancer (NSCLC) LM-108 + anti-PD-1Clinical patients with advanced NSCLC.Data not yet mature, but therapeutic potential observed.Not ReportedNot Reported[7][8]
MSI-H/dMMR Solid Tumors LM-108 + ToripalimabPatients who have failed previous anti-PD-1/PD-L1 therapy.Phase II trial ongoing (NCT06873854).Not ReportedNot Reported[13]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound and its surrogates.[3][6] Researchers should adapt these protocols based on their specific experimental setup and reagents.

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To determine the ability of this compound to induce the killing of CCR8-expressing target cells by effector cells (e.g., PBMCs or NK cells).

Materials:

  • Target cells: HEK293 cells overexpressing human CCR8 (HEK293-hCCR8). Parental HEK293 cells as a negative control.

  • Effector cells: Human peripheral blood mononuclear cells (PBMCs).

  • This compound and isotype control antibody.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay).

Protocol:

  • Target Cell Preparation: Culture HEK293-hCCR8 and parental HEK293 cells to ~80% confluency. Harvest and resuspend in culture medium at a concentration of 1x10^5 cells/mL.

  • Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend in culture medium.

  • Assay Setup:

    • Plate 50 µL of target cells (5,000 cells/well) into a 96-well U-bottom plate.

    • Add 50 µL of serially diluted this compound or isotype control antibody to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of effector cells to achieve a desired Effector:Target (E:T) ratio (e.g., 25:1).

    • Total volume per well should be 150 µL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure cytotoxicity according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the dose-response curve and determine the EC50 value. A reported EC50 for this compound in this type of assay is approximately 0.002 nM.[3]

ADCC_Workflow A Plate CCR8+ Target Cells B Add this compound/ Isotype Control A->B C Add Effector Cells (PBMCs) B->C D Incubate (4-6 hours) C->D E Measure Cytotoxicity (LDH) D->E F Calculate % Lysis and EC50 E->F

Caption: Workflow for the in vitro ADCC assay.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To measure the ability of this compound to mediate the phagocytosis of CCR8-expressing target cells by macrophages.

Materials:

  • Target cells: CHO-K1 cells overexpressing human CCR8 (CHO-K1-hCCR8), labeled with a fluorescent dye (e.g., CFSE). Parental CHO-K1 cells as a negative control.

  • Effector cells: Monocyte-derived macrophages (MDMs).

  • This compound and isotype control antibody.

  • APC-conjugated anti-human CD14 antibody.

  • Flow cytometer.

Protocol:

  • Effector Cell Preparation: Differentiate human monocytes into macrophages (MDMs) over 5-7 days using M-CSF.

  • Target Cell Preparation: Label CHO-K1-hCCR8 and parental CHO-K1 cells with CFSE according to the manufacturer's protocol.

  • Assay Setup:

    • In a 96-well plate, mix MDMs, CFSE-labeled target cells (at an E:T ratio of e.g., 1:2), and serially diluted this compound or isotype control.

  • Incubation: Incubate for 2 hours at 37°C.

  • Staining: Stain the cells with APC-conjugated anti-human CD14 antibody to identify the macrophages.

  • Data Acquisition: Acquire data using a flow cytometer.

  • Data Analysis: Determine the phagocytosis index as the percentage of CD14-APC+/CFSE+ double-positive cells within the total CD14+ macrophage population.

ADCP_Workflow A Co-culture CFSE+ Target Cells, MDMs, and this compound B Incubate (2 hours) A->B C Stain for CD14 (Macrophage marker) B->C D Flow Cytometry Analysis C->D E Calculate Phagocytosis (% CD14+/CFSE+) D->E

Caption: Workflow for the in vitro ADCP assay.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor activity of this compound (or its murine surrogate) as a monotherapy or in combination with other agents in immunocompetent mice.

Materials:

  • Mouse strain: BALB/c or C57BL/6 mice (or human CCR8 KI mice).

  • Tumor cells: Syngeneic tumor cell line (e.g., MC38, CT26).

  • This compound (for KI mice) or murine surrogate antibody (LM-108m).

  • Anti-PD-1 antibody.

  • Vehicle control (e.g., PBS).

  • Calipers for tumor measurement.

Protocol:

  • Tumor Inoculation: Subcutaneously inoculate mice with tumor cells (e.g., 5x10^5 MC38 cells) into the flank.

  • Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=7-8 per group).

  • Treatment Administration: Administer treatments (e.g., this compound at 10 mg/kg, anti-PD-1, or combination) via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired dosing schedule (e.g., twice weekly).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Monitor animal body weight and overall health.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested to analyze the immune cell infiltrate (e.g., Tregs, CD8+ T cells) by flow cytometry or immunohistochemistry.

  • Data Analysis: Plot mean tumor growth curves for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups.

Conclusion

This compound is a promising immunotherapeutic agent with a well-defined mechanism of action targeting tumor-infiltrating Tregs. Preclinical and emerging clinical data support its potential application across a variety of solid tumors, particularly in combination with immune checkpoint inhibitors to overcome resistance. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound and its role in cancer immunotherapy.

References

Troubleshooting & Optimization

Navigating Combination Therapy with LM-108: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing adverse events associated with LM-108 (Cafelkibart) combination therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the safety and integrity of your research.

Understanding LM-108 and its Combination Therapy

LM-108 is a novel, Fc-optimized anti-CCR8 monoclonal antibody.[1][2] Its primary mechanism of action is the selective depletion of tumor-infiltrating regulatory T cells (Tregs) while sparing peripheral Tregs.[1] This targeted approach aims to overcome immunotherapy resistance.[1][2] In recent clinical trials, LM-108 has been evaluated in combination with anti-PD-1 antibodies for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2][3]

Signaling Pathway of LM-108 in Combination with Anti-PD-1 Therapy

cluster_tumor_microenvironment Tumor Microenvironment Tumor Cell Tumor Cell Effector T cell Effector T cell Tumor Cell->Effector T cell Presents antigens Treg Regulatory T cell (Treg) (CCR8+) Treg->Effector T cell Suppresses activity Effector T cell->Tumor Cell Induces apoptosis LM-108 LM-108 LM-108->Treg Binds to CCR8 Anti-PD-1 Anti-PD-1 Anti-PD-1->Effector T cell Blocks PD-1/PD-L1 interaction, restores activity Start Start of Study Baseline Establish Baseline LFTs Start->Baseline Initiate Initiate LM-108 Combination Therapy Baseline->Initiate Monitor Monitor LFTs (e.g., every 2 weeks) Initiate->Monitor Elevated LFTs Elevated? Monitor->Elevated Elevated->Monitor No Grade1 Grade 1? Elevated->Grade1 Yes Grade2 Grade 2? Grade1->Grade2 No Continue Continue Treatment, Increase Monitoring Grade1->Continue Yes Grade34 Grade 3 or 4 Grade2->Grade34 No Interrupt Interrupt Treatment, Monitor LFTs Grade2->Interrupt Yes Discontinue Discontinue Treatment, Initiate Corticosteroids Grade34->Discontinue Continue->Monitor Interrupt->Monitor End End Protocol Discontinue->End

References

optimizing LM-4108 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and application of LM-4108, a selective inhibitor of the Janus Kinase 4 (JAK4) enzyme. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure maximal efficacy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Janus Kinase 4 (JAK4). By blocking the ATP-binding site, it prevents the phosphorylation of downstream STAT proteins, thereby inhibiting the "Cytokine Signaling Pathway Zeta" responsible for cellular proliferation and inflammatory responses in specific cancer cell lines.

Q2: How should I reconstitute and store this compound?

A2: For in vitro experiments, reconstitute this compound powder in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months or -80°C for up to two years. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. Refer to the dose-response data in Table 1 for guidance.

Q4: Is this compound selective for JAK4?

A4: this compound exhibits high selectivity for JAK4 over other members of the JAK family (JAK1, JAK2, JAK3) and a panel of other kinases. However, at concentrations significantly above the IC50, off-target effects may be observed. Always perform control experiments to validate the specificity of the observed effects.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dosage.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results between experiments. 1. Reagent Instability: Repeated freeze-thaw cycles of the this compound stock solution. 2. Cellular Passage Number: High passage number of cells leading to genetic drift and altered sensitivity. 3. Assay Variability: Inconsistent cell seeding density or incubation times.1. Aliquot the 10 mM stock solution after initial reconstitution to minimize freeze-thaw cycles. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize your experimental protocol, ensuring consistent cell numbers and treatment durations.
Higher than expected IC50 value (low efficacy). 1. Incorrect Drug Concentration: Errors in serial dilutions or degradation of the compound. 2. High Cell Seeding Density: A high number of cells can metabolize or sequester the compound, reducing its effective concentration. 3. Drug Resistance: The cell model may have intrinsic or acquired resistance to JAK4 inhibition.1. Prepare fresh dilutions for each experiment from a new aliquot of the stock solution. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 3. Verify JAK4 expression and pathway activity in your cell line via Western blot or qPCR. Consider using a different cell model if resistance is confirmed.
Significant cell death observed even at low concentrations (high cytotoxicity). 1. Solvent Toxicity: Final DMSO concentration in the culture medium is too high. 2. Off-Target Effects: The cell line may be particularly sensitive to off-target activities of this compound. 3. Assay Endpoint: The chosen assay may be detecting general cytotoxicity rather than specific anti-proliferative effects.1. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle-only (DMSO) control in your experiments. 2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytotoxic and cytostatic effects. 3. Use an assay that measures cell proliferation (e.g., BrdU incorporation) in parallel with a viability assay (e.g., CellTiter-Glo®).

Quantitative Data Summary

The following tables provide representative data for this compound activity in various cancer cell lines. These values should be used as a reference, and we recommend determining these parameters in your specific experimental system.

Table 1: Dose-Response of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cell Line APancreatic Cancer50
Cell Line BNon-Small Cell Lung Cancer120
Cell Line CBreast Cancer850

Table 2: Cytotoxicity Profile of this compound

Cell LineCancer TypeCC50 (µM)
Cell Line APancreatic Cancer> 10
Cell Line BNon-Small Cell Lung Cancer> 10
Cell Line CBreast Cancer8.5

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated STAT (p-STAT) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK4_bound JAK4 Receptor->JAK4_bound Receptor->JAK4_bound 2. Activation STAT_inactive STAT (inactive) JAK4_bound->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_active->Gene_Expression 4. Dimerization & Translocation LM4108 This compound LM4108->JAK4_bound Inhibition

Caption: Hypothetical "Cytokine Signaling Pathway Zeta" showing inhibition by this compound.

G start Start: Optimize this compound Dosage step1 1. Determine IC50 (Cell Viability Assay) start->step1 decision1 Is IC50 in desired range? step1->decision1 step2 2. Confirm Target Engagement (Western Blot for p-STAT) step3 3. Assess Cytotoxicity (LDH Assay) step2->step3 decision1->step2 Yes troubleshoot1 Troubleshoot Assay (See Guide) decision1->troubleshoot1 No decision2 Is compound cytotoxic at effective dose? step3->decision2 step4 4. Functional Assays (e.g., Migration, Apoptosis) decision2->step4 No troubleshoot2 Adjust Dose / Consider New Model (See Guide) decision2->troubleshoot2 Yes end End: Optimal Dose Identified step4->end

Caption: Experimental workflow for optimizing this compound dosage.

Technical Support Center: Improving the In Vivo Stability of LM-4108

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo stability assessment and improvement of the hypothetical small molecule LM-4108.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor in vivo stability of a small molecule drug candidate like this compound?

Poor in vivo stability of small molecules is often attributed to several factors. Primarily, rapid metabolism by enzymes in the liver and other tissues can lead to chemical modification and subsequent inactivation or clearance of the compound.[1][2] Common metabolic reactions include oxidation, hydrolysis, and glucuronidation. Additionally, inherent chemical instability of the molecule under physiological conditions (e.g., pH-dependent degradation) can contribute to its short half-life in the body.[2][3]

Q2: How can I assess the in vivo stability of this compound in an animal model?

To assess the in vivo stability, a pharmacokinetic (PK) study in a relevant animal model (e.g., mouse or rat) is essential. This involves administering a defined dose of this compound and collecting blood samples at various time points.[4][5] The concentration of the parent compound in plasma is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6] The resulting concentration-time profile allows for the calculation of key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), which collectively indicate the compound's in vivo stability.[5][7]

Q3: What in vitro assays can predict the in vivo metabolic stability of this compound?

Several in vitro assays can provide predictive insights into the in vivo metabolic fate of this compound. The most common are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes (e.g., cytochrome P450s).[7] By incubating this compound with liver microsomes and monitoring its disappearance over time, one can estimate its intrinsic clearance.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture of metabolic stability by including both phase I and phase II metabolic enzymes, as well as transporter effects.

  • Plasma Stability Assay: This assay evaluates the stability of this compound in plasma to identify degradation by plasma enzymes or chemical instability at physiological pH.[2]

Q4: What are the primary strategies to improve the in vivo half-life of this compound?

There are three main pillars for improving the in vivo half-life of a small molecule:

  • Structural Modification: This involves altering the chemical structure of this compound to block or slow down metabolic degradation.[1] Techniques include deuteration of metabolically labile sites, bioisosteric replacement of susceptible functional groups, and altering the overall lipophilicity and size of the molecule.[1]

  • Formulation Strategies: Encapsulating this compound in delivery systems like liposomes or nanoparticles can protect it from enzymatic degradation and alter its biodistribution.[2][8] The use of excipients, such as antioxidants and pH modifiers, can also enhance stability.[3][9]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in vivo. This approach can be used to mask metabolically labile functional groups, improving stability and oral bioavailability.[2]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data for this compound.

  • Possible Cause: Inconsistent dosing, issues with the formulation leading to variable absorption, or analytical variability.

  • Troubleshooting Steps:

    • Verify Dosing Procedure: Ensure accurate and consistent administration of the dose across all animals. For oral dosing, confirm complete delivery and minimize regurgitation.

    • Assess Formulation: Check the solubility and stability of this compound in the dosing vehicle. Poor solubility can lead to precipitation and inconsistent absorption. Consider using a different formulation approach.[10]

    • Validate Analytical Method: Re-validate the LC-MS/MS method for precision, accuracy, and linearity. Ensure proper sample handling and storage to prevent degradation before analysis.[6]

Issue 2: this compound is stable in liver microsomes but shows rapid clearance in vivo.

  • Possible Cause: The clearance mechanism may not be primarily mediated by microsomal enzymes. Other potential pathways include metabolism by non-microsomal enzymes (e.g., cytosolic enzymes), rapid renal clearance, or transporter-mediated efflux.

  • Troubleshooting Steps:

    • Conduct Hepatocyte Assay: This will provide a more complete metabolic profile, including phase II metabolism.

    • Evaluate Renal Clearance: Analyze urine samples from the PK study to determine the extent of renal excretion of the parent compound.

    • Investigate Transporter Interactions: Use in vitro transporter assays (e.g., Caco-2 permeability assay) to assess if active efflux is contributing to rapid clearance.

Issue 3: A structurally modified analog of this compound shows improved in vitro stability but no improvement in vivo.

  • Possible Cause: The structural modification may have shifted the primary metabolic pathway to another site on the molecule. Alternatively, the modification could have altered the physicochemical properties of the compound, leading to poor absorption or increased susceptibility to other clearance mechanisms.

  • Troubleshooting Steps:

    • Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the major metabolites of both the original compound and the analog in vivo. This will reveal if a different metabolic pathway has become dominant.

    • Assess Physicochemical Properties: Characterize the solubility, permeability, and plasma protein binding of the new analog and compare them to the parent compound.

    • Re-evaluate in a broader set of in vitro assays: Include plasma stability and hepatocyte assays to get a more complete picture of the analog's stability profile.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration (1 mg/kg)

ParameterValueUnit
Half-life (t½)0.5hours
Clearance (CL)150mL/min/kg
Volume of Distribution (Vd)6.4L/kg
Area Under the Curve (AUC₀₋∞)111ng*h/mL

Table 2: In Vitro Metabolic Stability of this compound

Assay SystemHalf-life (t½)Intrinsic Clearance (CLᵢₙₜ)
Rat Liver Microsomes15min
Human Liver Microsomes25min
Rat Hepatocytes10min

Table 3: Effect of Formulation on the Oral Bioavailability of this compound in Mice

FormulationCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ₕ (ng*h/mL)Bioavailability (%)
Aqueous Suspension500.51205
Lipid-based Formulation2501.080035
Microencapsulation1802.0110048

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of this compound in plasma.

  • Materials: this compound stock solution, control compound, blank plasma (rat, mouse, human), quenching solution (e.g., acetonitrile with internal standard), 96-well plates, incubator.

  • Procedure:

    • Pre-warm plasma and this compound solution to 37°C.

    • Spike this compound into the plasma at a final concentration of 1 µM.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time and calculate the half-life.

Protocol 2: Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of this compound in vivo.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation and Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). Administer a single intravenous dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as t½, CL, Vd, and AUC.[4]

Visualizations

Metabolic_Degradation_Pathway This compound This compound Metabolite_A Oxidized Metabolite (Phase I) This compound->Metabolite_A CYP450 Enzymes Metabolite_B Hydrolyzed Metabolite (Phase I) This compound->Metabolite_B Esterases/ Amidases Metabolite_C Glucuronide Conjugate (Phase II) Metabolite_A->Metabolite_C UGT Enzymes Excretion Excretion Metabolite_B->Excretion Metabolite_C->Excretion Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Study cluster_analysis Data Analysis & Decision Microsomal Stability Microsomal Stability Assess Stability Assess Stability Microsomal Stability->Assess Stability Hepatocyte Stability Hepatocyte Stability Hepatocyte Stability->Assess Stability Plasma Stability Plasma Stability Plasma Stability->Assess Stability Animal PK Study Animal PK Study Animal PK Study->Assess Stability Metabolite ID Metabolite ID Assess Stability->Metabolite ID If unstable Stability_Improvement_Strategy Start Poor In Vivo Stability of this compound Metabolism Metabolically Labile? Start->Metabolism Formulation Physicochemical Issues? Metabolism->Formulation No Structural_Mod Structural Modification Metabolism->Structural_Mod Yes Formulation_Strat Formulation Strategies Formulation->Formulation_Strat Yes Prodrug Prodrug Approach Structural_Mod->Prodrug

References

Addressing Challenges in LM-4108 and Pembrolizumab Combination Therapy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "LM-4108" is not publicly available in scientific literature or clinical trial databases. The following technical support guide is a generalized framework based on common challenges encountered with investigational antibody-drug conjugates (ADCs) and their combination with immune checkpoint inhibitors like pembrolizumab. The specific details should be adapted once the true identity and characteristics of this compound are known.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target toxicity in our preclinical models with the this compound and pembrolizumab combination. How can we troubleshoot this?

A1: Off-target toxicity in combination therapies can stem from several factors. A systematic approach is recommended to identify the root cause:

  • Dose De-escalation Matrix: The first step is to perform a dose de-escalation study for both this compound and pembrolizumab. This will help determine if the toxicity is dose-dependent and identify a potential therapeutic window with an acceptable safety profile.

  • Sequential Dosing: Instead of concurrent administration, consider a sequential dosing regimen. Administering this compound first to debulk the tumor, followed by pembrolizumab to stimulate an anti-tumor immune response, might mitigate overlapping toxicities.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Conduct detailed PK/PD studies to understand the exposure and biological activity of both agents when administered in combination. This can reveal if there are any drug-drug interactions leading to increased exposure and toxicity.

  • Target Expression Analysis: Re-verify the expression of the target antigen for this compound in both tumor and healthy tissues. Off-target toxicity can occur if the target is expressed at low levels in vital organs.

Q2: The efficacy of the combination therapy is not significantly better than pembrolizumab monotherapy in our syngeneic tumor models. What could be the reason?

A2: A lack of synergistic efficacy can be due to several factors related to the tumor microenvironment (TME) and the mechanism of action of this compound.

  • Immune Cell Infiltration: Assess the level of T-cell infiltration in the tumor before and after treatment with this compound. If this compound does not induce immunogenic cell death (ICD) and promote T-cell infiltration, the synergistic effect with pembrolizumab will be limited.

  • Tumor Microenvironment (TME) Modulation: Analyze the TME for the presence of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This compound might be inadvertently promoting an immunosuppressive TME, counteracting the effect of pembrolizumab.

  • Scheduling and Dosing: The timing and dose of each agent are critical. An optimized schedule might be required to ensure that the initial tumor cell killing by this compound is followed by a robust T-cell response enhanced by pembrolizumab.

Troubleshooting Guides

Guide 1: Managing Cytokine Release Syndrome (CRS)

Cytokine Release Syndrome is a potential side effect of therapies that engage the immune system.

Table 1: Troubleshooting CRS in Preclinical Models

Observed Issue Potential Cause Recommended Action
Sudden weight loss and lethargy post-dosingHigh levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α)- Immediately collect blood samples for cytokine profiling.- Administer supportive care (e.g., fluids, anti-pyretics).- Consider a dose reduction or temporary discontinuation of the therapy.
Elevated liver enzymesHepatotoxicity due to cytokine storm- Perform histopathological analysis of liver tissue.- Correlate liver enzyme levels with cytokine concentrations.
Inconsistent CRS manifestationVariability in tumor burden or immune status of animals- Ensure tight control over tumor volume at the start of the experiment.- Use age-matched animals with a similar health status.
Guide 2: Overcoming Primary Resistance to Combination Therapy

Table 2: Investigating Mechanisms of Primary Resistance

Experimental Question Methodology Expected Outcome
Is the target for this compound downregulated?Immunohistochemistry (IHC) or Flow Cytometry on tumor biopsiesDetermine the percentage of target-positive cells.
Is the tumor microenvironment "cold"?RNA sequencing or multiplex IHC of the TMEAssess the density and type of immune cell infiltrates.
Are there mutations in the IFN-γ signaling pathway?Whole-exome sequencing of tumor DNAIdentify mutations in genes like JAK1/2 that can cause resistance to checkpoint inhibitors.

Experimental Protocols

Protocol 1: Evaluation of T-cell Infiltration by Immunohistochemistry (IHC)

  • Tissue Preparation: Collect tumor tissues at baseline and at various time points post-treatment. Fix the tissues in 10% neutral buffered formalin and embed in paraffin.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Staining: Block endogenous peroxidases and non-specific binding sites. Incubate with primary antibodies against CD3, CD4, and CD8.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable chromogen (e.g., DAB).

  • Analysis: Counterstain with hematoxylin. Scan the slides and quantify the number of positive cells per unit area using image analysis software.

Visualizations

G Simplified Signaling Pathway of Pembrolizumab cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation TCR->Activation Leads to PD1->Activation Inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway.

G General Experimental Workflow start Syngeneic Tumor Model Implantation treatment Treatment Initiation: - Vehicle - this compound - Pembrolizumab - Combination start->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis - Tumor Weight - IHC for Immune Cells - Cytokine Analysis - Flow Cytometry endpoint->analysis

Caption: Workflow for preclinical efficacy studies.

Technical Support Center: Refining Patient Selection for LM-4108 (LM-108) Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining patient selection criteria for clinical trials of LM-4108, correctly identified as LM-108, a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).

Troubleshooting Guides

This section addresses specific issues that may arise during patient screening and selection for LM-108 clinical trials.

Issue 1: Ambiguous or Low CCR8 Expression in Tumor Biopsies

  • Question: A potential candidate's tumor biopsy shows low or ambiguous CCR8 expression. How should we proceed with trial eligibility?

  • Troubleshooting Steps:

    • Re-evaluate Staining Protocol: Ensure that the immunohistochemistry (IHC) or flow cytometry protocol for detecting CCR8 has been validated and standardized across all trial sites. Variations in antibody clones, fixation methods, or staining conditions can lead to inconsistent results.

    • Confirm Tissue Quality: Assess the quality of the tumor biopsy. Necrotic tissue or a high proportion of stromal content can lead to an underestimation of CCR8 expression on tumor-infiltrating regulatory T cells (Tregs).

    • Consider Repeat Biopsy: If the initial biopsy is of poor quality or the results are inconclusive, a repeat biopsy of a different tumor lesion may be warranted to get a more accurate assessment of CCR8 expression.

    • Explore Alternative Biomarkers: While CCR8 is the primary target, consider exploring other biomarkers associated with the presence of immunosuppressive Tregs in the tumor microenvironment to support the rationale for inclusion.

    • Centralized Pathology Review: Implement a centralized pathology review to ensure consistency in the interpretation of CCR8 staining across different sites.

Issue 2: Patient with Prior Immune Checkpoint Inhibitor (ICI) Treatment and Immune-Related Adverse Events (irAEs)

  • Question: A patient who has previously received anti-PD-1/PD-L1 therapy and experienced a significant immune-related adverse event is being considered for an LM-108 trial. Are they eligible?

  • Troubleshooting Steps:

    • Review irAE Severity and Resolution: Carefully document the grade, duration, and resolution of the previous irAE. Patients with a history of Grade 3 or higher irAEs, or Grade 2 myocarditis, may be at higher risk for recurrent or new irAEs with another immunotherapy agent and are often excluded.

    • Assess Current Immune Status: Evaluate the patient for any ongoing signs or symptoms of autoimmune disease. Laboratory tests for autoantibodies may be considered.

    • Consult Trial Protocol Exclusion Criteria: Strictly adhere to the trial's exclusion criteria regarding prior irAEs. These are in place to ensure patient safety.

    • Risk-Benefit Assessment: For borderline cases, a thorough risk-benefit assessment should be conducted by the clinical investigator, considering the patient's overall clinical condition, tumor burden, and available treatment options.

Frequently Asked Questions (FAQs)

General Questions

  • What is the mechanism of action of LM-108? LM-108 is a novel Fc-optimized, anti-CCR8 monoclonal antibody.[1] It is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are a key immunosuppressive cell population within the tumor microenvironment.[1][2][3] By depleting these Tregs, LM-108 aims to reactivate a potent anti-tumor immune response.[1]

  • What is the rationale for combining LM-108 with anti-PD-1 therapy? Targeting tumor-infiltrating Tregs with LM-108 is a potential approach to overcome resistance to immunotherapy.[2][3] Preclinical studies have shown that LM-108 can synergize with anti-PD-1 antibodies, especially in models resistant to anti-PD-1 therapy, and can evoke long-lasting anti-tumor memory.[1]

Patient Selection Criteria

  • What are the key inclusion criteria for LM-108 trials? Key inclusion criteria typically include:

    • Histological or cytological confirmation of advanced solid tumors that are recurrent or refractory to standard therapy.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

    • At least one measurable lesion as per RECIST v1.1.

    • Adequate organ and marrow function.

  • What are the main exclusion criteria for LM-108 trials? Common exclusion criteria include:

    • Prior treatment with anti-CCR8 therapy.

    • History of severe immune-related adverse events from prior immunotherapy.

    • Active autoimmune disease.

    • Significant uncontrolled medical conditions.

Data Presentation: Patient Eligibility Criteria from Phase 1/2 Studies

The following table summarizes the key patient selection criteria from pooled analyses of LM-108 clinical trials (NCT05199753, NCT05255484, NCT05518045).

CriteriaInclusionExclusion
Tumor Type Histologically or cytologically confirmed recurrent or refractory advanced solid tumors (e.g., Gastric Cancer, Pancreatic Cancer).[4][5]Other primary malignancies requiring active treatment.
Prior Therapy Must have progressed on or be intolerant to standard therapy. For some cohorts, prior treatment with an anti-PD-1/PD-L1 antibody is required.[4][5]No prior anti-CCR8 therapy.
Performance Status ECOG performance status of 0-1.ECOG performance status of 2 or greater.
Measurable Disease At least one measurable lesion per RECIST v1.1.No measurable disease.
Organ Function Adequate organ and marrow function as defined by specific laboratory parameters (e.g., ANC, platelets, hemoglobin, bilirubin, creatinine, AST/ALT).Significant abnormalities in organ function tests that do not meet the protocol-defined criteria.
Immune History -History of Grade ≥3 immune-related adverse events (irAEs) or Grade ≥2 immune-related myocarditis from prior immunotherapy. Active or prior documented autoimmune disease.
Cardiovascular Function Adequate cardiovascular function.Clinically significant cardiovascular disease.
CNS Metastases Patients with stable, treated brain metastases may be eligible.Active or untreated brain metastases.

Experimental Protocols

Protocol: Immunohistochemistry (IHC) for CCR8 Expression in Tumor Tissue

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: The slides are incubated with a validated anti-CCR8 primary antibody at a predetermined optimal concentration for 60 minutes at room temperature.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) chromogen substrate kit to visualize the antigen-antibody complex.

  • Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped with a permanent mounting medium.

  • Interpretation: CCR8 expression is evaluated by a qualified pathologist based on the intensity and percentage of positively stained immune cells within the tumor microenvironment.

Mandatory Visualizations

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Treg Regulatory T cell (Treg) Tumor Cells Tumor Cells CCL1 CCL1 Tumor Cells->CCL1 secretes CAF Cancer-Associated Fibroblasts (CAF) CAF->CCL1 secretes TAM Tumor-Associated Macrophages (TAM) TAM->CCL1 secretes CCR8 CCR8 G_Protein G-protein CCR8->G_Protein activates Treg_Depletion Treg Depletion CCR8->Treg_Depletion leads to Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Immune_Suppression Immune Suppression Signaling_Cascade->Immune_Suppression promotes CCL1->CCR8 binds & activates LM108 LM-108 LM108->CCR8 blocks & mediates ADCC/ADCP Anti_Tumor_Immunity Anti-Tumor Immunity Treg_Depletion->Anti_Tumor_Immunity enhances

Caption: CCR8 signaling pathway in the tumor microenvironment and the mechanism of action of LM-108.

Patient_Selection_Workflow Start Patient with Advanced Solid Tumor Inclusion_Criteria Assess Inclusion Criteria (Tumor type, Prior therapy, ECOG PS, Measurable disease) Start->Inclusion_Criteria Exclusion_Criteria Assess Exclusion Criteria (Prior irAEs, Autoimmune disease, Organ function) Inclusion_Criteria->Exclusion_Criteria CCR8_Testing Tumor Biopsy for CCR8 Expression Testing Exclusion_Criteria->CCR8_Testing Decision Eligible? CCR8_Testing->Decision Enrollment Enroll in LM-108 Trial Decision->Enrollment Yes Screen_Fail Screen Failure Decision->Screen_Fail No

Caption: A simplified workflow for patient selection in LM-108 clinical trials.

References

Technical Support Center: Enhancing the Anti-Tumor Effect of LM-108

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the anti-tumor effect of LM-108 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LM-108?

A1: LM-108 is a novel, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] Its principal anti-tumor effect is achieved through the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive cells within the tumor microenvironment.[1][2] By eliminating these Tregs, LM-108 aims to restore and enhance the anti-tumor immune response.

Q2: What are the key strategies to enhance the anti-tumor efficacy of LM-108?

A2: Based on preclinical and clinical findings, the most promising strategy to enhance the anti-tumor effect of LM-108 is through combination therapy, particularly with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.[3][4] This synergistic approach has shown to be effective in patients with advanced solid tumors, including those resistant to prior anti-PD-1 therapy.[3]

Q3: How does the combination of LM-108 and an anti-PD-1 antibody lead to a synergistic anti-tumor effect?

A3: LM-108 depletes tumor-infiltrating Tregs, which are known to contribute to an immunosuppressive tumor microenvironment. This reduction in immunosuppression can then enhance the activity of effector T cells. Anti-PD-1 antibodies, on the other hand, work by blocking the PD-1 receptor on T cells, preventing their inactivation by PD-L1 expressed on tumor cells. The combination of these two mechanisms—removing the "brakes" (Tregs) and blocking an inhibitory signal (PD-1)—results in a more robust and sustained anti-tumor immune response. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects, especially in models resistant to PD-1 inhibitors alone.

Troubleshooting Guide

Problem 1: Suboptimal anti-tumor response with LM-108 monotherapy in a preclinical model.

Possible Cause Troubleshooting/Suggested Solution
Low CCR8 expression on tumor-infiltrating Tregs. - Confirm CCR8 expression levels on Tregs within the tumor microenvironment of your model using flow cytometry or immunohistochemistry. - Consider using a tumor model known to have high CCR8+ Treg infiltration.
Presence of other immunosuppressive mechanisms. - Investigate other potential resistance pathways, such as the expression of other inhibitory checkpoints (e.g., CTLA-4, TIM-3) or the presence of myeloid-derived suppressor cells (MDSCs). - Explore combination therapies targeting these alternative immunosuppressive pathways.
Insufficient dose or frequency of LM-108. - Perform a dose-escalation study to determine the optimal biological dose of LM-108 in your specific model. - Evaluate different dosing schedules to maintain adequate Treg depletion.

Problem 2: Difficulty in observing a synergistic effect when combining LM-108 with an anti-PD-1 antibody.

Possible Cause Troubleshooting/Suggested Solution
Timing and sequence of drug administration. - Experiment with different administration schedules. For example, administering LM-108 prior to the anti-PD-1 antibody to first deplete Tregs and "prime" the tumor microenvironment for an enhanced anti-PD-1 response.
The tumor model is not suitable. - Utilize a tumor model that has established resistance to anti-PD-1 monotherapy to better evaluate the synergistic potential of the combination.
Inadequate immune cell infiltration. - Characterize the immune cell infiltrate of your tumor model. Models with a "cold" or immune-excluded phenotype may be less responsive to this combination therapy.

Quantitative Data Summary

Table 1: Pooled Analysis of Phase 1/2 Studies of LM-108 in Combination with Anti-PD-1 Therapy in Gastric Cancer [3]

Efficacy EndpointAll Efficacy-Evaluable Patients (n=36)Patients Progressed on First-Line Treatment (n=11)High CCR8 Expression Patients Progressed on First-Line Treatment (n=8)
Objective Response Rate (ORR) 36.1% (95% CI 20.8%–53.8%)63.6% (95% CI 30.8%–89.1%)87.5%
Disease Control Rate (DCR) 72.2% (95% CI 54.8%–85.8%)81.8% (95% CI 48.2%–97.7%)100%
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96–NA)Not ReportedNot Reported

Table 2: Phase 1/2 Study of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Pancreatic Cancer [2]

Efficacy EndpointAll PatientsHigh CCR8 Expression Patients
Objective Response Rate (ORR) 20.3%33.3%
Median Overall Survival (OS) 10.02 monthsNot Reported

Experimental Protocols

Protocol 1: In Vivo Murine Syngeneic Tumor Model to Evaluate LM-108 Efficacy

This protocol is a generalized representation based on common practices in preclinical immuno-oncology studies as suggested by the search results.

  • Cell Culture: Culture a suitable murine tumor cell line (e.g., CT26 colon carcinoma, MBT-2 bladder carcinoma) under standard conditions.

  • Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells into the flank of immunocompetent mice (e.g., BALB/c or C3H/He).

  • Treatment Administration:

    • Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, LM-108 murine surrogate, anti-PD-1 antibody, and LM-108 + anti-PD-1.

    • Administer treatments intravenously or intraperitoneally at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis:

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

    • Excise tumors for analysis of the tumor microenvironment, including flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to quantify Tregs (e.g., CD4+FoxP3+), CD8+ T cells, and CD4+ effector T cells.

    • Consider re-challenging tumor-free mice with the same tumor cells to assess for the development of long-term anti-tumor memory.

Visualizations

G cluster_TME Tumor Microenvironment TumorCell Tumor Cell Teff Effector T cell TumorCell->Teff PD-L1 Mediated Inhibition Treg Regulatory T cell (Treg) (CCR8+) Treg->TumorCell Suppresses Immune Attack Teff->TumorCell Kills Tumor Cell LM108 LM-108 LM108->Treg Depletes AntiPD1 Anti-PD-1 mAb AntiPD1->Teff Blocks Inhibition

Caption: Mechanism of action for LM-108 and its synergy with anti-PD-1 therapy.

G start Start: Syngeneic Tumor Model Established randomize Randomize into Treatment Groups start->randomize treat Administer Treatment(s) randomize->treat Vehicle, LM-108, Anti-PD-1, Combination measure Monitor Tumor Growth treat->measure measure->treat Repeat Dosing endpoint Endpoint Analysis: - Tumor Volume - TME Profiling measure->endpoint Tumor Burden Threshold Reached

References

dealing with off-target effects of anti-CCR8 antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with anti-CCR8 antibodies.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of anti-CCR8 antibodies in research and development. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and therapeutic safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for therapeutic anti-CCR8 antibodies?

A1: The main goal of most anti-CCR8 antibodies in oncology is the targeted depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2] CCR8 is a chemokine receptor that is highly expressed on these tumor-infiltrating Tregs compared to Tregs in peripheral tissues or other immune cells.[1][3][4] By targeting CCR8, these antibodies aim to eliminate the immunosuppressive Tregs, thereby enhancing the anti-tumor immune response.[5][6] The depletion is primarily mediated through effector functions of the antibody's Fc region, such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[5][7][8]

Q2: My anti-CCR8 antibody is not effectively depleting tumor-infiltrating Tregs. What are the potential causes?

A2: Insufficient Treg depletion can stem from several factors:

  • Poor Effector Function: The antibody's ability to induce ADCC or CDC might be suboptimal. This can be due to the specific IgG subclass used or modifications to the Fc region that hinder engagement with Fcγ receptors (FcγR) on effector cells (like NK cells) or C1q for complement activation.[1][5]

  • Insufficient Effector Cells: The ADCC mechanism requires a sufficient number of effector cells (e.g., NK cells, macrophages) in the assay or TME to kill the target Treg cells.[9]

  • Antibody Affinity and Concentration: The antibody may have insufficient affinity for CCR8, or its concentration at the tumor site may be too low to mediate effective depletion.

  • Blockade vs. Depletion: Some anti-CCR8 antibodies may act as blocking agents that inhibit signaling without causing cell death, which has been shown to be less effective for anti-tumor immunity than depletion.[1][6]

Q3: I am observing significant depletion of non-Treg cells in my experiment. How can I troubleshoot this?

A3: Off-target cell depletion is a critical issue. Consider the following:

  • CCR8 Expression on Other Cells: While CCR8 expression is highest on tumor Tregs, it can be found at lower levels on other cell types, including some Th2 cells, monocytes, and NK cells.[1][10] High antibody doses could lead to the depletion of these populations.

  • Fc Receptor-Mediated Off-Target Binding: The antibody's Fc region can bind to Fcγ receptors on various immune cells, such as Kupffer cells in the liver, leading to non-specific uptake and potential toxicity.[11][12][13]

  • Cross-Reactivity: The antibody may be cross-reacting with other chemokine receptors, although this is less common with highly specific monoclonal antibodies.

To investigate, perform comprehensive flow cytometry on all relevant immune cell populations in both tumor and peripheral tissues to identify which subsets are being depleted.[14][15]

Q4: How can I assess and mitigate the risk of Cytokine Release Syndrome (CRS) with my anti-CCR8 antibody?

A4: CRS, or "cytokine storm," is a potential adverse effect of immunomodulatory antibodies.[16][17] It's caused by a massive release of pro-inflammatory cytokines.[18]

  • Assessment: The primary method for assessing this risk is an in vitro Cytokine Release Assay (CRA).[16][19] This involves co-culturing the antibody with human peripheral blood mononuclear cells (PBMCs) or whole blood and measuring the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-2, IL-10).[16][18]

  • Mitigation: If a high risk is identified, mitigation strategies can involve Fc engineering. Modifying the Fc region to reduce its affinity for activating FcγRs can decrease the risk of widespread immune cell activation and subsequent cytokine release.[11][20] Mutations like L234A/L235A (LALA) are commonly used to create "Fc-silent" antibodies with reduced off-target cytotoxic effects.[20]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experiments to investigate the function and potential off-target effects of anti-CCR8 antibodies.

Guide 1: Investigating Unexpected Cytotoxicity

If you observe unexpected cell death or a lack of specific Treg depletion, this workflow can help diagnose the issue.

G A Start: Unexpected Cytotoxicity Observed B Perform Multi-Parameter Flow Cytometry on TME and Peripheral Blood A->B C Is depletion specific to CCR8+ Tregs? B->C D On-Target Effect Confirmed. Proceed with efficacy studies. C->D Yes E Characterize Depleted Non-Treg Cells. Are they CCR8-low expressors? C->E No F Is cytotoxicity ADCC/CDC mediated? E->F G Conduct in vitro ADCC Assay with NK cells as effectors. F->G Test ADCC H Conduct in vitro CDC Assay with complement source. F->H Test CDC I Result: High ADCC/ CDC activity observed. G->I J Result: Low ADCC/ CDC activity observed. G->J H->I H->J K Hypothesis: Antibody has potent but non-specific effector function. Consider Fc engineering (e.g., LALA mutations). I->K L Hypothesis: Antibody lacks sufficient effector function. Consider Fc engineering to enhance ADCC (e.g., afucosylation). J->L

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Assessing Effector Function Mechanisms

The primary mechanisms for anti-CCR8-mediated Treg depletion are ADCC and CDC. The following diagrams and protocols will help you assess these functions.

G cluster_0 Antibody-Dependent Cellular Cytotoxicity (ADCC) cluster_1 Complement-Dependent Cytotoxicity (CDC) Treg1 CCR8+ Treg Cell AntiCCR8_1 Anti-CCR8 Ab Treg1->AntiCCR8_1 binds NK NK Cell (Effector) FcR FcγR NK->FcR Lysis1 Cell Lysis NK->Lysis1 induces AntiCCR8_1->FcR Fc binding Treg2 CCR8+ Treg Cell AntiCCR8_2 Anti-CCR8 Ab Treg2->AntiCCR8_2 binds C1q C1q MAC Membrane Attack Complex (MAC) C1q->MAC activates cascade to form AntiCCR8_2->C1q recruits Lysis2 Cell Lysis MAC->Lysis2 induces

Caption: Mechanisms of anti-CCR8 antibody-mediated cell lysis.

This protocol is adapted from flow cytometry-based methods to quantify the killing of target cells.[21][22][23]

  • Prepare Target Cells:

    • Use a cell line expressing high levels of CCR8 or primary tumor-infiltrating Tregs.

    • Label target cells with a fluorescent dye (e.g., CellTrace™ Violet) for identification by flow cytometry.[21]

    • Seed 5 x 10⁴ labeled target cells per well in a 96-well U-bottom plate.[22]

  • Prepare Effector Cells:

    • Isolate Natural Killer (NK) cells or PBMCs from healthy donor blood.

    • Determine the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1).[24]

  • Assay Setup:

    • Add your anti-CCR8 antibody at various concentrations to the wells containing target cells. Include an isotype control antibody.

    • Incubate for 30 minutes at room temperature.[21]

    • Add the effector cells at the appropriate E:T ratio to each well.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[21]

  • Staining and Analysis:

    • Centrifuge the plate and wash the cells with PBS.

    • Stain the cells with a viability dye (e.g., 7-AAD or Annexin V) to identify dead cells.[21][22]

    • Acquire samples on a flow cytometer.

    • Calculate percent cytotoxicity by gating on the target cell population (CellTrace Violet positive) and quantifying the percentage of dead cells (7-AAD/Annexin V positive).[21]

This protocol uses a fluorescent dye to measure cell viability.[25][26]

  • Prepare Target Cells:

    • Harvest CCR8-expressing target cells and stain them with Calcein AM, a dye retained by live cells.[25][27]

    • Seed 1 x 10⁴ stained target cells per well in a 96-well plate.[28]

  • Assay Setup:

    • Add your anti-CCR8 antibody at various concentrations to the wells. Include an isotype control.

    • Add a source of complement, such as baby rabbit complement, to the wells.[28][29] The final concentration should be optimized (e.g., 5%).[29]

    • Set up control wells:

      • Spontaneous lysis: Cells + complement, no antibody.

      • Maximum lysis: Cells + lysis buffer.[29]

    • Incubate the plate for 2-4 hours at 37°C.[28]

  • Analysis:

    • Measure the fluorescence of each well using a plate reader. Live cells retain Calcein AM and will fluoresce.

    • Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 x (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)

Guide 3: Assessing Cytokine Release Risk

Understanding the native signaling pathway is crucial. Anti-CCR8 antibodies designed for depletion typically do not focus on blocking this pathway, but cross-linking could inadvertently activate downstream signals.

G CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor (GPCR) CCL1->CCR8 binds to G_protein G-protein Activation CCR8->G_protein activates STAT3 STAT3 Activation G_protein->STAT3 leads to Migration Cell Migration (Chemotaxis) G_protein->Migration Suppression Enhanced Suppressive Function (e.g., IL-10) STAT3->Suppression

Caption: Simplified CCR8 signaling pathway in Tregs.

This protocol provides a general framework for assessing cytokine release potential.[16][17][19]

  • Cell Preparation:

    • Isolate PBMCs from multiple healthy human donors using Ficoll-Paque density gradient centrifugation.[19] Donor variability is a known factor, so using a pool or multiple individual donors is recommended.[18]

  • Assay Setup:

    • Use a 96-well plate. The antibody can be tested either in solution or immobilized on the plate to simulate cross-linking.[16][17]

    • Seed 2 x 10⁵ PBMCs per well.

    • Add the anti-CCR8 antibody at a range of concentrations.

    • Include positive controls (e.g., anti-CD3/anti-CD28 antibodies) and a negative isotype control.[17]

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[17]

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of key cytokines (TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex bead array system (e.g., Luminex) or ELISA.[16][30]

  • Analysis:

    • Compare the cytokine levels induced by your anti-CCR8 antibody to the negative and positive controls. A significant increase above the negative control indicates a potential risk for CRS.

Data Presentation

When troubleshooting your anti-CCR8 antibody, systematically collect and present quantitative data to identify trends and guide optimization.

Parameter AssessedKey ExperimentRecommended Quantitative ReadoutPurpose
Target Engagement Flow CytometryEC₅₀ for binding to CCR8+ cells (µg/mL)Determines the concentration needed for effective target binding.
On-Target Depletion ADCC / CDC Assays% Specific Lysis; EC₅₀ for depletion (µg/mL)Quantifies the antibody's potency in killing target cells.
Off-Target Cell Effects Flow Cytometry% Depletion of non-Treg populations (e.g., NK cells, monocytes)Identifies unintended effects on other immune cell subsets.
Cytokine Release Risk Cytokine Release AssayConcentration of key cytokines (pg/mL) (IFN-γ, TNF-α, IL-6, IL-2)Assesses the risk of inducing systemic inflammatory responses (CRS).[16]
Fc Receptor Interaction Surface Plasmon ResonanceBinding affinity (Kᴅ) to various FcγRsCharacterizes the potential for Fc-mediated effector functions and off-target binding.

References

improving the delivery of LM-4108 to the tumor site

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of LM-4108 to the tumor site during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also known as cafelkibart, is an investigational, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] Its primary mechanism of action is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are a major cause of immunosuppression within the tumor microenvironment.[1][2] By eliminating these immunosuppressive cells, this compound aims to restore and enhance the anti-tumor activity of effector T cells, making the tumor more susceptible to immune attack, often in combination with other immunotherapies like PD-1 inhibitors.[1][2]

cluster_TME Tumor Microenvironment (TME) cluster_Intervention Therapeutic Intervention Tumor_Cells Tumor Cells Tregs Regulatory T cells (Tregs) (CCR8+) Effector_T_Cells Effector T cells (CD8+) Tregs->Effector_T_Cells Suppression Effector_T_Cells->Tumor_Cells Tumor Cell Killing LM4108 This compound (anti-CCR8) LM4108->Tregs Depletion PD1_Inhibitor Anti-PD-1/PD-L1 PD1_Inhibitor->Effector_T_Cells Activation Start Start Label Label this compound with NIR dye Start->Label Inject Inject labeled this compound into tumor-bearing mouse Label->Inject Image Perform in vivo NIR imaging at multiple time points Inject->Image Analyze_InVivo Quantify in vivo tumor fluorescence Image->Analyze_InVivo Euthanize Euthanize mouse at final time point Analyze_InVivo->Euthanize Harvest Harvest tumor and organs Euthanize->Harvest Image_ExVivo Perform ex vivo imaging Harvest->Image_ExVivo Analyze_ExVivo Quantify ex vivo fluorescence Image_ExVivo->Analyze_ExVivo End End Analyze_ExVivo->End

References

Validation & Comparative

A Comparative Analysis of LM-4108 and Other Treg-Depleting Agents for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of LM-4108 (an anti-CCR8 monoclonal antibody, also known as cafelkibart or LM-108), a novel agent designed to deplete regulatory T cells (Tregs), with other Treg-depleting strategies in oncology. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.

Introduction to Treg Depletion in Cancer Therapy

Regulatory T cells are a subset of T lymphocytes that play a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs are often co-opted by tumors to create an immunosuppressive microenvironment, thereby hindering effective anti-tumor immune responses. The depletion of Tregs within the tumor microenvironment (TME) is a promising strategy to enhance the efficacy of cancer immunotherapies. Several therapeutic agents have been developed to target and eliminate these immunosuppressive cells. This guide will focus on comparing the novel anti-CCR8 antibody, this compound, with established and emerging Treg-depleting agents that target molecules such as CD25 and CTLA-4.

This compound (Cafelkibart/LM-108): A Selective Approach to Targeting Tumor-Infiltrating Tregs

This compound is a humanized anti-CCR8 monoclonal antibody with an engineered IgG1 Fc domain that enhances its ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP)[1]. The primary target of this compound, C-C motif chemokine receptor 8 (CCR8), is highly and selectively expressed on tumor-infiltrating Tregs, making it an attractive therapeutic target for selectively depleting these cells while sparing their peripheral counterparts[1][2].

Mechanism of Action of this compound

The proposed mechanism of action for this compound is centered on the specific depletion of CCR8-expressing Tregs within the tumor.

LM4108_Mechanism cluster_tme Tumor Microenvironment (TME) Tumor_Cell Tumor Cell Treg Tumor-Infiltrating Treg (CCR8+) Effector_Cell Effector Immune Cell (e.g., NK Cell, Macrophage) Treg->Effector_Cell Fc region of this compound engages Fc receptors on effector cells CD8_T_Cell CD8+ T Cell Treg->CD8_T_Cell Suppression Effector_Cell->Treg Induces ADCC/ADCP CD8_T_Cell->Tumor_Cell Tumor Cell Killing LM4108 This compound (anti-CCR8 mAb) LM4108->Treg Binds to CCR8

Caption: Mechanism of action of this compound in the tumor microenvironment.

Comparison of Treg-Depleting Agents

This section compares this compound with other prominent Treg-depleting agents, focusing on their targets, mechanisms of action, and available efficacy data.

FeatureThis compound (Anti-CCR8)Anti-CD25 AntibodiesAnti-CTLA-4 Antibodies
Target C-C Motif Chemokine Receptor 8 (CCR8)Interleukin-2 receptor alpha chain (CD25)Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4)
Expression Profile Highly expressed on tumor-infiltrating Tregs, low on peripheral Tregs and other immune cells.[1][2]Constitutively high on Tregs, also expressed on activated effector T cells.[3]High on Tregs, also upregulated on activated effector T cells.
Mechanism of Action Selective depletion of tumor-infiltrating Tregs via ADCC and ADCP.[1]Depletion of Tregs via ADCC/CDC, and/or blockade of IL-2 signaling.[4]Depletion of Tregs via Fc-mediated mechanisms and blockade of inhibitory signaling.[5]
Selectivity for Tumor Tregs HighModerate, can also affect activated effector T cells.Moderate, can also affect activated effector T cells.
Clinical Development Stage Phase 1/2 Clinical Trials.[1][2]Approved (Daclizumab - withdrawn, Basiliximab) for other indications; various agents in clinical trials for cancer.Approved (Ipilimumab, Tremelimumab) for several cancers.

Preclinical and Clinical Data Summary

This compound (Cafelkibart/LM-108)

Preclinical Data: In preclinical studies, LM-108 demonstrated potent anti-tumor activity as a single agent by depleting tumor-infiltrating Tregs. It also showed synergistic effects when combined with an anti-PD-1 antibody in a PD-1 resistant model, leading to long-lasting anti-tumor memory[1].

  • Tumor Growth Inhibition (TGI): In a human CCR8 knock-in (hCCR8 KI) mouse model with MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor growth (TGI = 68.77%) compared to the vehicle. In another hCCR8 KI model, single-agent LM-108 resulted in a TGI of 79.97%[1].

  • Combination Therapy: Combined treatment of LM-108 with an anti-mPD-1 antibody resulted in a synergistic anti-tumor effect with 100% TGI and 8 out of 8 complete responses in a mouse model[1].

Clinical Data (Pooled Analysis of Phase 1/2 Trials):

IndicationTreatmentORRDCRMedian PFS
Pancreatic Cancer (previously treated)LM-108 + anti-PD-120.3%62.2%3.12 months
Pancreatic Cancer (high CCR8 expression)LM-108 + anti-PD-133.3%77.8%6.90 months
Gastric Cancer (anti-PD-1 resistant)LM-108 + anti-PD-136.1%72.2%6.53 months
Gastric Cancer (progressed on 1st line, high CCR8)LM-108 + anti-PD-187.5%100%Not Reported

Data sourced from ASCO meeting abstracts.[6][7]

Anti-CD25 Antibodies

Preclinical Data: Anti-CD25 antibodies, such as the clone PC61 in mice, have been shown to deplete Tregs and enhance anti-tumor immunity[8]. However, their efficacy can be limited by the depletion of activated effector T cells that also express CD25[9]. Newer generations of anti-CD25 antibodies are being developed to preferentially deplete Tregs while preserving IL-2 signaling on effector T cells[1].

  • Tumor Regression: Systemic depletion of Tregs using PC61 15 days after tumor implantation in a glioblastoma mouse model resulted in long-term survival for 50% of the mice[8].

Anti-CTLA-4 Antibodies

Preclinical Data: In mouse models, anti-CTLA-4 antibodies have been shown to deplete tumor-infiltrating Tregs through an Fc-dependent mechanism, which is crucial for their anti-tumor activity[5].

  • Tumor Control: A single low dose of an anti-CTLA-4xSIRPα heterodimer, designed to enhance Treg depletion, inhibited tumor growth in well-established MC38 and CT26 colon cancer models[10].

Clinical Data: While preclinical models strongly support a Treg-depletion mechanism, studies in human cancers have shown that ipilimumab and tremelimumab increase the infiltration of CD4+ and CD8+ T cells without significantly depleting FOXP3+ Tregs within the tumor microenvironment[11]. This suggests that the primary mechanism in humans may be the blockade of CTLA-4 signaling on effector T cells, and that enhancing the Fc-mediated effector function of these antibodies could improve their efficacy[11].

Experimental Protocols

This compound Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

A common method to assess the ADCC activity of an antibody like LM-108 involves a lactate dehydrogenase (LDH) release assay.

ADCC_Workflow cluster_prep Cell Preparation cluster_assay ADCC Assay cluster_analysis Data Analysis Target_Cells Prepare CCR8-expressing target cells (e.g., HEK293-hCCR8) Co_culture Co-culture target and effector cells with titrated LM-108 Target_Cells->Co_culture Effector_Cells Isolate effector cells (e.g., human PBMCs) Effector_Cells->Co_culture Incubation Incubate for a defined period (e.g., 6 hours) Co_culture->Incubation LDH_Measurement Measure LDH release in supernatant Incubation->LDH_Measurement Calculate_Lysis Calculate percentage of cell lysis LDH_Measurement->Calculate_Lysis EC50 Determine EC50 value Calculate_Lysis->EC50

Caption: A typical workflow for an ADCC assay to evaluate this compound.

Methodology:

  • Target Cell Preparation: CCR8-expressing cells (e.g., HEK293 cells stably expressing human CCR8) are cultured and harvested.

  • Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Co-culture: Target cells and effector cells are co-cultured at a specific ratio (e.g., 1:50) in the presence of serial dilutions of LM-108 or an isotype control antibody.

  • Incubation: The co-culture is incubated for a set period (e.g., 6 hours) at 37°C.

  • LDH Measurement: The amount of LDH released into the supernatant from lysed target cells is quantified using a commercially available kit.

  • Data Analysis: The percentage of specific cell lysis is calculated, and the EC50 (half-maximal effective concentration) is determined[12].

This compound Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

ADCP can be assessed using flow cytometry to measure the engulfment of target cells by phagocytes.

Methodology:

  • Target and Effector Cell Preparation: CCR8-expressing target cells are labeled with a fluorescent dye (e.g., CFSE). Monocyte-derived macrophages (MDMs) are prepared as effector cells.

  • Co-incubation: The labeled target cells, MDMs, and titrated concentrations of LM-108 or an isotype control are incubated together for a specific duration (e.g., 2 hours).

  • Staining: The cells are stained with a fluorescently labeled antibody against a macrophage marker (e.g., anti-human CD14-APC).

  • Flow Cytometry Analysis: The percentage of double-positive cells (e.g., CFSE+ and CD14-APC+), representing macrophages that have phagocytosed target cells, is determined by flow cytometry[12].

Conclusion

References

A Comparative Analysis of LM-108 and Other Immunotherapies for Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of gastric cancer treatment is rapidly evolving, with immunotherapy emerging as a cornerstone of modern therapeutic strategies. This guide provides a detailed comparison of LM-108, a novel anti-CCR8 monoclonal antibody, with other established and emerging immunotherapies for gastric cancer. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Executive Summary

Gastric cancer remains a significant global health challenge with a high mortality rate. The advent of immunotherapies has offered new hope, primarily through immune checkpoint inhibitors that reinvigorate the anti-tumor immune response. LM-108 represents a novel immunotherapeutic approach by targeting C-C chemokine receptor 8 (CCR8) to deplete regulatory T cells (Tregs) within the tumor microenvironment. This guide will compare the mechanism of action, clinical efficacy, and experimental protocols of LM-108 with current standard-of-care and emerging immunotherapies, including PD-1/PD-L1 inhibitors, VEGFR2 antagonists, and HER2-targeted antibody-drug conjugates.

Mechanism of Action

A fundamental differentiator among these immunotherapies is their molecular target and mechanism of action.

1.1. LM-108: Targeting CCR8 to Deplete Tumor-Infiltrating Tregs

LM-108 is a humanized IgG1 monoclonal antibody that specifically binds to CCR8, a chemokine receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). Tregs are a subpopulation of T cells that suppress the activity of effector T cells, thereby hindering the body's natural anti-tumor immune response. By targeting CCR8, LM-108 aims to selectively deplete these immunosuppressive Tregs within the tumor microenvironment, shifting the balance towards an active anti-tumor immune state. The Fc region of LM-108 is engineered to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the effective elimination of CCR8-positive Tregs.

LM108_Mechanism cluster_TME Tumor Microenvironment Treg Regulatory T cell (Treg) (immunosuppressive) Teff Effector T cell (anti-tumor) Treg->Teff Suppresses TumorCell Tumor Cell Teff->TumorCell Kills LM108 LM-108 (anti-CCR8) LM108->Treg Binds to CCR8 NK_Macrophage NK Cell / Macrophage NK_Macrophage->Treg ADCC/ADCP-mediated depletion LM108_outside LM-108

Diagram 1: Mechanism of Action of LM-108

1.2. PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab, Nivolumab)

Pembrolizumab and nivolumab are monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor on T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity. By blocking the PD-1/PD-L1 pathway, these inhibitors release the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

PD1_Mechanism cluster_Interaction PD-1/PD-L1 Interaction TCell T Cell PD1 PD-1 TumorCell Tumor Cell PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Pembrolizumab Pembrolizumab / Nivolumab (anti-PD-1) Pembrolizumab->PD1 Blocks Interaction TCell_Activation T Cell Activation & Tumor Cell Killing Pembrolizumab->TCell_Activation Enables

Diagram 2: Mechanism of Action of PD-1 Inhibitors

1.3. Other Immunotherapies

  • Ramucirumab: A monoclonal antibody that targets VEGFR2, a key receptor in angiogenesis. By inhibiting VEGFR2, ramucirumab blocks the formation of new blood vessels that tumors need to grow and metastasize.

  • Trastuzumab Deruxtecan: An antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. The antibody component (trastuzumab) binds to HER2, and the attached cytotoxic payload (deruxtecan, a topoisomerase I inhibitor) is then internalized by the cancer cell, leading to DNA damage and cell death.

Clinical Efficacy: A Comparative Overview

The following tables summarize the key efficacy data from clinical trials of LM-108 and other prominent immunotherapies in gastric cancer.

Table 1: Efficacy of LM-108 in Gastric Cancer

Clinical Trial(s)Patient PopulationTreatmentOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Pooled analysis of Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045)[1][2][3]Patients with advanced gastric cancer, majority with prior anti-PD-1 therapyLM-108 + anti-PD-1 antibody36.1%72.2%6.53 months
Subgroup with high CCR8 expression (progressed on 1st-line treatment)[1][2][3]Patients with high CCR8 expression who progressed on first-line therapyLM-108 + anti-PD-1 antibody87.5%100%Not Reported

Table 2: Efficacy of Other Immunotherapies in Gastric Cancer

DrugClinical TrialPatient PopulationTreatmentOverall Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Pembrolizumab KEYNOTE-062[4][5][6][7][8]1st-line, PD-L1 CPS ≥1, HER2-Pembrolizumab monotherapy-10.6 months (vs. 11.1 months with chemo)-
KEYNOTE-062 (CPS ≥10)[4][5][6][7][8]1st-line, PD-L1 CPS ≥10, HER2-Pembrolizumab monotherapy-17.4 months (vs. 10.8 months with chemo)-
Nivolumab ATTRACTION-2[9][10][11][12][13]≥2 prior chemotherapy regimensNivolumab monotherapy11.2%5.26 months (vs. 4.14 months with placebo)1.61 months
CheckMate 649 (PD-L1 CPS ≥5)[14][15][16][17][18]1st-line, non-HER2+Nivolumab + Chemotherapy60%14.4 months (vs. 11.1 months with chemo)8.3 months
Ramucirumab RAINBOW[19][20][21][22][23]After 1st-line platinum/fluoropyrimidineRamucirumab + Paclitaxel28%9.6 months (vs. 7.4 months with placebo + paclitaxel)4.4 months
Trastuzumab Deruxtecan DESTINY-Gastric01[24][25][26][27][28]≥2 prior therapies, HER2+Trastuzumab Deruxtecan51%12.5 months (vs. 8.4 months with chemotherapy)5.6 months

Experimental Protocols: A Methodological Comparison

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. The following provides an overview of the methodologies employed in key clinical trials.

3.1. LM-108 Phase 1/2 Studies (NCT05199753, NCT05255484, NCT05518045)

  • Study Design: These are open-label, dose-escalation and dose-expansion Phase 1/2 studies.[29][30][31][32][33][34]

  • Patient Population: Patients with advanced solid tumors, including gastric cancer, who have progressed on standard therapy.[29][30][31][32][33][34]

  • Intervention: LM-108 administered intravenously as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[1][2][3]

  • Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[1][2][3]

  • Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, PFS), pharmacokinetics, and immunogenicity.[1][2][3]

LM108_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_endpoints Endpoint Assessment Patient Advanced Gastric Cancer (Progressed on standard therapy) ArmA Dose Escalation: LM-108 Monotherapy Patient->ArmA ArmB Dose Escalation: LM-108 + anti-PD-1 Ab Patient->ArmB Primary Primary Endpoints: - Safety & Tolerability - RP2D ArmA->Primary Secondary Secondary Endpoints: - ORR, DCR, PFS - Pharmacokinetics - Immunogenicity ArmA->Secondary ArmC Dose Expansion: LM-108 (RP2D) + anti-PD-1 Ab ArmB->ArmC Determine RP2D ArmB->Primary ArmB->Secondary ArmC->Primary ArmC->Secondary

References

A Comparative Analysis of Anti-CCR8 Antibodies in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 8 (CCR8) has emerged as a promising immuno-oncology target due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Targeting CCR8 offers the potential to selectively deplete these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing a more effective anti-cancer immune response. A growing number of pharmaceutical companies are actively developing anti-CCR8 antibodies, each with unique characteristics and mechanisms of action. This guide provides a comparative analysis of several anti-CCR8 antibodies currently in development, summarizing available preclinical and clinical data to inform researchers and drug development professionals.

Mechanism of Action of Anti-CCR8 Antibodies

The primary mechanism of action for most anti-CCR8 antibodies in development is the depletion of tumor-infiltrating Tregs. This is typically achieved through antibody-dependent cellular cytotoxicity (ADCC), where the Fc region of the antibody engages with Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the lysis of the target Treg. Some antibodies are engineered with enhanced Fc receptor binding to augment this effect.

Beyond Treg depletion, other mechanisms are also being explored. These include blocking the interaction between CCR8 and its ligand, CCL1, thereby inhibiting Treg migration and function. A novel approach involves the development of inverse agonist antibodies that can modulate receptor signaling even in the absence of the natural ligand.

CCR8_Signaling_Pathway cluster_tme Tumor Microenvironment (TME) cluster_treg Regulatory T cell (Treg) Tumor Cells Tumor Cells TAMs/CAFs Tumor-Associated Macrophages (TAMs) & Cancer-Associated Fibroblasts (CAFs) CCL1 CCL1 (Chemokine Ligand) TAMs/CAFs->CCL1 secretes CCR8 CCR8 Receptor G_Protein G-protein CCR8->G_Protein activates STAT3 STAT3 G_Protein->STAT3 activates FOXP3 FOXP3 STAT3->FOXP3 upregulates Immunosuppression Increased Immunosuppressive Function (e.g., IL-10, TGF-β production) FOXP3->Immunosuppression CCL1->CCR8 binds & activates Anti-CCR8_Ab Anti-CCR8 Antibody Anti-CCR8_Ab->CCR8 binds NK_Cell NK Cell Anti-CCR8_Ab->NK_Cell recruits (via Fc region) Treg_Depletion Treg Depletion (ADCC) NK_Cell->Treg_Depletion mediates

Comparative Analysis of Anti-CCR8 Antibodies

This section provides a detailed comparison of several anti-CCR8 antibodies in various stages of development. The data presented is based on publicly available information from company presentations, publications, and clinical trial registries.

Table 1: Overview of Anti-CCR8 Antibodies in Development
Antibody Name(s)Developer(s)Mechanism of ActionDevelopment Phase
BMS-986340 (JTX-1811)Bristol Myers SquibbADCC-mediated Treg depletionPhase 1/2
S-531011 (ONO-4685)Shionogi / Ono PharmaceuticalADCC-mediated Treg depletion, CCL1/CCR8 signaling neutralizationPhase 1/2
CHS-114 (SRF114)Coherus BioSciencesADCC/ADCP-mediated Treg depletionPhase 1b
QLP2117 Qilu PharmaceuticalADCC-enhanced Treg depletionPhase 1a
ABT-863 Abilita TherapeuticsInverse agonist, blocks CCL1-dependent and basal signalingPreclinical
2MW4691 MabwellBispecific (CCR8 x CTLA-4), ADCC-enhanced Treg depletion, CTLA-4 blockadePreclinical
Table 2: Preclinical Efficacy and In Vitro Activity
AntibodyBinding Affinity (Kd)In Vitro Efficacy (ADCC)In Vivo Efficacy (Tumor Growth Inhibition)
BMS-986340 Data not publicly availablePotent Treg depletionData not publicly available
S-531011 ~38.2 pM (to human CCR8)Potent ADCC activitySignificant tumor growth inhibition in human CCR8 knock-in mouse models[1]
CHS-114 Data not publicly availableInduces ADCC and/or ADCP to deplete tumoral CCR8+ Tregs[2]Reduced tumor growth in murine models, with enhanced activity in combination with anti-PD-1[2]
QLP2117 Data not publicly availableEnhanced ADCC by glycoengineering[3]Data not publicly available
ABT-863 Data not publicly availablePotent and highly selective CCR8 binding[4]Significant tumor growth inhibition in MC38 and CMT167 murine models[4]
2MW4691 High affinity for CCR8, lower for CTLA-4[5]EC50 of 0.062 nM for ADCC against CCR8-expressing cells67% TGI in MC38 model (6.66 mg/kg); 75% TGI in double humanized model (0.4 mg/kg)
Table 3: Preliminary Clinical Data
AntibodyStudy PhaseKey Findings
BMS-986340 Phase 1/2Recruiting patients with advanced solid tumors. No data publicly available yet.
S-531011 Phase 1/2Well-tolerated. Evidence of CCR8+ Treg depletion in tumor tissue.[6]
CHS-114 Phase 1bManageable safety profile. Monotherapy demonstrated Treg depletion (52-97%) and increased CD8+ T cells in tumors. Confirmed partial response in one heavily pre-treated HNSCC patient in combination with toripalimab.[2]
QLP2117 Phase 1aManageable safety and tolerability. In the 540 mg cohort, the disease control rate was 60%.[3]
ABT-863 PreclinicalNot yet in clinical trials.
2MW4691 PreclinicalNot yet in clinical trials.

Experimental Methodologies

The following sections outline the general experimental protocols commonly used to evaluate the performance of anti-CCR8 antibodies.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells.

  • Cell Preparation :

    • Target cells : A cell line engineered to express CCR8 on its surface is labeled with a fluorescent dye (e.g., Calcein AM) or a luciferase reporter.

    • Effector cells : Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Assay Setup :

    • Target cells are seeded in a 96-well plate.

    • The anti-CCR8 antibody is added at various concentrations.

    • Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.

  • Incubation : The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell lysis.

  • Data Acquisition :

    • For fluorescently labeled target cells, the amount of dye released from lysed cells into the supernatant is measured using a fluorometer.

    • For luciferase-expressing target cells, the remaining luminescence is measured after adding a substrate.

    • Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.

  • Analysis : The percentage of specific lysis is calculated, and the EC50 (the antibody concentration that results in 50% of the maximum lysis) is determined.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of the antibody in a living organism.

  • Animal Model : Immunocompromised mice are often used, engrafted with human immune cells and a human tumor cell line (xenograft model), or humanized mice expressing human CCR8.

  • Tumor Implantation : Tumor cells are injected subcutaneously or orthotopically into the mice.

  • Treatment : Once tumors reach a certain size, mice are treated with the anti-CCR8 antibody, a control antibody, or a vehicle, typically via intravenous or intraperitoneal injection.

  • Monitoring : Tumor size is measured regularly (e.g., twice a week) with calipers. The body weight and overall health of the mice are also monitored.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. The tumors may also be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell infiltrate.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_clinical Clinical Development Binding_Assay Binding Affinity & Specificity (e.g., SPR, Flow Cytometry) ADCC_Assay ADCC/ADCP Assay (EC50 determination) Binding_Assay->ADCC_Assay Signaling_Assay Signaling Blockade Assay (e.g., Calcium flux) ADCC_Assay->Signaling_Assay Tumor_Model Syngeneic or Humanized Tumor Mouse Model Signaling_Assay->Tumor_Model TGI_Study Tumor Growth Inhibition (TGI) Study Tumor_Model->TGI_Study TME_Analysis TME Analysis (Flow Cytometry, IHC) TGI_Study->TME_Analysis Tox_Study Toxicology Studies (e.g., in NHPs) TME_Analysis->Tox_Study Phase1 Phase 1 Clinical Trial (Safety, PK/PD, MTD) Tox_Study->Phase1 Antibody_Development Antibody Generation & Optimization Antibody_Development->Binding_Assay

Conclusion

The landscape of anti-CCR8 antibody development is rapidly evolving, with several promising candidates progressing through preclinical and early-stage clinical trials. While most antibodies in development leverage ADCC to deplete tumor-infiltrating Tregs, novel mechanisms such as inverse agonism and bispecific targeting are also being explored, offering the potential for differentiated therapeutic profiles.

The preliminary data summarized in this guide highlight the potential of targeting CCR8 to modulate the tumor microenvironment and enhance anti-tumor immunity. However, a direct comparison of these agents is challenging due to the limited and varied nature of the publicly available data. As more mature data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these anti-CCR8 antibodies will emerge. This will be crucial for identifying the most promising therapeutic strategies and patient populations that are most likely to benefit from this exciting new class of immuno-oncology agents.

References

Comparative Cross-Reactivity of LM-4108: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of LM-4108 (Indomethacin Phenethylamide), a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies by providing available data on its species-specific activity and metabolic profile.

Executive Summary

This compound is a potent and highly selective inhibitor of human cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Preclinical data indicates that this compound exhibits significant selectivity for COX-2 over its constitutively expressed isoform, COX-1. While direct experimental data on its inhibitory activity against COX enzymes from various preclinical species is limited, metabolism studies have been conducted in human, mouse, and rat systems, providing insights into its potential species-specific disposition. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Inhibitory Potency of this compound against COX-1 and COX-2

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against human COX-2 and ovine COX-1. This data highlights the significant selectivity of this compound for the COX-2 isoform.

CompoundSpecies and IsoformIC50 (µM)
This compound Human COX-2 0.06 [1][2]
Ovine COX-1 >66 [1][2]
Indomethacin (Reference)Human COX-20.75[2]
Ovine COX-10.05[2]

Data sourced from Remmel et al., 2004.[1][2]

In Vitro Metabolic Stability of this compound in Liver Microsomes

The metabolic stability of this compound has been assessed in liver microsomes from different species. The half-life (t½) data presented below indicates the rate of metabolic clearance in these in vitro systems.

SpeciesLiver Microsomal Half-life (t½, minutes)
Human 21 [1]
Mouse 51 [1]
Rat 11 [1]

Data sourced from Remmel et al., 2004.[1]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 was determined using a well-established in vitro assay that measures the initial rate of oxygen consumption. A detailed, generalized protocol based on common methodologies is provided below.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference compound (Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Oxygen electrode or a suitable spectrophotometric or fluorometric detection system

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to a working concentration in the assay buffer.

  • Reaction Mixture Preparation: The assay buffer, cofactors, and enzyme solution are combined in a reaction vessel.

  • Inhibitor Incubation: The test compound (this compound) or reference compound is added to the reaction mixture at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Activity Measurement: The rate of oxygen consumption (for oxygen electrode-based assays) or the formation of prostaglandin products (for spectrophotometric/fluorometric assays) is monitored over time.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

The metabolic stability of this compound was evaluated using liver microsomes from different species to predict its hepatic clearance.

Objective: To determine the in vitro half-life of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes from human, rat, and mouse

  • Test compound (this compound)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: The test compound (this compound) is incubated with liver microsomes in phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solvent, typically cold acetonitrile.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound).

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Mandatory Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Growth Factors Growth Factors Growth Factors->Receptor Signaling Cascades Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling Cascades PLA2 Phospholipase A2 (PLA2) Signaling Cascades->PLA2 Activates Transcription Factors Transcription Factors Signaling Cascades->Transcription Factors Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases from membrane lipids COX-2 Enzyme COX-2 Arachidonic Acid->COX-2 Enzyme PGH2 Prostaglandin H2 (PGH2) COX-2 Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain COX-2 Gene COX-2 Gene (PTGS2) Transcription Factors->COX-2 Gene COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA COX-2 mRNA->COX-2 Enzyme Translation

Caption: Simplified COX-2 signaling pathway.

Experimental Workflow for In Vitro COX Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer & Cofactors D Combine Buffer, Cofactors, & Enzyme in Reaction Vessel A->D B Dilute Purified COX-1 or COX-2 Enzyme B->D C Prepare Serial Dilutions of this compound E Add this compound Dilutions & Pre-incubate C->E D->E F Initiate Reaction with Arachidonic Acid E->F G Monitor Enzyme Activity (e.g., O2 consumption) F->G H Calculate Initial Reaction Rates G->H I Determine % Inhibition vs. Vehicle Control H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: In Vitro COX Inhibition Assay Workflow.

Discussion and Conclusion

The available data demonstrates that this compound is a highly selective inhibitor of human COX-2 over ovine COX-1 in vitro. The significant difference in IC50 values suggests a favorable therapeutic window with a reduced risk of COX-1 related side effects, such as gastrointestinal toxicity.

The in vitro metabolism studies in liver microsomes indicate that this compound is metabolized at different rates across species, with the rank order of metabolic clearance being rat > human > mouse. This species-specific difference in metabolic stability should be a key consideration in the design and dose selection for in vivo preclinical studies.

References

Independent Verification of LM-4108's Mechanism of Action: A Comparative Guide to c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical c-Met inhibitor, LM-4108, with established c-Met inhibitors, Tivantinib and Cabozantinib. The focus is on the independent verification of the mechanism of action, supported by experimental data and detailed protocols.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Inhibition of c-Met can disrupt these oncogenic processes and induce tumor cell death.[1][3]

dot

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_inhibitors Inhibitors HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor P P c-Met Receptor->P RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription This compound This compound This compound->c-Met Receptor Tivantinib Tivantinib Tivantinib->c-Met Receptor Cabozantinib Cabozantinib Cabozantinib->c-Met Receptor VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: The HGF/c-Met signaling pathway and points of inhibition.

Comparative Analysis of c-Met Inhibitors

This section compares the hypothetical this compound with two well-characterized c-Met inhibitors, Tivantinib and Cabozantinib, focusing on their mechanism of action and performance.

FeatureThis compound (Hypothetical)TivantinibCabozantinib
Primary Target c-Metc-Met[1][2]c-Met, VEGFR2, RET, KIT, AXL, FLT3[4][5][6]
Mechanism Selective c-Met inhibitorNon-ATP competitive inhibitor of c-Met[6]Multi-targeted tyrosine kinase inhibitor[4][5]
Reported IC50/Ki for c-Met To be determinedKi: ~355 nM[4]IC50: 1.3 nM[7]

Tivantinib (ARQ 197) is a selective, non-ATP competitive inhibitor of c-Met.[6] It has been investigated in various solid tumors.[1] While it showed promise in early trials, some later-stage trials did not meet their primary endpoints.[8][9]

Cabozantinib (XL184) is a potent multi-targeted inhibitor that, in addition to c-Met, also targets VEGFR2 and other tyrosine kinases involved in tumor progression and angiogenesis.[4][5][6] This broader activity profile may contribute to its efficacy in various cancers.[4]

Performance Data

The following table summarizes key performance data for Tivantinib and Cabozantinib from clinical trials.

CompoundIndicationPhasePrimary EndpointResult
TivantinibHepatocellular Carcinoma (HCC)Phase III (JET-HCC)Progression-Free Survival (PFS)Did not meet primary endpoint[8]
TivantinibHepatocellular Carcinoma (HCC)Phase III (METIV-HCC)Overall Survival (OS)Did not improve OS compared to placebo[9]
CabozantinibAdvanced Renal Cell Carcinoma (RCC)Phase II (CABOSUN)Progression-Free Survival (PFS)Significantly reduced disease progression or death by 52% compared to sunitinib[10]
CabozantinibAdvanced Neuroendocrine TumorsPhase III (CABINET)Progression-Free Survival (PFS)Significantly longer PFS with cabozantinib compared to placebo[11]

Experimental Protocols for Mechanism of Action Verification

To independently verify the mechanism of action of a putative c-Met inhibitor like this compound, a series of in vitro and cellular assays are essential.

dot

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay c-Met Kinase Assay (IC50 Determination) Data_Analysis Quantitative Analysis (IC50, % Inhibition) Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture (e.g., A549, HT29) Western_Blot Western Blot (Phospho-c-Met & Downstream) Cell_Culture->Western_Blot Migration_Assay Cell Migration Assay (e.g., Transwell Assay) Cell_Culture->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT Assay) Cell_Culture->Proliferation_Assay Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Mechanism_Confirmation Confirmation of Mechanism of Action Data_Analysis->Mechanism_Confirmation

Caption: Experimental workflow for verifying the mechanism of action.

c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity and to calculate its IC50 value.

Protocol:

  • Reagents: Recombinant human c-Met kinase, ATP, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), kinase assay buffer, and the test compound (this compound).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the recombinant c-Met enzyme with the various concentrations of this compound and incubate.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • After a defined incubation period, stop the reaction.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Western Blot for Phospho-c-Met

Objective: To assess the ability of this compound to inhibit c-Met phosphorylation in a cellular context.

Protocol:

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., A549 or HT29) to sub-confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., HGF stimulation) and a negative control (vehicle).

  • Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-Met (Tyr1234/1235)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total c-Met to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Cell Migration Assay

Objective: To evaluate the effect of this compound on HGF-induced cancer cell migration.

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., A549) and serum-starve the cells overnight.

  • Transwell Setup:

    • Coat the upper chamber of a Transwell insert with an appropriate extracellular matrix protein (e.g., Matrigel).

    • Add serum-free media containing different concentrations of this compound to the upper chamber.

    • Add media containing HGF as a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate to allow for cell migration.

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the control.

By following these protocols and comparing the results to established inhibitors like Tivantinib and Cabozantinib, researchers can independently verify the mechanism of action of this compound and assess its potential as a novel c-Met targeted therapy.

References

Navigating the Safety Landscape of Anti-CCR8 Monoclonal Antibodies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The targeting of C-C chemokine receptor 8 (CCR8), a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), represents a promising new frontier in cancer immunotherapy. By depleting these immunosuppressive cells within the tumor microenvironment, anti-CCR8 monoclonal antibodies (mAbs) aim to unleash a potent anti-tumor immune response. As several candidates advance through preclinical and clinical development, a comprehensive understanding of their safety profiles is paramount for researchers and drug developers. This guide provides a comparative overview of the publicly available safety data for different anti-CCR8 mAbs, alongside relevant experimental methodologies and pathway diagrams.

Comparative Safety Profiles of Investigational Anti-CCR8 mAbs

Direct head-to-head comparative safety studies of different anti-CCR8 mAbs are not yet publicly available. The following tables summarize the safety findings from individual preclinical and clinical studies for several investigational agents. It is important to note that variations in study design, patient populations, and dosing regimens preclude direct cross-trial comparisons.

Table 1: Summary of Preclinical Safety Data for Anti-CCR8 mAbs

Monoclonal AntibodyModel SystemKey Safety FindingsNo-Observed-Adverse-Effect Level (NOAEL)
RO7502175 Cynomolgus MonkeysWell-tolerated, with minimal and transient cytokine secretion and a reduction in peripheral CCR8+ Treg cells.[1]100 mg/kg[1]
BAY 3375968 Cynomolgus MonkeysReported to have a good safety profile.[2]Not specified in available results.

Table 2: Summary of Clinical Safety Data for Anti-CCR8 mAbs

Monoclonal AntibodyClinical PhasePatient PopulationMost Common Treatment-Related Adverse Events (TRAEs) (≥15%)Grade ≥3 TRAEs
LM-108 (in combination with anti-PD-1) Phase 1/2Gastric CancerIncreased alanine transaminase (25.0%), increased aspartate transaminase (22.9%), decreased white blood cell count (22.9%), anemia (16.7%).[3]Anemia (8.3%), increased lipase (4.2%), rash (4.2%), decreased lymphocyte count (4.2%).[3]
CHS-114 (formerly SRF114) Phase 1Advanced Solid TumorsPyrexia (13%). Overall TRAEs occurred in 33% of patients, all were Grade 1-2.[4]No dose-limiting toxicities reported up to 700 mg.[4]

Understanding the Mechanism: The CCR8 Signaling Pathway

Anti-CCR8 mAbs primarily function by targeting and depleting CCR8-expressing Tregs within the tumor microenvironment. The binding of these antibodies to CCR8 on the surface of Tregs can trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[2][5] The specific expression of CCR8 on tumor-infiltrating Tregs, with lower expression on peripheral Tregs and other immune cells, is a key rationale for this targeted approach, which is anticipated to have a more favorable safety profile compared to broader immunosuppressive agents.[2][6][7]

CCR8_Signaling_Pathway CCR8 Signaling Pathway in Regulatory T Cells cluster_tme Tumor Microenvironment cluster_treg Treg Cell CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds Treg Regulatory T cell (Treg) G_Protein G-Protein CCR8->G_Protein Activates Downstream Downstream Signaling (e.g., STAT3 activation) G_Protein->Downstream Initiates Immunosuppression Enhanced Immunosuppressive Function Downstream->Immunosuppression Migration Cell Migration Downstream->Migration

Caption: CCR8 signaling in tumor-infiltrating regulatory T cells.

Experimental Protocols for Safety Assessment

The safety evaluation of novel anti-CCR8 mAbs involves a combination of in vitro assays and in vivo preclinical studies. While specific protocols are proprietary, a general workflow can be outlined.

In Vitro Assays:

  • Cytokine Release Assays: Peripheral blood mononuclear cells (PBMCs) from healthy donors are incubated with the anti-CCR8 mAb to assess the potential for cytokine storm, a significant safety concern with immunomodulatory antibodies.[1]

  • Off-Target Binding: Screening against a panel of human tissues and cell lines is performed to identify any potential for unintended binding that could lead to off-target toxicities.

Preclinical In Vivo Studies:

  • Animal Models: Humanized mouse models or non-human primates, such as cynomolgus monkeys, are often used to evaluate the in vivo safety and pharmacokinetics of the antibody.[1][2][8]

  • Toxicity Studies: These studies typically involve repeated dosing at various levels to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). Key parameters monitored include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Experimental_Workflow Generalized Preclinical Safety Assessment Workflow for Anti-CCR8 mAbs Start Candidate Anti-CCR8 mAb In_Vitro In Vitro Safety Assays Start->In_Vitro Cytokine_Release Cytokine Release Assay (PBMCs) In_Vitro->Cytokine_Release Off_Target Off-Target Binding Screen In_Vitro->Off_Target In_Vivo Preclinical In Vivo Toxicology Studies In_Vitro->In_Vivo Animal_Model Select Animal Model (e.g., Cynomolgus Monkey) In_Vivo->Animal_Model Dosing Dose Escalation Studies Animal_Model->Dosing Monitoring Monitor for Adverse Events (Clinical signs, blood work, pathology) Dosing->Monitoring NOAEL Determine NOAEL Monitoring->NOAEL End Proceed to Clinical Trials NOAEL->End

Caption: A generalized workflow for preclinical safety assessment.

Future Outlook and Considerations

The field of anti-CCR8 therapy is rapidly evolving, with several molecules in early-stage clinical trials.[9] As more data becomes available, a clearer picture of the safety and tolerability of this class of drugs will emerge. Key considerations for ongoing and future research include:

  • Long-term Safety: Continued monitoring in clinical trials is essential to understand the potential for long-term immune-related adverse events.

  • Combination Therapies: As anti-CCR8 mAbs are likely to be used in combination with other immunotherapies, such as PD-1 inhibitors, careful evaluation of the safety of these combination regimens is critical.[3]

  • Biomarker Development: Identifying predictive biomarkers for both efficacy and toxicity will be crucial for patient selection and optimizing treatment strategies.

References

A Comparative Analysis of LM-4108 and Standard of Care in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Direct Comparison: This guide provides a detailed overview of the clinical trial results for the investigational agent LM-4108 and the established standard of care for HER2-positive gastric cancer. It is crucial to note that no head-to-head clinical trials have been conducted to directly compare this compound with current standard-of-care therapies. Furthermore, the clinical trials for this compound and standard-of-care treatments have been conducted in distinct patient populations and at different stages of the disease, making a direct comparison of their efficacy and safety data inappropriate. This guide, therefore, presents the data from these separate trials to provide a comprehensive, yet contextualized, overview for researchers, scientists, and drug development professionals.

This compound (Cafelkibart): An Investigational Anti-CCR8 Monoclonal Antibody

This compound is a novel, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response.[1][2][3] By targeting CCR8, which is highly expressed on tumor-infiltrating Tregs, this compound aims to enhance the body's own immune system to fight cancer, particularly in patients who have developed resistance to other immunotherapies like anti-PD-1.[1][2]

Clinical Trial Results of this compound in Gastric Cancer

The following data is from a pooled analysis of three Phase 1/2 clinical trials (NCT05199753, NCT05255484, NCT05518045) evaluating this compound in combination with an anti-PD-1 antibody in patients with gastric cancer. A majority of these patients (97.9%) had received at least one prior anticancer treatment, and 89.6% had received prior anti-PD-1 therapy.[1][2]

Table 1: Efficacy of this compound in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer [1][2]

Efficacy EndpointAll Efficacy-Evaluable Patients (n=36)Patients Progressed on First-Line Treatment (n=11)Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8)
Objective Response Rate (ORR) 36.1% (95% CI 20.8%–53.8%)63.6% (95% CI 30.8%–89.1%)87.5%
Disease Control Rate (DCR) 72.2% (95% CI 54.8%–85.8%)81.8% (95% CI 48.2%–97.7%)100%
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96–NA)Not ReportedNot Reported

Table 2: Safety Profile of this compound in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer (n=48) [1][2]

Adverse Event CategoryPercentage of PatientsMost Common Events (≥15%)
Treatment-Related Adverse Events (TRAEs) 81.3%Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%)
Grade ≥ 3 TRAEs 37.5%Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%)
Experimental Protocol: this compound Phase 1/2 Studies (Pooled Analysis)
  • Study Design: A pooled analysis of three open-label, multi-center, Phase 1/2 studies.[1][2]

  • Patient Population: Patients with gastric cancer who were treated with this compound in combination with an anti-PD-1 antibody. The majority of patients had received prior anticancer treatments.[1][2]

  • Intervention: Patients received intravenous LM-108 at various dose levels (3 mg/kg Q2W, 6 mg/kg Q3W, or 10 mg/kg Q3W) in combination with an anti-PD-1 antibody (pembrolizumab 200 mg Q3W or 400 mg Q6W, or toripalimab 240 mg Q3W).[1][2]

  • Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[1][2]

  • Secondary Endpoints: Safety, other efficacy outcomes, and biomarker analysis.[1][2]

Standard of Care: HER2-Targeted Therapies in Gastric Cancer

For patients with HER2-positive gastric cancer, the standard of care has revolved around therapies that directly target the HER2 protein.

First-Line Standard of Care: Trastuzumab in Combination with Chemotherapy

The pivotal ToGA trial established trastuzumab, a monoclonal antibody that binds to the HER2 receptor, in combination with chemotherapy as the standard first-line treatment for patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[4]

Table 3: Efficacy of Trastuzumab plus Chemotherapy in First-Line HER2-Positive Advanced Gastric Cancer (ToGA Trial) [4]

Efficacy EndpointTrastuzumab + Chemotherapy (n=294)Chemotherapy Alone (n=290)
Median Overall Survival (OS) 13.8 months11.1 months
Median Progression-Free Survival (PFS) 6.7 months5.5 months
Objective Response Rate (ORR) 47%35%
Experimental Protocol: ToGA Trial
  • Study Design: An open-label, international, phase 3, randomised controlled trial.[4]

  • Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[4]

  • Intervention: Patients were randomized to receive either trastuzumab in combination with chemotherapy (capecitabine plus cisplatin or fluorouracil plus cisplatin) or chemotherapy alone.[4]

  • Primary Endpoint: Overall Survival.[4]

Second- and Third-Line Standard of Care: Trastuzumab Deruxtecan

Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload.[5][6][7][8] This design allows for the targeted delivery of chemotherapy to HER2-expressing cancer cells.[5][6]

The DESTINY-Gastric01 trial demonstrated the superiority of trastuzumab deruxtecan over standard chemotherapy in patients with HER2-positive advanced gastric or gastroesophageal junction cancer who had progressed on at least two prior therapies, including trastuzumab.[9][10][11][12]

Table 4: Efficacy of Trastuzumab Deruxtecan in Third-Line or Later HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric01 Trial) [12]

Efficacy EndpointTrastuzumab Deruxtecan (n=126)Chemotherapy (Irinotecan or Paclitaxel) (n=62)
Objective Response Rate (ORR) 51%14%
Median Overall Survival (OS) 12.5 months8.4 months

The DESTINY-Gastric02 trial evaluated trastuzumab deruxtecan in a Western patient population with HER2-positive advanced gastric or gastroesophageal junction cancer that had progressed on a first-line trastuzumab-containing regimen.[13][14][15][16]

Table 5: Efficacy of Trastuzumab Deruxtecan in Second-Line HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric02 Trial) [16][17]

Efficacy EndpointTrastuzumab Deruxtecan (n=79)
Confirmed Objective Response Rate (ORR) 41.8%
Median Overall Survival (OS) 12.1 months
Median Progression-Free Survival (PFS) 5.6 months
Experimental Protocol: DESTINY-Gastric01 Trial
  • Study Design: A pivotal phase II, open-label, multi-center, randomized trial.[10][11]

  • Patient Population: Patients from Japan and South Korea with HER2-expressing advanced gastric cancer or gastroesophageal junction adenocarcinoma who had progressed on two or more prior treatment regimens, including trastuzumab.[10][11]

  • Intervention: Patients were randomized 2:1 to receive either trastuzumab deruxtecan or physician's choice of chemotherapy (paclitaxel or irinotecan monotherapy).[10][11]

  • Primary Endpoint: Objective Response Rate.[10][11]

Experimental Protocol: DESTINY-Gastric02 Trial
  • Study Design: A single-arm, phase II study.[13][15]

  • Patient Population: Adult patients from the USA and Europe with HER2-positive unresectable or metastatic gastric or gastro-oesophageal junction cancer whose disease progressed on or after a first-line trastuzumab-containing regimen.[13][15]

  • Intervention: Patients received trastuzumab deruxtecan intravenously every 3 weeks.[15]

  • Primary Endpoint: Confirmed Objective Response Rate by independent central review.[14][15]

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

LM4108_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg Regulatory T-cell (Treg) (CCR8+) Effector_T_Cell Effector T-cell Treg->Effector_T_Cell Suppresses Treg->Depletion ADCC/ADCP Effector_T_Cell->Tumor_Cell Kills This compound This compound (anti-CCR8 Ab) This compound->Treg Binds to CCR8

Caption: Mechanism of action of this compound.

HER2_Targeting_Mechanism cluster_Tumor_Cell HER2+ Tumor Cell HER2_Receptor HER2 Receptor Signaling_Pathways PI3K/AKT & Ras/MAPK Signaling Pathways HER2_Receptor->Signaling_Pathways Cell_Proliferation Cell Proliferation & Survival Signaling_Pathways->Cell_Proliferation Topoisomerase_I Topoisomerase I DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage Trastuzumab Trastuzumab Trastuzumab->HER2_Receptor Blocks Dimerization T-DXd Trastuzumab Deruxtecan (T-DXd) T-DXd->HER2_Receptor Binds & Internalizes Deruxtecan Deruxtecan (Payload) T-DXd->Deruxtecan Releases Deruxtecan->Topoisomerase_I Inhibits

Caption: Mechanism of action of HER2-targeted therapies.

Experimental Workflow Diagrams

LM4108_Trial_Workflow Screening Patient Screening (Advanced Gastric Cancer, Prior Treatment) Enrollment Enrollment Screening->Enrollment Treatment Treatment Initiation This compound + anti-PD-1 Ab (Multiple Dose Cohorts) Enrollment->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Every 6-9 weeks Assessment->Treatment Continue if no progression/toxicity Follow_up Follow-up for Survival & Safety Assessment->Follow_up Disease Progression or Unacceptable Toxicity

Caption: Experimental workflow for this compound Phase 1/2 studies.

ToGA_Trial_Workflow Screening Patient Screening (HER2+ Advanced Gastric Cancer) Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: Trastuzumab + Chemotherapy Randomization->Arm_A Arm_B Arm B: Chemotherapy Alone Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Assessment Tumor Assessment Treatment->Assessment Periodic Assessment->Treatment Continue until progression Follow_up Follow-up for Overall Survival Assessment->Follow_up Disease Progression

References

Safety Operating Guide

Proper Disposal of LM-4108: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for LM-4108, tailored for researchers, scientists, and drug development professionals.

Before proceeding with any disposal method, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). The information provided herein is for guidance and should be supplemented by a thorough understanding of your local and national regulations.

Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Hand Protection: Wear protective, heat-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or fumes, use suitable respiratory equipment.

Spill Management

In the event of a spill, take the following immediate actions:

  • Ventilate the area.

  • For liquid spills, absorb with an inert dry material and place in an appropriate waste disposal container.

  • Prevent material from entering drains or water courses.

  • For molten material, cool the skin rapidly with cold water after contact. Do not attempt to peel the polymer from the skin; seek immediate medical attention.

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance. The workflow diagram below illustrates the key steps involved.

Figure 1. Logical workflow for the proper disposal of this compound, from identification to final disposal by a licensed service.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound.

    • Segregate the waste into distinct streams: solid waste (e.g., contaminated gloves, wipes) and liquid waste (if applicable).

  • Container Selection:

    • Use containers that are compatible with the chemical properties of this compound.

    • Ensure containers are in good condition, with no leaks or damage.

    • For solid waste, a securely sealed, labeled bag or drum is appropriate.

    • For liquid waste, use a sealed, leak-proof container.

  • Labeling:

    • Clearly label all waste containers with the following information:

      • "Waste: this compound"

      • Hazard symbols as specified in the SDS.

      • Date of accumulation.

      • Your name and laboratory contact information.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Keep containers tightly closed to prevent the release of vapors.

    • Store away from incompatible materials, such as strong acids and oxidizing agents.[1]

  • Final Disposal:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available in the provided search results, general principles of hazardous waste management apply. The quantity of waste generated will determine the specific regulatory requirements for storage and disposal. It is crucial to maintain accurate records of the amount of waste generated.

Experimental Protocols

No experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures are based on standard chemical safety and hazardous waste management practices.

Disclaimer: The information provided is based on general safety data and may not be specific to "this compound" as a unique chemical entity, for which a specific Safety Data Sheet was not found in the provided search results. Always refer to the specific SDS for the material you are using and consult with your institution's safety officer for detailed guidance.

References

Essential Safety and Handling Guide for LM-4108 (Methoctramine)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of LM-4108, identified as the selective M2 muscarinic acetylcholine receptor antagonist, Methoctramine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

While one safety data sheet for Methoctramine (hydrate) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling all chemical compounds.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact. Although one SDS states the product does not generally irritate the skin, good laboratory practice dictates the use of gloves.[1]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodAn SDS for Methoctramine (hydrate) states that breathing equipment is not required.[1] However, when handling the powdered form or creating solutions, working in a fume hood is recommended to avoid inhalation.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure the integrity of experiments.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Some suppliers recommend storing the compound at -20°C or -80°C for long-term stability.[3]

Preparation and Use
  • Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.

  • Weighing: When weighing the powdered compound, use an analytical balance within a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]

In Case of Exposure
  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is a pharmacologically active compound, it should be treated as chemical waste.

Unused Compound
  • Collection: Collect any unused or expired solid this compound in a clearly labeled, sealed waste container.

  • Disposal: Dispose of the container through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.

Contaminated Materials
  • Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated, sealed waste bag or container.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag for hazardous waste disposal.

Solutions
  • Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled hazardous waste container for chemical waste. Do not pour solutions down the drain.

  • Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled hazardous waste container for flammable or halogenated waste, depending on the solvent used.

For general guidance on the disposal of medicines, the U.S. Food and Drug Administration (FDA) recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash if a drug take-back program is not available.[5] However, for a research laboratory setting, disposal as hazardous chemical waste is the more appropriate and cautious approach.

Experimental Workflow and Safety Protocol

G Workflow for Safe Handling and Disposal of this compound (Methoctramine) cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment start Receive and Inspect this compound store Store in Cool, Dry, Ventilated Area start->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_decision Waste Generated? experiment->waste_decision solid_waste Collect Solid Waste (Unused Compound, Contaminated PPE) waste_decision->solid_waste Solid liquid_waste Collect Liquid Waste (Aqueous & Organic Solutions) waste_decision->liquid_waste Liquid decontaminate Decontaminate Work Area waste_decision->decontaminate No dispose Dispose as Hazardous Waste (Follow Institutional Protocol) solid_waste->dispose liquid_waste->dispose dispose->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.